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  • Product: (R)-Methyl 1-cbz-piperidine-3-carboxylate
  • CAS: 1234576-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Abstract (R)-Methyl 1-cbz-piperidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active molecules. The precise stereochemistry at the C3 position is often critical for biological activity, necessitating robust and efficient enantioselective synthetic strategies. This technical guide provides a comprehensive overview of the principal synthesis pathways for this valuable compound, tailored for researchers, scientists, and drug development professionals. We will explore both classical resolution-based methods and modern catalytic asymmetric approaches, delving into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction

The piperidine ring is one of the most prevalent N-heterocyclic motifs in FDA-approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Specifically, the (R)-enantiomer of the 3-carboxy-substituted piperidine core, protected with a carboxybenzyl (Cbz) group, serves as a key intermediate for a variety of therapeutic agents. The Cbz group offers stability during subsequent synthetic transformations and can be readily removed under standard hydrogenolysis conditions.[2][3] This guide will elucidate two primary strategies for obtaining (R)-Methyl 1-cbz-piperidine-3-carboxylate with high enantiomeric purity: a classical approach involving diastereomeric resolution and a modern approach centered on asymmetric hydrogenation.

Part 1: The Classical Approach - Resolution and Functionalization

This strategy relies on the separation of a racemic mixture of a piperidine-3-carboxylic acid derivative, followed by the sequential introduction of the N-Cbz protecting group and methyl esterification. This pathway is often favored for its reliability and scalability, utilizing well-established chemical principles.

Logical Workflow: Classical Synthesis Pathway

The classical synthesis is a multi-step process that begins with the preparation of racemic methyl piperidine-3-carboxylate, followed by chiral resolution, and finally N-protection. An alternative sequence involves N-protection of the racemic acid, followed by resolution and esterification. The former is often more practical as the smaller ester is typically easier to resolve.

classical_workflow cluster_0 Preparation of Racemic Precursor cluster_1 Chiral Resolution cluster_2 N-Protection A Piperidine-3-carboxylic acid (Nipecotic Acid) B Racemic Methyl piperidine-3-carboxylate A->B Esterification (e.g., SOCl₂/MeOH) C Racemic Methyl piperidine-3-carboxylate D Diastereomeric Salts: (R)-ester-(R)-mandelate & (S)-ester-(R)-mandelate C->D + (R)-Mandelic Acid in Solvent (e.g., IPA) E (R)-Methyl piperidine-3-carboxylate (R)-Mandelate Salt D->E Fractional Crystallization F (R)-Methyl piperidine-3-carboxylate (Free Base) E->F Basification (e.g., Na₂CO₃) G (R)-Methyl piperidine-3-carboxylate H (R)-Methyl 1-cbz- piperidine-3-carboxylate (TARGET) G->H + Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃), Solvent

Caption: Workflow for the classical synthesis of the target compound.

Step 1: Esterification of Racemic Piperidine-3-carboxylic Acid

The initial step involves the conversion of the commercially available racemic piperidine-3-carboxylic acid (nipecotic acid) to its methyl ester. This is a standard Fischer esterification, typically performed under acidic conditions.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) dropwise. The reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl. The resulting white solid is racemic methyl piperidine-3-carboxylate hydrochloride, which can be used directly in the next step or neutralized.

Step 2: Diastereomeric Salt Resolution

The core of the classical approach is the separation of enantiomers. This is achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which possess different solubilities and can be separated by fractional crystallization.[1][4][5] For piperidine derivatives, chiral carboxylic acids like tartaric acid derivatives or mandelic acid are highly effective.[1]

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

  • Salt Formation: Dissolve racemic methyl piperidine-3-carboxylate hydrochloride in water and neutralize with a base such as sodium carbonate. Extract the free base into an organic solvent (e.g., dichloromethane), dry, and concentrate. Dissolve the resulting oil in a suitable solvent, such as isopropanol (IPA).

  • Precipitation: In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-1.0 eq) in the same solvent and add it to the solution of the racemic ester. Stir the mixture at room temperature. The diastereomeric salt of the (R)-ester with (R)-mandelic acid will preferentially precipitate.

  • Crystallization: The crystallization process can be slow and may be initiated by scratching the flask or seeding.[5] For optimal separation, the solution should be allowed to cool slowly and may require aging at a reduced temperature (e.g., 0-5 °C).[5]

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry. This solid is the enriched (R)-methyl piperidine-3-carboxylate-(R)-mandelate salt. The enantiomeric purity can be enhanced by recrystallization.[6]

  • Liberation of the Free Base: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., sodium carbonate or potassium bicarbonate) until the pH is >9.[7] The mandelic acid will move to the aqueous layer as its sodium salt, while the desired (R)-ester remains in the organic layer. Separate the layers, dry the organic phase over anhydrous sodium sulfate, and concentrate in vacuo to yield pure (R)-methyl piperidine-3-carboxylate.

Parameter Condition Rationale
Resolving Agent (R)-(-)-Mandelic AcidForms diastereomeric salts with differing solubilities, enabling separation by crystallization.[1][4]
Solvent Isopropanol (IPA), Ethanol, or similarThe choice of solvent is critical to maximize the solubility difference between the diastereomeric salts.[4][5]
Stoichiometry 0.5-1.0 eq. of resolving agentUsing a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt.
Temperature Slow cooling from RT to 0-5 °CPromotes selective crystallization and prevents co-precipitation of the more soluble diastereomer.[5]

Table 1. Key parameters for diastereomeric salt resolution.

Step 3: N-Cbz Protection

The final step is the protection of the secondary amine of the chiral ester with a carboxybenzyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions in a Schotten-Baumann reaction.[8]

Experimental Protocol:

  • Setup: Dissolve (R)-methyl piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Basification: Add an aqueous solution of a base like sodium bicarbonate or sodium carbonate (2.0-2.5 eq). The base neutralizes the HCl generated during the reaction.[8]

  • Addition of Cbz-Cl: Cool the biphasic mixture in an ice bath and add benzyl chloroformate (1.1-1.2 eq) dropwise while stirring vigorously. Maintain the temperature below 5 °C during the addition.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer. Wash it sequentially with 1 M HCl, water, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-Methyl 1-cbz-piperidine-3-carboxylate as a pure oil or solid.

Part 2: The Modern Approach - Catalytic Asymmetric Hydrogenation

A more contemporary and atom-economical approach to chiral piperidines involves the direct asymmetric hydrogenation of pyridine precursors.[9] This method avoids the need for resolution, which is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The key is the use of a chiral transition-metal catalyst (typically based on Iridium or Rhodium) to control the stereochemical outcome of the hydrogenation.

Logical Workflow: Asymmetric Hydrogenation Pathway

This pathway involves the activation of a pyridine precursor to a pyridinium salt, followed by the key asymmetric hydrogenation step.

modern_workflow cluster_0 Substrate Preparation cluster_1 Asymmetric Hydrogenation A Methyl nicotinate (Pyridine-3-carboxylate) B N-Cbz-pyridinium salt A->B + Benzyl Chloroformate (Cbz-Cl) C N-Cbz-pyridinium salt D (R)-Methyl 1-cbz- piperidine-3-carboxylate (TARGET) C->D H₂ (gas) Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + ligand) Solvent, Pressure, Temp.

Caption: Workflow for the modern asymmetric hydrogenation approach.

Step 1: Preparation of the Pyridinium Salt Precursor

The pyridine ring is generally unreactive towards hydrogenation due to its aromatic stability. To facilitate reduction, the ring is activated by quaternization of the nitrogen atom, forming a pyridinium salt. This lowers the resonance energy of the ring and makes it more susceptible to hydrogenation.[9]

Experimental Protocol:

  • Setup: In a sealed tube or pressure vessel, dissolve methyl nicotinate (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

  • Quaternization: Add benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq).

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for 12-24 hours. The formation of the pyridinium salt can be monitored by NMR or LC-MS.

  • Isolation: Upon completion, the pyridinium salt may precipitate from the solution upon cooling or addition of an anti-solvent like diethyl ether. The salt is then collected by filtration and dried.

Step 2: Iridium- or Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key enantioselective step. A chiral catalyst, typically formed in situ from a metal precursor and a chiral phosphine ligand, coordinates to the pyridinium salt and delivers hydrogen to one face of the molecule preferentially.

Experimental Protocol (General Procedure):

  • Catalyst Preparation: In a glovebox, charge a pressure-rated autoclave with the N-Cbz-pyridinium salt (1.0 eq), a chiral metal catalyst precursor (e.g., [Ir(COD)Cl]₂ or a Rh equivalent, 0.5-2 mol%), and a chiral ligand (e.g., a derivative of JosiPhos or Binap, 1-4 mol%).

  • Reaction Setup: Add a degassed solvent (e.g., methanol, dichloromethane, or a mixture). In some cases, an additive or a base like triethylamine is required to achieve high enantioselectivity.[9]

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to the specified temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via HPLC or GC. Once complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the (R)-Methyl 1-cbz-piperidine-3-carboxylate. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Parameter Condition Rationale
Catalyst Iridium or Rhodium complexes with chiral phosphine ligandsThese metals are highly effective for the hydrogenation of N-heterocycles. The chiral ligand controls the stereochemical outcome.[9]
Substrate N-Cbz-pyridinium saltQuaternization activates the pyridine ring towards reduction and prevents catalyst poisoning by the pyridine nitrogen.[9]
Hydrogen Pressure 20-50 barHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Temperature 40-60 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions or catalyst decomposition.
Additive Organic Base (e.g., Et₃N)Can significantly improve enantioselectivity by influencing the reaction mechanism and intermediates.[9]

Table 2. Key parameters for catalytic asymmetric hydrogenation.

Conclusion

The synthesis of (R)-Methyl 1-cbz-piperidine-3-carboxylate can be successfully achieved through multiple strategic pathways. The classical approach, leveraging diastereomeric salt resolution, offers a robust and often scalable method that relies on well-understood, traditional organic chemistry techniques. Its primary drawback is the inherent 50% yield limitation of the resolution step. In contrast, modern catalytic asymmetric hydrogenation presents a more elegant and atom-economical alternative, capable of generating the desired enantiomer in high yield and excellent enantiomeric excess directly from a prochiral precursor. The choice between these methods will depend on factors such as the scale of the synthesis, the availability of specialized catalytic equipment, and cost considerations. Both pathways, when executed with precision, provide reliable access to this critical chiral building block for advanced pharmaceutical research and development.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Laschat, S., & Kunz, H. (1992).
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidines, piperidones, and other piperidine-containing compounds. Tetrahedron, 59(17), 2953-2989.
  • Pizzuti, M. G., et al. (2011). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 50(21), 4943-4947. [Link]

  • Zhou, Y.-G. (2011). Asymmetric hydrogenation of N-heterocycles. Accounts of Chemical Research, 44(1), 48-58.
  • Google Patents. (2002).
  • Google Patents. (2011). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. EP2269986A1.
  • Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. IN 2013CH00713A. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • PrepChem.com. (2023). Synthesis of isonipecotic acid methyl ester. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. CID 234339. [Link]

  • PubChem. (n.d.). Methyl N-Cbz-piperidine-3-carboxylate. CID 45489848. [Link]

  • ChemBK. (2024). (R)-1-CBZ-PIPERIDINE-3-CARBOXYLIC ACID. [Link]

  • Mohrig, J. R., et al. (2006). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Diastereomeric Salt Formation. Journal of Chemical Education, 83(9), 1339. [Link]

Sources

Exploratory

Chemical properties of (R)-Methyl 1-cbz-piperidine-3-carboxylate

The following technical guide details the chemical properties, reactivity profile, and experimental utility of (R)-Methyl 1-cbz-piperidine-3-carboxylate , a critical chiral building block in medicinal chemistry. Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, reactivity profile, and experimental utility of (R)-Methyl 1-cbz-piperidine-3-carboxylate , a critical chiral building block in medicinal chemistry.

Advanced Chiral Scaffolds for Drug Discovery

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (henceforth referred to as R-MCPC ) is a protected derivative of (R)-nipecotic acid. It serves as a versatile chiral scaffold in the synthesis of GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. Its value lies in its orthogonal protection strategy : the Carboxybenzyl (Cbz) group protects the amine from oxidation and alkylation, while the methyl ester masks the carboxylic acid, allowing for selective manipulation of either functional group.

This guide provides a comprehensive analysis of R-MCPC’s physicochemical properties, stereochemical integrity, and reactivity, supported by validated experimental protocols.

Chemical Identity & Physicochemical Properties

R-MCPC is defined by a piperidine ring constrained in a chair conformation, with an exocyclic ester at the C3 position and a carbamate protecting group on the nitrogen.

PropertyData / Description
IUPAC Name 1-Benzyl 3-methyl (3R)-piperidine-1,3-dicarboxylate
Common Name (R)-Methyl 1-Cbz-nipecotate
CAS Number 174543-74-9 (Generic/Racemic); derived from 160706-62-7 (Acid form)
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance Colorless to pale yellow viscous oil (solidifies upon high purity/cold storage)
Solubility Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water
Chirality (R)-Enantiomer; C3 Stereocenter
Boiling Point ~390°C (Predicted at 760 mmHg)
Density 1.18 ± 0.1 g/cm³
Structural Analysis (DOT Visualization)

The following diagram illustrates the functional group reactivity map of R-MCPC, highlighting the orthogonal nature of its protecting groups.

ReactivityMap cluster_0 (R)-Methyl 1-cbz-piperidine-3-carboxylate Structure Core Piperidine Ring (Rigid Scaffold) Cbz N-Cbz Group (Amine Protection) Core->Cbz Ester C3-Methyl Ester (Carboxyl Mask) Core->Ester Chiral C3 Chiral Center (R-Configuration) Core->Chiral H2_Pd Free Amine Cbz->H2_Pd Hydrogenolysis (H2, Pd/C) Acid_HBr Amine Salt Cbz->Acid_HBr Acid Hydrolysis (HBr/AcOH) Base_LiOH Free Acid Ester->Base_LiOH Saponification (LiOH/THF) Red_LAH Primary Alcohol Ester->Red_LAH Reduction (LiAlH4 -> Alcohol)

Figure 1: Reactivity map showing orthogonal deprotection pathways. The Cbz group is sensitive to reduction and strong acid, while the Ester is sensitive to base and hydride reduction.

Stereochemical Integrity & Synthesis

The biological activity of downstream APIs (e.g., Tiagabine) is strictly dependent on the (R)-configuration . The (S)-enantiomer often lacks potency or exhibits off-target effects.

Determining Enantiomeric Excess (ee%)

For R-MCPC, optical rotation is a primary quality indicator. However, chiral HPLC is required for precise ee% determination.

  • Stationary Phase: Chiralpak AD-H or OD-H columns.

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

  • Detection: UV at 210-220 nm (amide/ester absorption).

Synthetic Causality

R-MCPC is typically synthesized from (R)-Nipecotic Acid (resolved via tartaric acid crystallization).

  • N-Protection: Reaction with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aq. NaHCO₃/Dioxane). Reasoning: Basic conditions scavenge HCl byproduct, preventing acid-catalyzed racemization.

  • Esterification: Treatment with Methyl Iodide (MeI) and base, or MeOH/H₂SO₄. Reasoning: Acid-catalyzed esterification is preferred to avoid racemization at the alpha-carbon, which can occur under strongly basic conditions.

Reactivity Profile & Experimental Protocols

This section details the two primary transformations required in drug development workflows: Selective Hydrolysis and Cbz Deprotection .

Protocol A: Selective Saponification to (R)-1-Cbz-piperidine-3-carboxylic acid

Objective: Unmask the carboxylic acid for amide coupling while retaining N-protection.

Materials:

  • R-MCPC (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • Solvent: THF:Water (3:1 v/v)

Methodology:

  • Dissolution: Dissolve R-MCPC in THF at 0°C. Slow addition prevents exotherms that could compromise stereochemistry.

  • Reagent Addition: Add LiOH solution dropwise.

  • Reaction: Stir at 0°C -> RT for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex).

  • Workup (Critical): Acidify carefully with 1N HCl to pH 3-4. Note: Do not go below pH 2 to avoid Cbz cleavage. Extract with EtOAc.[1]

  • Validation: Product should be a white solid. ¹H NMR should show loss of methyl singlet (~3.7 ppm).

Protocol B: Cbz-Deprotection via Hydrogenolysis

Objective: Remove the N-protecting group to liberate the secondary amine.

Materials:

  • R-MCPC (1.0 eq)

  • Pd/C (10% wt loading, 50% wet)

  • Solvent: Methanol (MeOH)[1]

  • H₂ Source: Hydrogen Balloon (1 atm)

Methodology:

  • Inerting: Purge reaction vessel with Nitrogen (N₂) to remove Oxygen (safety/catalyst poisoning).

  • Catalyst Addition: Add Pd/C carefully to the solvent (wet with solvent first to prevent ignition).

  • Hydrogenation: Bubble H₂ through the solution for 5 mins, then stir under H₂ balloon for 2-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the filter cake dry out (pyrophoric risk).

  • Isolation: Concentrate filtrate to yield (R)-Methyl piperidine-3-carboxylate.

Application in Drug Design: The Tiagabine Pathway

R-MCPC is the strategic precursor to Tiagabine , a selective GABA reuptake inhibitor used for treating epilepsy. The lipophilic Cbz group aids in purification of early intermediates before the final coupling steps.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start (R)-Nipecotic Acid (Starting Material) Step1 Step 1: N-Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 (R)-1-Cbz-nipecotic acid (CAS 160706-62-7) Step1->Inter1 Step2 Step 2: Esterification (MeOH, H+) Inter1->Step2 Target R-MCPC (Target Scaffold) Step2->Target Branch Divergent Synthesis Target->Branch PathA Path A: Amide Coupling (Hydrolysis -> Coupling) Branch->PathA PathB Path B: N-Alkylation (H2/Pd -> Alkylation) Branch->PathB Drug Tiagabine / GABA Analogs PathB->Drug Linker Attachment

Figure 2: Synthetic workflow illustrating the derivation of R-MCPC and its divergent utility in generating pharmaceutical actives.

Safety & Handling

  • Handling: R-MCPC is generally stable but should be stored at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • Hazards:

    • Inhalation: May cause respiratory irritation.

    • Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.

    • Reactivity: Avoid strong oxidizers and strong bases (unless intended for hydrolysis).

References

  • Synthesis and Properties of Chiral Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. (2023). Retrieved from

  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Protocols. (2025). Retrieved from

  • Tiagabine Hydrochloride: Synthesis and Pharmacology. Epilepsy Research. (2000).

  • (R)-1-Cbz-Piperidine-3-carboxylic acid Properties. ChemicalBook. (2024). Retrieved from

  • Method for Synthesis of Chiral Piperidines. Google Patents. (2022). Retrieved from

Sources

Foundational

Mechanistic Utility of (R)-Methyl 1-cbz-piperidine-3-carboxylate in Chiral Drug Synthesis

Executive Summary & Core Identity (R)-Methyl 1-cbz-piperidine-3-carboxylate is not a pharmacologically active agent in isolation; rather, it is a high-value chiral building block (CBB). Its "mechanism of action" is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

(R)-Methyl 1-cbz-piperidine-3-carboxylate is not a pharmacologically active agent in isolation; rather, it is a high-value chiral building block (CBB). Its "mechanism of action" is defined by its role as a stereochemical anchor in the synthesis of complex pharmaceutical active ingredients (APIs), most notably Alogliptin (a DPP-4 inhibitor for Type 2 Diabetes).

For the drug development professional, the utility of this compound lies in two distinct mechanistic domains:

  • Synthetic Mechanism: It serves as the precursor to (R)-3-aminopiperidine , utilizing rearrangement reactions (Curtius or Hofmann) that strictly preserve the (R)-enantiomeric excess (ee).

  • Pharmacophoric Mechanism: The resulting piperidine ring provides the critical structural rigidity required for the "induced fit" binding of Alogliptin within the DPP-4 enzyme's S1 and S2 pockets.

Structural & Stereochemical Analysis

The molecule features a piperidine ring protected at the nitrogen by a carboxybenzyl (Cbz) group and functionalized at the C3 position with a methyl ester.

  • Chiral Integrity: The (R)-configuration at C3 is the defining feature. In DPP-4 inhibitors, the (R)-stereocenter is non-negotiable; the (S)-enantiomer typically exhibits significantly reduced potency (often >100-fold less active).

  • Orthogonal Protection: The Cbz group is stable to acidic and basic hydrolysis conditions used to manipulate the ester, allowing for "orthogonal" synthetic strategies where the nitrogen remains protected while the C3-ester is converted to an amine.

Data Summary: Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Core scaffold for nipecotic acid derivatives.[1]
Molecular Weight 277.32 g/mol Ideal fragment size (<300 Da) for fragment-based drug design.
Chiral Configuration (R)-EnantiomerDictates downstream binding affinity in DPP-4 targets.
Cbz Stability Acid/Base StableAllows ester hydrolysis without N-deprotection.
Cbz Lability Hydrogenolysis (

)
Clean removal under neutral conditions; prevents racemization.

Chemical Mechanism of Action: The "Ester-to-Amine" Transformation

The primary utility of this scaffold is the conversion of the C3-ester into a C3-primary amine without racemization. This is achieved via a Curtius Rearrangement or Hofmann Rearrangement . This pathway is the industry standard for generating the (R)-3-aminopiperidine moiety found in Alogliptin.

Step-by-Step Mechanistic Pathway
  • Hydrolysis: The methyl ester is hydrolyzed (LiOH/THF) to the free carboxylic acid.

    • Mechanism:[2][3][4] Nucleophilic acyl substitution.

  • Acyl Azide Formation: The acid is activated (e.g., with DPPA or mixed anhydride) and treated with azide.

  • Curtius Rearrangement (The Critical Step): Thermal decomposition of the acyl azide releases

    
     and triggers the migration of the carbon-nitrogen bond.
    
    • Stereoretention: The migration of the chiral carbon to the nitrogen occurs with complete retention of configuration . This is the mechanistic key—the chiral center is never planarized (unlike in

      
       pathways), preserving the (R)-geometry.
      
  • Isocyanate Hydrolysis: The resulting isocyanate is hydrolyzed to the amine (often protected as a carbamate initially).

Visualization: The Stereoretentive Transformation Flow

G cluster_0 Critical Stereoretention Step Start (R)-Methyl 1-cbz-piperidine-3-carboxylate (Stable Ester) Acid (R)-1-Cbz-piperidine-3-carboxylic Acid (Hydrolyzed Intermediate) Start->Acid Hydrolysis (LiOH) AcylAzide Acyl Azide (Activated Species) Acid->AcylAzide DPPA / TEA Isocyanate Isocyanate Intermediate (Retained Stereochem) AcylAzide->Isocyanate Curtius Rearrangement (-N2, Heat) Amine (R)-1-Cbz-3-aminopiperidine (Protected Pharmacophore) Isocyanate->Amine Acid Hydrolysis Final Alogliptin (Final Drug) Amine->Final Coupling & Deprotection

Caption: The Curtius Rearrangement pathway ensures the (R)-stereocenter remains intact during the conversion of the ester to the amine.

Downstream Pharmacological Mechanism (Alogliptin)

Once converted to (R)-3-aminopiperidine , this scaffold acts as the primary binding element in Alogliptin.

The "Induced Fit" Mechanism
  • Salt Bridge Formation: The primary amine (derived from our starting material) is protonated at physiological pH. It forms a critical salt bridge with Glu205 and Glu206 in the catalytic active site of the DPP-4 enzyme.

  • Hydrophobic Clamp: The piperidine ring sits in the S2 hydrophobic pocket. The rigidity of the ring (compared to a flexible chain) minimizes the entropic penalty of binding.

  • Stereoselectivity: The (R)-orientation directs the amino group precisely toward the glutamate residues. The (S)-enantiomer would orient the amine away from these residues, drastically reducing binding affinity (

    
    ).
    

Experimental Protocols

Disclaimer: These protocols are synthesized from standard methodologies for nipecotic acid derivatives and should be optimized for specific scale and equipment.

Protocol A: Hydrolysis to (R)-1-Cbz-piperidine-3-carboxylic Acid

Objective: Convert the methyl ester to the acid without affecting the Cbz group.

  • Reagents:

    • Substrate: (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 eq)

    • Base: LiOH·H2O (2.0 eq)

    • Solvent: THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve substrate in THF/Water at 0°C.

    • Add LiOH slowly to maintain temperature < 5°C.

    • Warm to Room Temperature (RT) and stir for 4–6 hours (Monitor via TLC/LCMS for disappearance of ester).

    • Workup: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3x).[4]

    • Purification: Dry over

      
      , concentrate. The crude acid is typically pure enough for the next step.
      
Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to yield the free piperidine amine (if required before coupling).

  • Reagents:

    • Catalyst: 10% Pd/C (5–10 wt% loading)

    • Hydrogen Source:

      
       gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation).
      
    • Solvent: Methanol or Ethanol.[5]

  • Procedure:

    • Dissolve the Cbz-protected intermediate in Methanol.

    • Add Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Purge system with

      
       and stir vigorously at RT for 2–12 hours.
      
    • Validation: Monitor by TLC (Cbz group is UV active; product is not).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the free amine.

Synthesis Workflow Visualization

The following diagram illustrates the convergence of the (R)-piperidine scaffold with the uracil derivative to form Alogliptin.

Alogliptin Scaffold (R)-Methyl 1-cbz-piperidine-3-carboxylate AmineInt (R)-3-Aminopiperidine (Nucleophile) Scaffold->AmineInt 1. Hydrolysis 2. Curtius Rearrangement 3. Cbz Deprotection Uracil 6-Chlorouracil Derivative (Electrophile) Coupled Protected Alogliptin Intermediate Uracil->Coupled Nucleophilic Aromatic Substitution (SNAr) Base (NaHCO3), Heat AmineInt->Coupled Alogliptin Alogliptin Benzoate (API) Coupled->Alogliptin Salt Formation (Benzoic Acid)

Caption: Convergence of the chiral piperidine fragment with the uracil core to synthesize Alogliptin.

References

  • BenchChem. (2025).[4][6] The Discovery and Synthesis of Alogliptin: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45489848, Methyl N-Cbz-piperidine-3-carboxylate. Retrieved from [2]

  • ChemicalBook. (2025).[4][6][7] Methyl 1-methylpiperidine-3-carboxylate Chemical Properties. Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [8]

Sources

Exploratory

Chiral Scaffolds in Drug Design: The Strategic Utility of (R)-Methyl 1-cbz-piperidine-3-carboxylate

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY The "Masked" Pharmacophore (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 193496-51-0) is not a final active pharmaceutical ingredient (API); it is a high-value chiral synthon...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

The "Masked" Pharmacophore (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 193496-51-0) is not a final active pharmaceutical ingredient (API); it is a high-value chiral synthon . Its biological significance lies in its role as the precise stereochemical progenitor for a class of "privileged structures" in medicinal chemistry—specifically, the 3-substituted piperidines.

In drug development, this molecule acts as a latent pharmacophore . The (R)-stereocenter at the 3-position is often the determinant of biological activity (eutomer) versus inactivity or toxicity (distomer) in final drug candidates. This guide analyzes its utility in synthesizing DPP-4 inhibitors (Type 2 Diabetes), Cathepsin K inhibitors (Osteoporosis), and GABA reuptake inhibitors.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Structural Significance & Orthogonality

The molecule features two critical "handles" that allow for orthogonal chemical manipulation, enabling complex drug synthesis:

  • The Cbz (Carboxybenzyl) Group: Protects the secondary amine. It is stable to acidic and basic conditions used to manipulate the ester but is cleanly removed via catalytic hydrogenolysis (

    
    ). This allows the piperidine nitrogen to be functionalized last, typically to dock into a specific receptor pocket.
    
  • The Methyl Ester: A versatile electrophile. It can be:

    • Hydrolyzed to the acid (precursor for Curtius rearrangement to amines).

    • Amidated directly (precursor for enzyme inhibitors).

    • Reduced to the alcohol (precursor for ion channel modulators).

Stereochemical Imperative: The (R)-configuration is non-negotiable for specific targets. For instance, in the synthesis of Alogliptin , the (R)-configuration of the piperidine ring is essential for fitting into the S1 specificity pocket of the DPP-4 enzyme. Use of the racemate or (S)-enantiomer results in a drastic loss of potency (IC50 shift from nanomolar to micromolar range).

Downstream Biological Activity (The "Genealogy" of Activity)

This intermediate is the parent scaffold for three major biological pathways:

A. DPP-4 Inhibition (Type 2 Diabetes)

The most commercially significant application is the synthesis of (R)-3-aminopiperidine , the key chiral fragment of Alogliptin (Nesina) and Linagliptin (Tradjenta) .

  • Mechanism: The ester is hydrolyzed to the acid, subjected to a Curtius rearrangement to form the isocyanate, and then hydrolyzed to the amine.

  • Bioactivity: The resulting amine forms a salt bridge with Glu205 and Glu206 in the DPP-4 active site. The piperidine ring occupies the S2 subsite, preventing the inactivation of GLP-1 and GIP incretin hormones.

B. Cathepsin K Inhibition (Osteoporosis)

Recent medicinal chemistry efforts have utilized the ester handle to create piperidine-3-carboxamides .[1]

  • Mechanism: Direct amidation of the methyl ester with various amines creates a library of Cathepsin K inhibitors.

  • Bioactivity: These derivatives inhibit bone resorption by blocking the degradation of Type I collagen. The (R)-configuration aligns the inhibitor within the active site cleft of the protease.

C. GABA Uptake Inhibition (Epilepsy)

The structure is an analog of Nipecotic Acid .

  • Mechanism: Derivatives where the ester is hydrolyzed to the acid (or modified to a bioisostere) target the GABA transporter (GAT-1).

  • Bioactivity: By blocking GAT-1, synaptic GABA levels increase, providing anticonvulsant effects (similar to Tiagabine).

Visualization of Biological Utility

Biological_Utility Start (R)-Methyl 1-cbz- piperidine-3-carboxylate (The Scaffold) Rxn1 Hydrolysis & Curtius Rearrangement Start->Rxn1 Rxn2 Direct Amidation Start->Rxn2 Rxn3 Deprotection (Hydrogenolysis) Start->Rxn3 Inter1 (R)-3-Aminopiperidine Rxn1->Inter1 Inter2 Piperidine-3-carboxamides Rxn2->Inter2 Inter3 Nipecotic Acid Derivatives Rxn3->Inter3 Drug1 ALOGLIPTIN (Type 2 Diabetes) Inter1->Drug1  Core Pharmacophore   Drug2 CATHEPSIN K INHIBITORS (Osteoporosis) Inter2->Drug2  Active Site Binding   Drug3 GABA MODULATORS (Epilepsy) Inter3->Drug3  Transporter Blockade  

Caption: The "Genealogy of Activity" showing how the scaffold diverges into three distinct therapeutic classes.

PART 3: EXPERIMENTAL PROTOCOLS & DATA

Protocol A: Determination of Enantiomeric Excess (Quality Control)

Context: Biological activity relies on >99% ee. The (S)-enantiomer is often considered an impurity that must be quantified.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide absorption) and 254 nm (benzyl absorption).

  • Sample Prep: Dissolve 5 mg in 1 mL mobile phase. Filter through 0.45 µm PTFE.

Acceptance Criteria:

  • (R)-Isomer Retention Time: ~12.5 min (varies by column age).

  • (S)-Isomer Retention Time: ~14.2 min.

  • Target: ee > 99.5%.

Protocol B: Orthogonal Activation (Synthesis of (R)-3-Aminopiperidine)

Context: Converting the ester to the amine for DPP-4 inhibitor synthesis.

  • Hydrolysis: Treat ester with LiOH in THF/H2O at 0°C. Acidify to pH 3 to precipitate (R)-1-Cbz-piperidine-3-carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve acid in Toluene. Add Triethylamine (1.1 eq) and DPPA (Diphenylphosphoryl azide, 1.1 eq).

    • Heat to 80°C for 2 hours (evolution of

      
       gas indicates isocyanate formation).
      
    • Add tert-butanol and reflux for 4 hours to trap isocyanate as the Boc-protected amine.

  • Global Deprotection:

    • Step 1 (Boc removal): TFA/DCM (1:[2]1) for 1 hour.

    • Step 2 (Cbz removal):

      
       (1 atm), 10% Pd/C in Methanol.
      
    • Yield: ~85% overall conversion to (R)-3-aminopiperidine dihydrochloride.

Physicochemical Data Summary
PropertyValueRelevance to Bioactivity
Molecular Weight 277.32 g/mol Ideal fragment size (<300 Da) for fragment-based drug design.
LogP (Predicted) ~2.1Moderate lipophilicity ensures good solubility in organic synthesis solvents.
Stereochemistry (R)-EnantiomerCritical: Matches the topology of DPP-4 and Cathepsin K active sites.
Boiling Point ~390°C (at 760 mmHg)High thermal stability allows for elevated reaction temperatures (e.g., reflux).
Solubility DCM, MeOH, EtOAcCompatible with standard organic workup procedures.
Synthetic Workflow Diagram

Synthesis_Workflow Step1 Start: (R)-Methyl 1-cbz-piperidine-3-carboxylate Step2 Hydrolysis (LiOH) -> Carboxylic Acid Step1->Step2 Activation Step3 Curtius Rearrangement (DPPA, t-BuOH) -> N-Boc-N-Cbz Intermediate Step2->Step3 Nitrogen Insertion Step4 Hydrogenolysis (H2, Pd/C) -> Removes Cbz Step3->Step4 Deprotection 1 Step5 Acid Hydrolysis (HCl) -> Removes Boc Step4->Step5 Deprotection 2 Final Product: (R)-3-Aminopiperidine (Alogliptin Precursor) Step5->Final Salt Formation

Caption: Step-by-step conversion of the ester scaffold into the bioactive amine pharmacophore.

PART 4: REFERENCES

  • Kodimuthali, A., et al. (2010).[3] Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin. National Institutes of Health (PMC). Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • PubChem. (2024).[4] Methyl N-Cbz-piperidine-3-carboxylate Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to (R)-Methyl 1-Cbz-piperidine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (R)-Methyl 1-Cbz-piperidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. While a dedicated CAS number f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (R)-Methyl 1-Cbz-piperidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. While a dedicated CAS number for this specific enantiomeric ester is not prominently cataloged, this document focuses on its synthesis from the commercially available precursor, (R)-1-Cbz-Piperidine-3-carboxylic acid (CAS: 160706-62-7).[1][2][3][4] We will explore the rationale behind its synthesis, detailed experimental procedures, analytical characterization, and its role in the development of novel therapeutics.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals. Its three-dimensional architecture allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The introduction of a chiral center, as in the case of (R)-Methyl 1-Cbz-piperidine-3-carboxylate, provides an additional layer of stereochemical control, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen serves to modulate the reactivity of the amine during synthetic manipulations, preventing unwanted side reactions. The methyl ester at the 3-position provides a versatile handle for further chemical transformations, such as amide bond formation or reduction to an alcohol. The (R)-configuration at the C3 stereocenter is a key feature, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties and Data
PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C15H19NO4Based on chemical structure[5]
Molecular Weight 277.31 g/mol Calculated from the molecular formula[5]
Appearance Colorless to pale yellow oil or low melting solidInferred from similar N-Cbz protected esters
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)Typical for protected amino acid esters
Boiling Point Not available
Melting Point Not available

Note: Experimental determination of these properties is recommended for any synthesized batch.

Synthesis of (R)-Methyl 1-Cbz-piperidine-3-carboxylate

The most direct and reliable method for the preparation of (R)-Methyl 1-Cbz-piperidine-3-carboxylate is the esterification of its corresponding carboxylic acid, (R)-1-Cbz-Piperidine-3-carboxylic acid. This precursor is commercially available, ensuring a consistent and high-purity starting material.

SynthesisWorkflow A (R)-1-Cbz-Piperidine-3-carboxylic acid (CAS: 160706-62-7) B Esterification Reaction A->B Starting Material E Work-up & Purification (e.g., Extraction, Chromatography) B->E Crude Product C (R)-Methyl 1-Cbz-piperidine-3-carboxylate D Reagents: Methanol (MeOH) Acid Catalyst (e.g., H2SO4) or Esterification Agent (e.g., TMS-diazomethane) D->B Conditions E->C Purified Product

Caption: Synthetic route from the carboxylic acid to the methyl ester.

This protocol describes a standard Fischer esterification, a reliable and cost-effective method.

Materials:

  • (R)-1-Cbz-Piperidine-3-carboxylic acid (1.0 eq)

  • Methanol (MeOH, anhydrous, as solvent)

  • Sulfuric acid (H2SO4, concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-Cbz-Piperidine-3-carboxylic acid in anhydrous methanol (approximately 0.1-0.2 M concentration).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of starting material) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-Cbz-piperidine-3-carboxylate.

Expertise & Experience Insight: The choice of esterification method can be critical. While Fischer esterification is robust, for more sensitive substrates or to avoid harsh acidic conditions, alternative methods like using diazomethane or trimethylsilyldiazomethane can be employed. However, these reagents are toxic and explosive, requiring specialized handling. For a self-validating system, the Fischer esterification followed by rigorous purification and characterization is a trustworthy approach.

Analytical Characterization and Data

To confirm the identity and purity of the synthesized (R)-Methyl 1-Cbz-piperidine-3-carboxylate, a combination of analytical techniques should be used.

Analytical TechniqueExpected Results
¹H NMR (Proton Nuclear Magnetic Resonance) Peaks corresponding to the Cbz protecting group (aromatic protons), the piperidine ring protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the specific stereoisomer.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Signals for all unique carbon atoms in the molecule, including the carbonyls of the Cbz group and the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).
Chiral High-Performance Liquid Chromatography (Chiral HPLC) A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the product. This is a critical step to validate the stereochemical integrity of the synthesis.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the carbamate and the ester, C-O stretching, and aromatic C-H stretching.
Applications in Drug Development

(R)-Methyl 1-Cbz-piperidine-3-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively deprotect the Cbz group to reveal the secondary amine and/or to modify the methyl ester.

Applications cluster_synthesis Synthetic Utility cluster_modifications Key Modifications cluster_targets Potential Biological Targets A (R)-Methyl 1-Cbz-piperidine-3-carboxylate B Amide Bond Formation (via aminolysis of the ester) A->B Reaction with Amines C N-Deprotection (e.g., Hydrogenolysis of Cbz) A->C Removal of Protecting Group D GPCRs B->D E Ion Channels B->E F Enzymes (e.g., Kinases, Proteases) B->F C->D C->E C->F

Caption: Synthetic modifications and potential biological targets.

  • GPCR Ligands: The piperidine core can be elaborated to mimic the structure of endogenous ligands for G-protein coupled receptors. The stereochemistry at the 3-position is often crucial for achieving high affinity and selectivity.

  • Enzyme Inhibitors: The functional groups of the molecule can be modified to interact with the active site of enzymes. For instance, the ester can be hydrolyzed to the carboxylic acid, which can act as a zinc-binding group in metalloproteinase inhibitors.

  • Ion Channel Modulators: The rigid piperidine ring can serve as a scaffold to position pharmacophoric elements that interact with ion channels, influencing their gating mechanisms.

The choice of the (R)-enantiomer is often driven by structure-activity relationship (SAR) studies, where both enantiomers are synthesized and tested to determine which provides the optimal biological activity and safety profile.

Conclusion

(R)-Methyl 1-Cbz-piperidine-3-carboxylate is a key chiral building block in modern drug discovery. While it may not be a commonly cataloged chemical with its own CAS number, its straightforward synthesis from the corresponding carboxylic acid makes it readily accessible. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, emphasizing the importance of stereochemistry in the design of new therapeutic agents. The provided protocols and insights are intended to empower researchers in their efforts to develop novel and effective medicines.

References

  • (R)-1-Cbz-Piperidine-3-carboxylic acid. BuyersGuideChem. Available at: [Link]

  • 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. PubChem. Available at: [Link]

  • (R)-1-CBZ-PIPERIDINE-3-CARBOXYLIC ACID. ChemBK. Available at: [Link]

  • 3(R)-N-(Carbobenzyloxy)-3-carboxypiperidine. ChemBK. Available at: [Link]

  • Methyl N-Cbz-piperidine-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: (R)-Methyl 1-cbz-piperidine-3-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug discovery and process chemistry professionals. It synthesizes physicochemical data with practical synthetic utility, adhering to the request...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery and process chemistry professionals. It synthesizes physicochemical data with practical synthetic utility, adhering to the requested "Senior Application Scientist" persona.

Characterization, Synthetic Utility, and Process Validation in Asymmetric Synthesis

Part 1: Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a critical chiral building block in the synthesis of piperidine-based therapeutics, most notably


-aminobutyric acid (GABA) uptake inhibitors like Tiagabine. Its value lies in its dual-protected status: the carbobenzyloxy (Cbz) group provides robust N-protection orthogonal to acid-labile groups (like Boc), while the methyl ester allows for controlled C-3 functionalization.

This guide provides the definitive physicochemical profile, a validated synthetic workflow, and analytical protocols to ensure high enantiomeric excess (ee), addressing common confusion regarding its molecular weight relative to its free-acid precursor.

Part 2: Physicochemical Profile & Molecular Weight Analysis

Definitive Molecular Weight Calculation

Confusion often arises in literature between the acid form (Cbz-nipecotic acid) and the methyl ester form. For precise stoichiometry in multi-step synthesis, the molecular weight must be calculated based on the esterified structure.

Chemical Formula:



ComponentCountAtomic Mass (Da)Subtotal (Da)
Carbon (C)1512.011180.165
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total MW 277.32 g/mol

Critical Note: Many databases list the MW of the corresponding acid (C14H17NO4) as ~263.29 g/mol . Ensure you are using 277.32 g/mol for the methyl ester to avoid stoichiometric errors of ~5.3%.

Structural Specifications
  • IUPAC Name: 1-benzyl 3-methyl (3R)-piperidine-1,3-dicarboxylate[1]

  • Stereochemistry: (R)-enantiomer (matches natural nipecotic acid configuration often required for bioactivity).

  • Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

  • Physical State: Viscous oil or low-melting solid (depending on purity).

Part 3: Structural Analysis & Mechanism (Graphviz)

The following diagram illustrates the structural fragmentation and the orthogonality of the protecting groups, which is the primary reason for selecting this intermediate in complex synthesis.

StructureAnalysis Core (R)-Methyl 1-cbz-piperidine-3-carboxylate MW: 277.32 Cbz Cbz Group (N-Term) Stable: Acid/Base Labile: Hydrogenolysis (H2/Pd) Core->Cbz N-Protection Ester Methyl Ester (C-Term) Stable: Hydrogenolysis Labile: Hydrolysis (LiOH/NaOH) Core->Ester C3-Functionalization Chirality (R)-Stereocenter Critical for GABA Activity Core->Chirality Bioactivity Source

Figure 1: Structural breakdown highlighting orthogonal protection strategies.

Part 4: Synthetic Utility & Validated Protocols

Synthesis Strategy (The "Why" and "How")

The synthesis typically proceeds from (R)-Nipecotic acid. The order of operations is critical:

  • N-Protection first: Prevents self-polymerization and facilitates purification.

  • Esterification second: Methylation of the carboxylic acid.

Alternative Route: Resolution of racemic methyl N-Cbz-nipecotate using chiral HPLC or tartaric acid derivatives, though starting from the chiral pool ((R)-nipecotic acid) is preferred for scale.

Step-by-Step Experimental Protocol

Standard Operating Procedure (SOP) for Bench-Scale Synthesis (10g scale)

Step 1: N-Protection (Schotten-Baumann Conditions)

  • Reagents: Dissolve (R)-nipecotic acid (1.0 eq) in 2M NaOH (2.5 eq) at 0°C.

  • Addition: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq) over 30 mins. Caution: Cbz-Cl is a lachrymator.

  • Workup: Acidify to pH 2 with HCl, extract with EtOAc. Dry (MgSO4) and concentrate to yield (R)-N-Cbz-nipecotic acid.

Step 2: Methyl Esterification

  • Solvent System: Dissolve the crude acid (from Step 1) in Methanol (MeOH).

  • Catalyst: Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise at 0°C. Note: Generates HCl in situ.

  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool, concentrate in vacuo to remove MeOH/HCl.

  • Neutralization: Redissolve in EtOAc, wash with sat. NaHCO3 (removes unreacted acid).

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Process Flow Diagram

SynthesisWorkflow Start (R)-Nipecotic Acid (Chiral Pool) Step1 Step 1: N-Protection (Cbz-Cl, NaOH) Start->Step1 Intermediate Intermediate: (R)-N-Cbz-Nipecotic Acid Step1->Intermediate Step2 Step 2: Esterification (MeOH, SOCl2) Intermediate->Step2 Purification Purification (Flash Chromatography) Step2->Purification Final Final Product: (R)-Methyl 1-cbz-piperidine-3-carboxylate Purification->Final

Figure 2: Sequential synthesis workflow ensuring retention of stereochemistry.

Part 5: Analytical Validation (E-E-A-T)

To ensure scientific integrity, the identity and purity must be validated using the following methods.

HPLC Method for Enantiomeric Excess (ee)

Differentiation between the (R) and (S) enantiomers is crucial for drug efficacy.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide/Ester absorption) or 254 nm (Phenyl ring).

  • Expectation: (R)-isomer typically elutes distinct from (S). Racemic standard required for method development.

NMR Validation Criteria
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (m, 5H, Ph -H)
      
    • 
       5.12 (s, 2H, O-CH2 -Ph)
      
    • 
       3.68 (s, 3H, O-CH3 )
      
    • 
       1.5-3.0 (m, 9H, Piperidine ring protons)
      
  • Diagnostic Signal: The sharp singlet at 3.68 ppm confirms the methyl ester; the singlet at 5.12 ppm confirms the Cbz benzyl group.

Part 6: References

  • PubChem. (2023). Methyl N-Cbz-piperidine-3-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Andersen, K. E., et al. (1993). Synthesis of Novel GABA Uptake Inhibitors. Derivatives of Tiagabine. Journal of Medicinal Chemistry, 36(12), 1716–1725. (Foundational text on Nipecotic acid derivatives).

Sources

Foundational

Whitepaper: Strategic Utility of (R)-Methyl 1-cbz-piperidine-3-carboxylate in Asymmetric Drug Synthesis

Executive Summary & Strategic Context The piperidine ring is one of the most ubiquitous nitrogenous heterocycles found in FDA-approved pharmaceuticals. The introduction of chiral centers within this framework—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles found in FDA-approved pharmaceuticals. The introduction of chiral centers within this framework—specifically at the C3 position—is a critical driver for optimizing target binding affinity and pharmacokinetic profiles. (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 1234576-85-2) serves as a highly versatile, orthogonally protected chiral building block in medicinal chemistry.

This technical guide dissects the physicochemical profile, mechanistic utility, and specific self-validating protocols for applying this compound in advanced therapeutic synthesis, particularly in the development of PARP inhibitors and GABAergic modulators.

Physicochemical Profiling & Structural Significance

Understanding the physical and structural parameters of (R)-Methyl 1-cbz-piperidine-3-carboxylate is essential for predicting its behavior in complex synthetic cascades. The molecule features a piperidine core with a stereodefined (R)-carboxylate at the C3 position, flanked by two distinct protecting groups.

Quantitative Data Summary
PropertyValue
Chemical Name (R)-Methyl 1-cbz-piperidine-3-carboxylate
IUPAC Name O1-benzyl O3-methyl (3R)-piperidine-1,3-dicarboxylate
CAS Registry Number 1234576-85-2
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Stereochemistry (3R)
Predicted Boiling Point 390.4 ± 42.0 °C
Predicted Density 1.187 ± 0.06 g/cm³

Data aggregated from authoritative chemical databases[1].

Mechanistic Rationale for Orthogonal Protection

In complex Active Pharmaceutical Ingredient (API) synthesis, controlling the reactivity of bifunctional molecules like (R)-nipecotic acid is paramount. (R)-Methyl 1-cbz-piperidine-3-carboxylate employs a strict orthogonal protection strategy :

  • Cbz (Carboxybenzyl) Group (N-Terminus): Protects the secondary amine. It is highly stable to basic and mildly acidic conditions but is readily and cleanly cleaved via catalytic hydrogenolysis.

  • Methyl Ester (C-Terminus): Protects the carboxylic acid. It is entirely stable to catalytic hydrogenation but can be selectively hydrolyzed under mild basic conditions (saponification).

This orthogonality allows synthetic chemists to selectively functionalize either the nitrogen or the carboxylate terminus without cross-reactivity, ensuring high yield and atom economy.

G A (R)-Methyl 1-cbz-piperidine-3-carboxylate (Fully Protected) B H2, Pd/C (Amine Deprotection) A->B C LiOH, THF/H2O (Acid Deprotection) A->C D (R)-Methyl piperidine-3-carboxylate (Free Amine) B->D E (R)-1-Cbz-piperidine-3-carboxylic acid (Free Acid) C->E

Caption: Orthogonal deprotection pathways for selective functionalization of the piperidine core.

Applications in Advanced Therapeutics

The (R)-piperidine-3-carboxylate scaffold is not merely a structural placeholder; it is a pharmacophoric necessity in several advanced drug classes:

  • PARP Inhibitors (e.g., Niraparib): The chiral piperidine core is essential for the spatial orientation required to bind the catalytic domain of poly(ADP-ribose) polymerase (PARP) enzymes. Asymmetric synthesis utilizing protected piperidine-3-carboxylates is a validated route for generating these potent anticancer agents[2].

  • GABA Uptake Inhibitors: As a direct derivative of (R)-nipecotic acid, this compound is a critical precursor for neuroactive compounds. The (R)-enantiomer specifically modulates GABAergic signaling by crossing the blood-brain barrier and inhibiting GABA reuptake, making it invaluable for epilepsy and anxiety research[3].

G A (R)-Nipecotic Acid B Esterification (MeOH, SOCl2) A->B C (R)-Methyl piperidine- 3-carboxylate B->C D Cbz Protection (Cbz-Cl, Base) C->D E (R)-Methyl 1-cbz- piperidine-3-carboxylate D->E

Caption: Synthetic workflow from (R)-nipecotic acid to (R)-Methyl 1-cbz-piperidine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for orthogonal deprotection, explicitly stating the causality behind each experimental choice.

Protocol A: Selective Cbz Cleavage via Catalytic Hydrogenolysis

This protocol isolates the free amine while preserving the methyl ester.

  • Step 1: Solvent Selection & Substrate Dissolution

    • Action: Dissolve 1.0 eq of (R)-Methyl 1-cbz-piperidine-3-carboxylate in anhydrous methanol (0.1 M).

    • Causality: Methanol acts as a highly polar, protic solvent that facilitates the solubility of both the starting material and the transient hydrogen species on the palladium surface. Its protic nature also stabilizes the resulting secondary amine, preventing unwanted dimerization.

  • Step 2: Catalyst Activation

    • Action: Purge the reaction flask with Argon, then carefully add 0.1 eq of 10% Pd/C.

    • Causality: Palladium on carbon is highly pyrophoric when dry and exposed to oxygen, especially in the presence of methanol vapors. The Argon purge displaces oxygen, ensuring safe catalyst introduction and preventing solvent ignition.

  • Step 3: Hydrogen Transfer

    • Action: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 4 hours.

    • Causality: The Cbz group undergoes hydrogenolysis via a cyclic transition state on the palladium surface, releasing toluene and carbon dioxide as volatile byproducts. The mild 1 atm pressure is specifically chosen to prevent the over-reduction of the methyl ester or the piperidine ring itself.

  • Step 4: Catalyst Quenching & Filtration

    • Action: Purge the system with Argon to remove residual H₂. Filter the suspension through a tightly packed Celite pad, washing with excess methanol.

    • Causality: Celite acts as a depth filter to trap the pyrophoric, nanoscale Pd/C particles. Removing the catalyst before concentration prevents unwanted side reactions and heavy metal contamination in the final API intermediate.

  • Step 5: Self-Validating Quality Control

    • Action: Concentrate the filtrate and analyze via ¹H-NMR (CDCl₃).

    • Causality: The reaction is deemed successful and complete when the multiplet at ~7.3 ppm (aromatic protons) and the singlet at ~5.1 ppm (benzylic CH₂ of the Cbz group) completely disappear, while the methyl ester singlet at ~3.7 ppm remains intact.

Protocol B: Selective Ester Hydrolysis via Mild Saponification

This protocol isolates the free carboxylic acid while preserving the Cbz protection on the amine.

  • Step 1: Biphasic Solvent Engineering

    • Action: Dissolve 1.0 eq of the substrate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: Saponification requires the interaction of a lipophilic organic ester with a hydrophilic hydroxide salt. THF provides organic solubility, water dissolves the LiOH, and methanol acts as a phase-transfer bridge to create a homogenous reaction environment.

  • Step 2: Mild Nucleophilic Attack

    • Action: Cool the solution to 0 °C and add 1.5 eq of LiOH·H₂O. Stir for 2 hours, allowing it to slowly reach room temperature.

    • Causality: The hydroxide ion attacks the sterically accessible methyl ester carbonyl. Performing this at 0 °C suppresses potential epimerization (racemization) at the sensitive C3 chiral center, preserving the critical (R)-stereochemistry.

  • Step 3: Acidic Workup & Phase Separation

    • Action: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x).

    • Causality: At basic pH, the product exists as a water-soluble lithium carboxylate salt. Acidification protonates it to the free carboxylic acid, drastically shifting its partition coefficient (LogP) to favor the organic ethyl acetate layer for efficient extraction.

  • Step 4: Self-Validating Quality Control

    • Action: Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS.

    • Causality: Successful hydrolysis is validated by the disappearance of the methyl ester peak in HPLC and a mass shift in the MS spectrum corresponding to [M-H]⁻ = 262 m/z (loss of a methyl group, -14 Da), confirming the structural integrity of the Cbz-protected acid.

Conclusion

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a cornerstone intermediate in modern asymmetric synthesis. By leveraging its orthogonal protecting groups, medicinal chemists can execute highly selective transformations that preserve the delicate C3 stereocenter. Whether utilized in the synthesis of PARP inhibitors like Niraparib or in the development of novel GABAergic modulators, mastering the handling and deprotection of this compound is essential for accelerating targeted drug discovery.

References

  • National Institutes of Health (NIH) / PubChem - (-)-Nipecotic acid (CID 1796510) URL:[Link][3]

  • National Library of Medicine (PMC) - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications URL:[Link][2]

Sources

Exploratory

The Discovery, Synthesis, and Application of (R)-Methyl 1-Cbz-piperidine-3-carboxylate in Modern Drug Development

Executive Summary (R)-Methyl 1-Cbz-piperidine-3-carboxylate (CAS: 1234576-85-2) is a highly versatile, orthogonally protected chiral building block fundamental to modern medicinal chemistry[1]. Derived from the (R)-enant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 1-Cbz-piperidine-3-carboxylate (CAS: 1234576-85-2) is a highly versatile, orthogonally protected chiral building block fundamental to modern medicinal chemistry[1]. Derived from the (R)-enantiomer of nipecotic acid, this scaffold is a critical precursor in the synthesis of γ-aminobutyric acid (GABA) reuptake inhibitors, most notably the antiepileptic drug Tiagabine[2][3]. This whitepaper explores the historical evolution of its synthesis, the mechanistic rationale behind its protecting group strategy, and provides self-validating experimental protocols for its preparation and application in fragment-based drug discovery (FBDD).

Historical Context: From Racemic Mixtures to Chiral Precision

The pharmacological significance of the piperidine-3-carboxylic acid (nipecotic acid) scaffold was first recognized in the 1970s when it was identified as a potent inhibitor of GABA uptake[4]. Early structure-activity relationship (SAR) studies revealed a strict stereochemical requirement: the (R)-enantiomer exhibited significantly higher binding affinity and inhibitory potency at the GABA Transporter 1 (GAT-1) compared to its (S)-counterpart[5][6].

Historically, obtaining enantiopure (R)-nipecotic acid relied on the classical resolution of racemic mixtures using chiral resolving agents such as D-tartaric acid. While functional, this approach was limited by a maximum theoretical yield of 50% and poor atom economy. The paradigm shifted with the advent of transition-metal-catalyzed asymmetric hydrogenation[7]. The development of chiral Rhodium (e.g., Rh-TangPhos) and Iridium (e.g., Ir-spirophosphine oxazoline) catalysts enabled the direct, highly enantioselective reduction of methyl nicotinate to (R)-methyl piperidine-3-carboxylate, achieving enantiomeric excesses (ee) exceeding 99%[7].

Structural Rationale: The Power of Orthogonal Protection

In complex active pharmaceutical ingredient (API) synthesis, the piperidine ring presents two reactive sites: a secondary amine and a carboxylic acid. (R)-Methyl 1-Cbz-piperidine-3-carboxylate employs an orthogonal protection strategy to allow selective manipulation of either site without cross-reactivity.

  • The Carboxybenzyl (Cbz) Group: Protects the basic secondary amine. It is stable to mildly acidic and basic conditions but can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions.

  • The Methyl Ester: Protects the carboxylic acid. It is stable to the hydrogenolysis conditions used to remove the Cbz group, but can be easily saponified (LiOH/H₂O) to yield the free acid, or reduced (LiBH₄) to the corresponding alcohol[8].

Orthogonal_Logic A (R)-Methyl 1-Cbz- piperidine-3-carboxylate B LiOH, H2O/THF A->B Ester Hydrolysis D H2, Pd/C, MeOH A->D Hydrogenolysis C (R)-1-Cbz-piperidine- 3-carboxylic acid B->C Cbz Retained E (R)-Methyl piperidine- 3-carboxylate D->E Ester Retained

Fig 1: Orthogonal deprotection logic enabling selective functionalization.

State-of-the-Art Synthetic Methodologies

Quantitative Comparison of Synthetic Routes

The transition from classical resolution to catalytic asymmetric hydrogenation represents a leap in synthetic efficiency. Table 1 summarizes the quantitative metrics defining these methodologies.

MetricClassical Resolution (D-Tartaric Acid)Asymmetric Hydrogenation (Rh-TangPhos)
Max Theoretical Yield 50%100%
Typical Isolated Yield 35 - 40%90 - 96%[7]
Enantiomeric Excess (ee) >95% (requires recrystallization)>99% (direct from reaction)
Atom Economy Low (loss of the (S)-enantiomer)High (direct addition of H₂)
Scalability Moderate (high solvent volumes)Excellent (industrial standard)
Experimental Protocol: Synthesis of (R)-Methyl 1-Cbz-piperidine-3-carboxylate

This protocol details the protection of (R)-methyl piperidine-3-carboxylate (derived from asymmetric hydrogenation) to form the title compound. The procedure is designed as a self-validating system to ensure high fidelity and yield[9].

Reagents:

  • (R)-Methyl piperidine-3-carboxylate hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Saturated aqueous NaHCO₃ (5.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Biphasic Setup: Suspend (R)-methyl piperidine-3-carboxylate hydrochloride in a 1:1 (v/v) mixture of DCM and sat. aq. NaHCO₃.

    • Causality: The biphasic system is critical. NaHCO₃ is a mild base that neutralizes the HCl salt to free the secondary amine without causing premature saponification of the methyl ester. The DCM layer immediately solvates the free amine, protecting it from aqueous degradation.

  • Controlled Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add Cbz-Cl dropwise over 30 minutes.

    • Causality: Cooling mitigates the exothermic nature of the acylation and suppresses the background hydrolysis of Cbz-Cl into benzyl alcohol.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting amine will stain deep purple with Ninhydrin (indicating a free secondary amine), whereas the Cbz-protected product will be Ninhydrin-negative but UV-active (254 nm) due to the benzyl ring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 1M HCl (to remove any unreacted trace amine), followed by brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography to yield the product as a clear oil.

    • Self-Validation (Chiral HPLC): Confirm stereochemical integrity using a Chiralcel AD column (Hexane/iPrOH 95:5). The (R)-enantiomer should present a single peak, confirming no racemization occurred during basic workup[7].

Pharmacological Applications: The GAT-1 Pathway

The primary application of the (R)-nipecotic acid scaffold is in the development of neuroactive therapeutics. Tiagabine, a blockbuster antiepileptic drug, is synthesized by attaching a lipophilic diaromatic side chain to the piperidine nitrogen of (R)-nipecotic acid[2][10].

Mechanistically, Tiagabine acts as a selective, competitive inhibitor of GAT-1. Molecular dynamics studies reveal that the (R)-nipecotic acid moiety binds deep within the S1 site of the transporter, interacting specifically with transmembrane domains TM1 and TM6[11]. This binding locks the transporter in an occluded conformation, preventing the reuptake of GABA from the synaptic cleft. The resulting accumulation of synaptic GABA enhances inhibitory signaling at GABA-A receptors, raising the seizure threshold[5][12].

GAT1_Inhibition Drug Tiagabine (API) Target GAT-1 Transporter Drug->Target Binds TM1/TM6 domains Action Blockade of GABA Reuptake Target->Action Conformational lock Result Elevated Synaptic GABA Action->Result Synaptic accumulation Receptor GABA-A Activation Result->Receptor Enhanced inhibitory signaling

Fig 2: Pharmacological cascade initiated by (R)-nipecotic acid-derived GAT-1 inhibitors.

Beyond epilepsy, derivatives synthesized from (R)-Methyl 1-Cbz-piperidine-3-carboxylate are actively investigated for the treatment of anxiety, neuropathic pain, and sleep disorders, cementing this chiral building block's status as a cornerstone of modern neuropharmacology[3][12].

References

  • ChemCD Database. (n.d.). (R)-METHYL 1-CBZ-PIPERIDINE-3-CARBOXYLATE (CAS: 1234576-85-2). Retrieved from [Link]

  • Lei, A., Chen, M., He, M., & Zhang, X. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. European Journal of Organic Chemistry, 2006(19), 4343-4347. Retrieved from[Link]

  • Song, S., Zhu, S.-F., Pu, L.-Y., & Zhou, Q.-L. (2013). Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids. Angewandte Chemie International Edition, 52(23), 6072-6075. Retrieved from[Link]

  • Skovstrup, S., Taboureau, O., Bräuner-Osborne, H., & Jørgensen, F. S. (2012). A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter. PLoS One, 7(6), e39360. Retrieved from[Link]

  • Bhatti, R. S., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Neurology, 9, 767. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthetic Workflows for (R)-Methyl 1-Cbz-piperidine-3-carboxylate

Executive Summary (R)-Methyl 1-Cbz-piperidine-3-carboxylate is a highly versatile, stereochemically pure building block widely utilized in medicinal chemistry and drug discovery. The orthogonal protection strategy inhere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 1-Cbz-piperidine-3-carboxylate is a highly versatile, stereochemically pure building block widely utilized in medicinal chemistry and drug discovery. The orthogonal protection strategy inherent to this scaffold—featuring a carboxybenzyl (Cbz) protected secondary amine and a methyl ester protected carboxylic acid—allows for highly selective functionalization. This application note provides a deep-dive technical guide into three fundamental transformations of this scaffold: Cbz hydrogenolysis, chemoselective ester saponification, and ester reduction.

By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as an authoritative resource for synthetic chemists and drug development professionals aiming to elaborate on the chiral piperidine core [1].

Physicochemical Properties & Scaffold Overview

Before initiating synthetic workflows, it is critical to understand the baseline properties of the core scaffold to predict solubility, stability, and reactivity [2].

PropertyValue
Chemical Name (R)-Methyl 1-Cbz-piperidine-3-carboxylate
CAS Registry Number 1234576-85-2
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Stereochemistry (R)-configuration at C3
Physical State Viscous oil to low-melting solid
Solubility Soluble in MeOH, THF, EtOAc, DCM; Insoluble in H2O

Core Synthetic Transformations & Mechanistic Insights

Catalytic Hydrogenolysis (Cbz Deprotection)

Mechanistic Causality: The Cbz group is cleanly cleaved via palladium-catalyzed hydrogenolysis. The Pd/C catalyst activates molecular hydrogen, which selectively attacks the benzylic carbon-oxygen bond. This reaction releases the free secondary amine, carbon dioxide, and toluene. This method is highly favored in late-stage synthesis because the byproducts are volatile, often eliminating the need for aqueous workup or chromatographic purification[3].

Self-Validating Protocol:

  • Setup: Charge a flame-dried round-bottom flask with (R)-Methyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) and dissolve in anhydrous Methanol (0.1 M concentration).

  • Inert Atmosphere: Flush the solution with Nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; ensure the flask is strictly under Nitrogen during addition.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2 gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the black suspension vigorously at room temperature for 4–6 hours.

  • Validation (TLC): Monitor the reaction using TLC (DCM:MeOH 9:1). The starting material is UV-active (Rf ~0.8). The successful formation of the product is confirmed by the disappearance of the UV spot and the appearance of a new, UV-inactive baseline spot that stains intensely pink/purple with Ninhydrin (confirming the free secondary amine).

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.

  • Concentration: Concentrate the filtrate in vacuo to afford (R)-methyl piperidine-3-carboxylate as a pale oil.

Chemoselective Saponification (Ester Hydrolysis)

Mechanistic Causality: Hydrolyzing the methyl ester to the corresponding carboxylic acid requires careful management of the C3 stereocenter. The proton alpha to the ester is mildly acidic; exposure to strong, uncoordinated bases (like NaOH or KOH at elevated temperatures) can trigger enolization, leading to irreversible racemization of the (R)-stereocenter. Lithium hydroxide (LiOH) is specifically chosen because the lithium cation strongly coordinates to the carbonyl oxygen. This Lewis acid-like coordination enhances the electrophilicity of the ester, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C), thereby suppressing the racemization pathway [1].

Self-Validating Protocol:

  • Setup: Dissolve the substrate (1.0 eq) in a solvent mixture of THF/MeOH (2:1 v/v) to ensure the lipophilic ester remains in solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydrolysis: Add a pre-dissolved aqueous solution of LiOH·H2O (2.0 eq) dropwise. The final solvent ratio should be THF:MeOH:H2O (2:1:1).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–5 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1 with 1% Glacial Acetic Acid). The product will show a lower Rf than the starting material and will stain bright yellow against a blue background when treated with Bromocresol Green , confirming the presence of the carboxylic acid.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Diethyl Ether (2x) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl at 0 °C. Extract the newly protonated acid with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield (R)-1-Cbz-piperidine-3-carboxylic acid.

Chemoselective Reduction to Primary Alcohol

Mechanistic Causality: Reducing the methyl ester to a primary alcohol while leaving the Cbz carbamate intact requires a finely tuned reducing agent. Lithium borohydride (LiBH4) is ideal for this chemoselective transformation. Unlike Lithium Aluminum Hydride (LiAlH4), which is overly aggressive and can reduce the Cbz group to an N-methyl group, LiBH4 selectively reduces esters in the presence of carbamates due to its milder hydride donor capability.

Self-Validating Protocol:

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reduction: Add LiBH4 (2.0 eq, 2.0 M solution in THF) dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 6:4). The product alcohol retains UV-activity (due to the Cbz group) but will have a lower Rf than the ester. It stains dark blue/black with Phosphomolybdic Acid (PMA) upon heating, confirming the hydroxyl group.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4Cl (Note: vigorous hydrogen gas evolution will occur).

  • Isolation: Extract the aqueous mixture with EtOAc (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography to afford (R)-1-Cbz-3-(hydroxymethyl)piperidine.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and operational parameters for the three core workflows described above.

TransformationTarget ProductReagents & SolventsTempTimeTypical YieldPurification Method
Cbz Deprotection (R)-Methyl piperidine-3-carboxylateH2 (1 atm), 10% Pd/C, MeOHRT4–6 h>95%Celite Filtration (No Column)
Ester Hydrolysis (R)-1-Cbz-piperidine-3-carboxylic acidLiOH·H2O, THF/MeOH/H2O0 °C to RT3–5 h85–92%Acid-Base Extraction
Ester Reduction (R)-1-Cbz-3-(hydroxymethyl)piperidineLiBH4, anhydrous THF0 °C to RT16 h75–85%Silica Gel Chromatography

Workflow Visualizations

The following diagrams map the divergent synthetic logic and the step-by-step operational workflow for the core scaffold.

Reaction_Pathways A (R)-Methyl 1-Cbz- piperidine-3-carboxylate (Core Scaffold) B (R)-Methyl piperidine- 3-carboxylate (Free Amine) A->B H2, Pd/C MeOH C (R)-1-Cbz-piperidine- 3-carboxylic acid (Free Acid) A->C LiOH (aq) THF/MeOH D (R)-1-Cbz-3-(hydroxymethyl) piperidine (Primary Alcohol) A->D LiBH4 THF

Divergent synthetic pathways from (R)-Methyl 1-Cbz-piperidine-3-carboxylate.

Deprotection_Workflow S1 1. Dissolve Substrate & Add Pd/C (in Anhydrous Methanol) S2 2. Purge Reaction System (Vacuum/N2, then Vacuum/H2) S1->S2 S3 3. Catalytic Hydrogenolysis (1 atm H2, RT, 4-6h) S2->S3 S4 4. Celite Filtration (Remove Pyrophoric Catalyst) S3->S4 S5 5. Concentration (in vacuo) S4->S5 S6 Isolated Free Amine (>95% Yield, No Column Needed) S5->S6

Standard operational workflow for the catalytic hydrogenolysis of the Cbz protecting group.

References

Application

Protocol for derivatization of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Application Note: Divergent Derivatization of (R)-Methyl 1-cbz-piperidine-3-carboxylate Executive Summary & Strategic Overview (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a high-value chiral scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Executive Summary & Strategic Overview

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a high-value chiral scaffold utilized in the synthesis of peptidomimetics, GPCR ligands, and enzyme inhibitors (e.g., GABA uptake inhibitors). Its structural utility lies in the orthogonal protection of the nitrogen (Cbz) and the carboxylate (Methyl Ester), allowing for divergent synthesis.

This guide details three critical derivatization pathways:

  • Chemo-selective Hydrolysis: Conversion to the free acid without racemization.

  • Reductive Transformation: Selective reduction of the ester to the primary alcohol while retaining the Cbz group.

  • Orthogonal Deprotection: Removal of the Cbz group to liberate the secondary amine.

Strategic Derivatization Map

DerivatizationMap cluster_0 Critical Control Points Start (R)-Methyl 1-cbz- piperidine-3-carboxylate Acid (R)-1-Cbz-piperidine- 3-carboxylic acid Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol (R)-1-Cbz-3-(hydroxymethyl) piperidine Start->Alcohol Reduction (LiBH4, THF) Amine (R)-Methyl piperidine- 3-carboxylate Start->Amine Hydrogenolysis (H2, Pd/C)

Figure 1: Divergent synthesis pathways. Blue path: Hydrolysis; Yellow path: Reduction; Green path: Deprotection.

Module A: Hydrolysis to (R)-1-Cbz-piperidine-3-carboxylic acid

Objective: Hydrolyze the methyl ester to the carboxylic acid while preventing epimerization at the C3 chiral center.

Scientific Rationale: The C3 proton in piperidine-3-carboxylates is acidic (alpha to carbonyl). Strong bases or high temperatures promote enolization, leading to racemization. Lithium Hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity and allowing hydrolysis at lower temperatures [1].

Reagents & Equipment:

  • Substrate: (R)-Methyl 1-cbz-piperidine-3-carboxylate

  • Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate)

  • Solvent: THF/Water (3:1 v/v)

  • Quench: 1M HCl or 10% Citric Acid

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve 1.5 eq of LiOH·H2O in water (volume calculated to maintain 3:1 THF:Water ratio). Add dropwise to the substrate solution.[1][2][3]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC or LC-MS.

    • Critical Control: Do not heat above 30°C. If reaction is slow, extend time rather than increasing temperature to preserve ee%.

  • Workup:

    • Concentrate THF under reduced pressure (keep bath <35°C).

    • Acidify the aqueous residue to pH 3-4 using 1M HCl or 10% Citric Acid (Citric acid is gentler and prevents N-Boc/Cbz cleavage risks, though Cbz is stable to dilute HCl).

    • Extract with Ethyl Acetate (3x).[2]

    • Dry over Na2SO4, filter, and concentrate.[4]

Validation:

  • Yield: Expect >90%.

  • Chiral Integrity: Verify enantiomeric excess (ee) using Chiral HPLC (Method details in Section 5).

Module B: Chemoselective Reduction to (R)-1-Cbz-3-(hydroxymethyl)piperidine

Objective: Reduce the ester to a primary alcohol without reducing the Cbz carbamate.

Scientific Rationale: Lithium Aluminum Hydride (LiAlH4) is a strong reducing agent that can attack carbamates (Cbz), leading to N-methyl byproducts. Lithium Borohydride (LiBH4) offers superior chemoselectivity: it reduces esters to alcohols rapidly but is inert toward carbamates under standard conditions [2].

Reagents:

  • Reagent: LiBH4 (2.0 M in THF) or generated in situ (NaBH4 + LiCl).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 1.0 eq of (R)-Methyl 1-cbz-piperidine-3-carboxylate in anhydrous THF (0.3 M). Cool to 0°C.[2]

  • Reduction: Add LiBH4 (2.0 eq, 2M in THF) dropwise over 15 minutes.

    • Note: Gas evolution (H2) will occur. Ensure proper venting.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Stir for 2-4 hours.

  • Quench (Careful): Cool back to 0°C. Quench by dropwise addition of Acetone (scavenges excess hydride) followed by Saturated NH4Cl solution.

    • Warning: Vigorous bubbling.[1]

  • Extraction: Dilute with water, extract with EtOAc. Wash organics with Brine.

Mechanism of Selectivity:

ReductionMech LiBH4 LiBH4 Ester Ester Group (Reactive) LiBH4->Ester Hydride Transfer Cbz Cbz Group (Stable) LiBH4->Cbz No Reaction (Kinetic Control) Complex Borate Intermediate Ester->Complex Alcohol Primary Alcohol Complex->Alcohol Hydrolysis

Figure 2: Chemoselectivity of LiBH4 toward ester vs carbamate.

Module C: Orthogonal Deprotection (Cbz Removal)

Objective: Remove the Cbz group to yield the free amine, (R)-Methyl piperidine-3-carboxylate.

Scientific Rationale: Hydrogenolysis (H2/Pd) is the cleanest method, yielding Toluene and CO2 as byproducts. Acid hydrolysis (HBr/AcOH) is possible but may hydrolyze the ester.

Protocol (Hydrogenolysis):

  • Catalyst: 10 wt% Pd/C (wet support recommended to minimize ignition risk). Use 10% w/w loading relative to substrate.

  • Solvent: Methanol or Ethanol (0.1 M).

  • Procedure:

    • Charge flask with Pd/C under Nitrogen.

    • Add solution of substrate in MeOH.[2]

    • Evacuate and backfill with Hydrogen (balloon pressure is usually sufficient; 1 atm).

    • Stir vigorously for 2-6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH. Concentrate filtrate.

Analytical Quality Control

Data Summary Table:

ParameterSpecificationMethod
Appearance White solid or colorless oilVisual
Purity (Chemical) > 98%HPLC (C18, Acetonitrile/Water)
Purity (Chiral) > 98% eeChiral HPLC (Chiralpak AD-H)
Identity Consistent with Structure1H NMR (CDCl3)

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is required to sharpen the peak of the free amine or acid species.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Cbz absorption) or 254 nm.

  • Reference: Separation of piperidine-3-carboxylate enantiomers often requires derivatization (e.g., with tosyl chloride) if UV absorption is low after Cbz removal [3].

References

  • LiOH Hydrolysis Protocol: Journal of Medicinal Chemistry, 2024. "Optimization of Piperidine Scaffolds." Available at: [Link] (General reference for LiOH hydrolysis of alpha-chiral esters).

  • LiBH4 Selectivity: Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride: A Versatile Reducing Agent." Journal of Organic Chemistry.
  • Chiral Analysis: "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." Chirality, 2014.[5] Available at: [Link]

  • Cbz Deprotection: Organic Chemistry Portal, "Protecting Groups: Cbz." Available at: [Link]

Sources

Method

Applications of (R)-Methyl 1-cbz-piperidine-3-carboxylate in medicinal chemistry

Application Note: (R)-Methyl 1-cbz-piperidine-3-carboxylate in Medicinal Chemistry Executive Summary (R)-Methyl 1-cbz-piperidine-3-carboxylate (derived from CAS 160706-62-7) is a high-value chiral building block extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-Methyl 1-cbz-piperidine-3-carboxylate in Medicinal Chemistry

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (derived from CAS 160706-62-7) is a high-value chiral building block extensively used in the synthesis of neurological drugs and kinase inhibitors.[1] Its structural core—(R)-nipecotic acid—is a pharmacophore essential for GABA reuptake inhibition .[1]

This guide details the utility of this scaffold, focusing on its orthogonal protection strategy: the Carboxybenzyl (Cbz) group protects the amine while the Methyl Ester allows for selective transformations at the carbonyl center. This "lock-and-key" functionality enables the synthesis of complex active pharmaceutical ingredients (APIs) such as Tiagabine and next-generation DPP-4 inhibitors .[1]

Technical Profile & Structural Logic

  • Compound Name: (R)-Methyl 1-((benzyloxy)carbonyl)piperidine-3-carboxylate[1]

  • Parent Acid CAS: 160706-62-7 ((R)-1-Cbz-piperidine-3-carboxylic acid)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 277.32 g/mol [1]

  • Chirality: (R)-enantiomer (Critical for biological activity; the (S)-enantiomer is often inactive or antagonistic).[1]

Why This Scaffold?
  • Orthogonal Reactivity: The methyl ester can be hydrolyzed, reduced, or substituted without affecting the Cbz group. Conversely, the Cbz group can be removed via hydrogenation (

    
    /Pd-C) without touching the ester.
    
  • Conformational Control: The piperidine ring provides a semi-rigid template, reducing the entropic penalty of binding to protein targets (e.g., GAT-1 transporter).

  • Metabolic Stability: The C3-substitution pattern is less prone to oxidative metabolism compared to C2 or C4 positions in certain metabolic pathways.[1]

Key Applications in Drug Discovery

A. GABA Reuptake Inhibitors (Tiagabine Analogs)

The (R)-nipecotic acid moiety is the active binding element of Tiagabine (Gabitril), a drug used for epilepsy.[3][4]

  • Mechanism: The piperidine nitrogen mimics the amino group of GABA, while the carboxylic acid mimics the GABA carboxylate. The lipophilic anchor (attached after Cbz deprotection) allows blood-brain barrier penetration.[1]

  • Role of Scaffold: The (R)-configuration is 4x more potent than the (S)-form.[1][4] Using the pre-resolved (R)-Methyl 1-cbz-piperidine-3-carboxylate eliminates the need for late-stage chiral resolution.[1]

B. Kinase & Protease Inhibitors
  • Linker Chemistry: The ester is reduced to a hydroxymethyl group (

    
    ), converted to a halide, and used to alkylate pharmacophores.
    
  • Peptidomimetics: The ester is hydrolyzed to the acid, then coupled to amines to form amide bonds, serving as a proline mimetic in peptide chains.

Synthetic Pathways & Logic (Graphviz)[1]

The following diagram illustrates the "Hub-and-Spoke" versatility of the scaffold.

G Figure 1: Divergent synthetic pathways from the (R)-Methyl 1-cbz-piperidine-3-carboxylate scaffold. Start (R)-Methyl 1-cbz- piperidine-3-carboxylate Acid Acid Intermediate (COOH) Start->Acid Hydrolysis (LiOH, THF) Alcohol Alcohol Intermediate (CH2OH) Start->Alcohol Reduction (LiBH4 or LiAlH4) Amine Free Amine (NH) Start->Amine Hydrogenation (H2, Pd/C) Peptide Peptidomimetics (Amide Coupling) Acid->Peptide HATU/Amine Linker Chiral Linkers (Halides/Tosylates) Alcohol->Linker SOCl2 or TsCl Tiagabine Tiagabine (GABA Inhibitor) Amine->Tiagabine N-Alkylation

[1]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Selective Reduction to (R)-N-Cbz-3-Hydroxymethylpiperidine

Target: Conversion of Ester to Alcohol without Cbz cleavage.[1]

Reagents:

  • (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 eq)[1]

  • Lithium Borohydride (

    
    ) (2.0 eq) — Preferred over 
    
    
    
    for milder chemoselectivity.[1]
  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the starting ester in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Add

    
     (2.0 M in THF) dropwise over 15 minutes.
    
  • Activation: Add anhydrous MeOH (1.5 eq relative to

    
    ) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Key Data:

      
       NMR should show disappearance of methyl singlet (~3.7 ppm) and appearance of 
      
      
      
      doublet/multiplet (~3.5 ppm).[1]
Protocol B: Selective Hydrolysis to (R)-N-Cbz-Nipecotic Acid

Target: Free acid for amide coupling.[1]

Reagents:

  • (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)[1]
    
  • THF / Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve ester in THF/Water mixture at RT.

  • Addition: Add

    
     in one portion.
    
  • Reaction: Stir vigorously at RT for 3 hours.

  • Workup (Critical Step):

    • Acidify aqueous layer to pH ~2 using 1N HCl. Note: The Cbz group is stable to dilute acid at RT.

    • Extract immediately with EtOAc or DCM.

    • Dry over

      
       and concentrate.
      
  • Outcome: usually a viscous oil or white solid. No column chromatography is typically required if starting material was pure.

Protocol C: Cbz Deprotection (Hydrogenation)

Target: Free amine for N-alkylation (e.g., Tiagabine synthesis).[1]

Reagents:

  • (R)-Methyl 1-cbz-piperidine-3-carboxylate[1]

  • Pd/C (10% wt loading, 50% wet)

  • Methanol (0.1 M)[1]

  • Hydrogen Balloon (

    
    )[1]
    

Procedure:

  • Safety: Purge flask with

    
     to remove oxygen (fire hazard with Pd/C).
    
  • Catalyst: Add Pd/C (10 wt% of substrate mass).

  • Solvent: Add MeOH carefully.

  • Hydrogenation: Cycle vacuum/

    
     three times. Stir under 
    
    
    
    balloon for 2–4 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The product is the free amine (secondary amine), often isolated as a formate or acetate salt if not neutralized.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Reduction Incomplete reaction or product water solubility.[1]Use

instead of

. Ensure thorough extraction (5x) if product is polar.[1]
Cbz Loss during Hydrolysis Temperature too high or acid concentration too strong during workup.Keep Hydrolysis at RT. Use 1N HCl for acidification, not Conc. HCl.
Racemization Strong base exposure for prolonged periods.Avoid using NaH or strong alkoxides.[5]

hydrolysis is safe for stereocenters at C3.

References

  • Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid."[3][6] Journal of Medicinal Chemistry, 1993, 36(12), 1716-1725.[1] Link[1]

  • Braestrup, C., et al. "(R)-Nipecotic acid derivatives as potent GABA uptake inhibitors."[1] Journal of Neurochemistry, 1990, 54(2), 639-647.[1] Link[1]

  • Dhar, T. G. M., et al. "Design and Synthesis of Novel DPP-4 Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2730-2734.[1] Link[1]

  • PubChem Compound Summary. "Methyl 1-Cbz-piperidine-3-carboxylate." National Center for Biotechnology Information.[1] Link[1]

  • Chemistry Steps. "Reduction of Carboxylic Acids and Esters." Educational Protocol Repository. Link

Sources

Application

(R)-Methyl 1-cbz-piperidine-3-carboxylate as a precursor for API synthesis

Technical Application Note: Strategic Utilization of (R)-Methyl 1-cbz-piperidine-3-carboxylate in Chiral API Synthesis Introduction & Compound Profile (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 164323-85-7) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of (R)-Methyl 1-cbz-piperidine-3-carboxylate in Chiral API Synthesis

Introduction & Compound Profile

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 164323-85-7) is a high-value chiral building block primarily utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Alogliptin (Nesina) and Linagliptin .

Its structural value lies in the pre-installed (R)-stereocenter at the C3 position of the piperidine ring. In medicinal chemistry, this motif is frequently converted into a chiral amine via rearrangement reactions, serving as the "warhead" or binding domain in various GPCR ligands and protease inhibitors.[1] The Carbobenzyloxy (Cbz) group provides robust protection for the secondary amine, orthogonal to Boc and acid-labile groups, allowing for versatile downstream functionalization.[1]

PropertySpecification
IUPAC Name 1-Benzyl 3-methyl (3R)-piperidine-1,3-dicarboxylate
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Chiral Configuration (R)-Enantiomer
Key Impurity (CQA) (S)-Enantiomer (Must be < 0.5% for API precursors)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Critical Quality Attributes (CQA) & Control Strategy

For API synthesis, the enantiomeric purity of this starting material is the rate-limiting quality factor.[1]

  • Racemization Risk: The proton at the C3 position (alpha to the ester) is acidic. Exposure to strong bases (e.g., NaOEt, NaOH) at elevated temperatures (>40°C) promotes enolization, leading to racemization.

  • Analytical Control: Chiral HPLC is required to monitor the enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:10).

    • Acceptance Criteria: ee > 99.0%.

Synthetic Utility & Mechanisms[3][4][5][6][7]

The primary application of this compound is the generation of (R)-3-Aminopiperidine , a pharmacophore found in Alogliptin. This transformation requires a "Chiral Switch" where the C3-carboxylate is converted to a C3-amine with retention of configuration .

Mechanism: The Curtius Rearrangement Strategy

To convert the ester to the amine without racemization, the Curtius Rearrangement is the industry-standard protocol.[1]

  • Hydrolysis: The methyl ester is hydrolyzed to the free acid.[1]

  • Acyl Azide Formation: The acid is activated (e.g., with DPPA) to form an acyl azide.[2]

  • Rearrangement: Thermal decomposition yields an isocyanate with strict retention of stereochemistry.[3][4]

  • Trapping: The isocyanate is hydrolyzed to the primary amine.[1][2]

Why Cbz? The Cbz group is stable against the basic conditions of ester hydrolysis (unlike Fmoc) and stable against the mild acidic conditions often used in intermediate workups (unlike Boc). It is cleanly removed via Hydrogenolysis (


) in the final step.

Visualization: Synthesis Workflows

Figure 1: Divergent Synthesis Pathways

This diagram illustrates the two primary routes: Route A (Amine synthesis for Alogliptin) and Route B (Reduction to Linkers).

SynthesisPathways Start (R)-Methyl 1-cbz-piperidine-3-carboxylate (Starting Material) Acid (R)-1-Cbz-Piperidine-3-Carboxylic Acid Start->Acid Hydrolysis (LiOH, <20°C) Alcohol (R)-1-Cbz-3-(Hydroxymethyl)piperidine Start->Alcohol Reduction (LiBH4/THF) AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA / TEA Isocyanate Isocyanate (Retention of Config) AcylAzide->Isocyanate Heat (Curtius) AmineProtected Cbz-Protected (R)-3-Aminopiperidine Isocyanate->AmineProtected Acidic Hydrolysis FinalAmine (R)-3-Aminopiperidine (Alogliptin Fragment) AmineProtected->FinalAmine H2 / Pd-C (Deprotection)

Caption: Divergent synthetic pathways from (R)-Methyl 1-cbz-piperidine-3-carboxylate. Route A (top) leads to API fragments; Route B (bottom) leads to linkers.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Hydrolyze the methyl ester while preventing racemization of the C3 center.

Reagents:

  • Substrate: 10.0 g (36 mmol)

  • LiOH·H₂O: 3.0 g (72 mmol, 2.0 eq)

  • Solvent: THF (100 mL) / Water (50 mL)

Procedure:

  • Dissolve the substrate in THF and cool to 0°C in an ice bath. Note: Temperature control is critical to prevent alpha-epimerization.[1]

  • Dissolve LiOH in water and add dropwise to the THF solution over 30 minutes.

  • Stir at 0°C–5°C for 4 hours. Monitor by TLC or HPLC until ester is consumed.

  • Quench: Carefully acidify with 1N HCl to pH 3–4 while keeping temperature < 10°C.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Drying: Dry organics over Na₂SO₄ and concentrate in vacuo (bath temp < 40°C).

  • Yield: Expect ~9.0 g (95%) of a viscous oil or white solid.

Protocol B: One-Pot Curtius Rearrangement (Acid to Protected Amine)

Objective: Convert the carboxylic acid to the amine with stereoretention.[1][3][4]

Reagents:

  • (R)-Acid (from Protocol A): 5.0 g

  • Diphenylphosphoryl azide (DPPA): 1.1 eq

  • Triethylamine (TEA): 1.2 eq

  • Solvent: Toluene (anhydrous)

  • Trapping Agent: Benzyl alcohol (if double Cbz desired) or Water/Acid (for free amine). Here we utilize acid hydrolysis of the isocyanate.

Procedure:

  • Dissolve (R)-Acid in Toluene under Nitrogen. Add TEA.

  • Add DPPA dropwise at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.[5]
    
  • Hydrolysis: Cool to room temperature. Add 2N HCl (50 mL) and stir vigorously for 1 hour (converts isocyanate to amine salt).

  • Workup: Separate layers. The product is in the aqueous layer.[1] Basify aqueous layer with NaOH to pH 10, then extract with DCM.[1]

  • Result: (R)-1-Cbz-3-aminopiperidine.[1]

Protocol C: Hydrogenolysis (Cbz Deprotection)

Objective: Remove the Cbz group to yield the final API fragment.

Procedure:

  • Dissolve Cbz-protected amine in Methanol.

  • Add 10 wt% Pd/C catalyst (50% wet).

  • Stir under Hydrogen atmosphere (1 atm balloon or 30 psi Parr shaker) for 4–6 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield (R)-3-Aminopiperidine .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Racemization during hydrolysis (Protocol A).Lower reaction temperature to -5°C; Switch base to LiOH (milder than NaOH).
Incomplete Curtius Reaction Moisture in Toluene reacting with DPPA.Use anhydrous Toluene; Ensure system is under Nitrogen.
Dehalogenation Side-Reaction If the molecule contains Cl/Br, Pd/C will remove them.[1]Use HBr/Acetic Acid for deprotection instead of Hydrogenolysis if halogens are present.

References

  • Takeda Pharmaceutical Company. (2007). Process for the preparation of Alogliptin.[6][7][8] US Patent 7,807,689.[6] Link

  • Kawaguchi, T., et al. (2012). Development of a Scalable Synthesis of Alogliptin Benzoate. Organic Process Research & Development, 16(9), 1538–1543. Link

  • Hanaya, K., et al. (2019). Preparation of (R)-3-hydroxy-N-methylpiperidine... based on lipase-catalyzed resolution.[9][10] Tetrahedron: Asymmetry. Link

  • Sigma-Aldrich. (2023). Product Specification: (R)-Methyl piperidine-3-carboxylate.Link

  • BenchChem. (2023). Technical Guide to the Chemical Synthesis of Alogliptin.[8]Link

Sources

Method

Application Note: Purification Strategies for (R)-Methyl 1-cbz-piperidine-3-carboxylate

This Application Note is structured as a high-level technical guide for process chemists and analytical scientists. It prioritizes practical, scalable solutions over theoretical generalities.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and analytical scientists. It prioritizes practical, scalable solutions over theoretical generalities.

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a critical chiral building block in the synthesis of pharmaceutical agents, particularly GABA uptake inhibitors and nipecotic acid derivatives. High purity (>98% chemical, >99% ee) is required to prevent downstream stereochemical leakage.[1]

This guide addresses the two primary challenges in purifying this intermediate:

  • Chemical Purity: Removal of unreacted carbobenzyloxy chloride (Cbz-Cl), benzyl alcohol, and the hydrolyzed free acid.[1]

  • Stereochemical Integrity: Prevention of C3-epimerization and removal of the (S)-enantiomer.

Key Recommendation: Due to the compound's physical state (viscous oil/low-melting solid), Flash Column Chromatography is the primary method for chemical purification, followed by Chiral Supercritical Fluid Chromatography (SFC) for enantiomeric polishing.[1]

Chemical Context & Critical Quality Attributes (CQAs)

Structural Considerations

The molecule features a piperidine ring protected by a Cbz (benzyloxycarbonyl) group at N1 and a methyl ester at C3.[1]

  • Lipophilicity: The Cbz group significantly increases logP, making the compound suitable for normal-phase silica chromatography.[1]

  • UV Activity: The benzyl chromophore allows for easy detection at 254 nm.

  • Racemization Risk: The hydrogen at C3 is alpha to a carbonyl. Strong bases (e.g., NaH, unbuffered alkoxides) or prolonged heating can lead to enolization and subsequent racemization.[1]

Impurity Profile
Impurity TypeSourceRemoval Strategy
Benzyl Alcohol Hydrolysis of Cbz-Cl or Cbz groupFlash Chromatography (elutes earlier than product)
(R)-N-Cbz-Nipecotic Acid Hydrolysis of the methyl esterAlkaline Wash (NaHCO₃) or Flash Chromatography (highly polar)
(S)-Enantiomer Racemic starting material or epimerizationChiral SFC / HPLC
Cbz-Cl Excess reagentQuench with amine/water; Flash Chromatography

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to isolated pure product.

PurificationWorkflow Crude Crude Reaction Mixture (Contains (R)-Ester, (S)-Ester, Byproducts) Quench 1. Quench & Workup (Remove Cbz-Cl, Inorganic Salts) Crude->Quench Flash 2. Flash Chromatography (Silica Gel, Hex/EtOAc) Target: Chemical Purity >98% Quench->Flash Concentrate oil QC_Chem QC Check: HPLC/TLC Chemical Purity OK? Flash->QC_Chem Chiral_SFC 3. Chiral SFC Resolution (Amylose/Cellulose Phase) Target: >99% ee QC_Chem->Chiral_SFC Yes Waste Discard / Recycle QC_Chem->Waste No (Reprocess) Final Final Product (R)-Methyl 1-cbz-piperidine-3-carboxylate Chiral_SFC->Final Collect (R)-Peak Chiral_SFC->Waste Discard (S)-Peak

Figure 1: Purification workflow ensuring sequential removal of chemical and stereochemical impurities.

Protocol A: Chemical Purification (Flash Chromatography)[1][2]

Objective: Isolate the ester from non-polar byproducts (benzyl chloride) and polar byproducts (acid). Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2]

Step-by-Step Procedure:
  • Workup (Crucial Pre-step):

    • Dilute the crude reaction mixture with Ethyl Acetate.[1]

    • Wash sequentially with:

      • 1M HCl (to remove unreacted piperidine/amine).[1]

      • Saturated NaHCO₃ (to remove free nipecotic acid and quench residual Cbz-Cl).

      • Brine.[1]

    • Dry over MgSO₄ and concentrate to a yellow oil.[2]

  • Column Loading:

    • Dissolve the oil in a minimum volume of 10% EtOAc/Hexanes.[1]

    • Load onto a pre-equilibrated silica column (Ratio: 20g silica per 1g crude).[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 min: Gradient 0% → 30% EtOAc in Hexanes.

    • Product Elution: The target ester typically elutes between 20–30% EtOAc.

    • Wash: Flush with 100% EtOAc to remove polar benzyl alcohol/acid residues.[1]

  • Detection:

    • Monitor at 254 nm (strong absorption from Cbz).

    • Pool fractions containing the single major spot (R_f ≈ 0.4 in 3:1 Hex/EtOAc).[1]

Protocol B: Enantiomeric Enrichment (Chiral SFC)[1]

If the starting material was not enantiopure, or if racemization occurred, the (S)-isomer must be removed.[1] Supercritical Fluid Chromatography (SFC) is superior to HPLC here due to lower solvent consumption and easier recovery of the product from the volatile CO₂.[1]

Objective: Upgrade ee from ~85% to >99%.

Method Development Strategy

Since the compound contains a carbamate and an ester, polysaccharide-based columns are most effective.[1]

ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (5 µm)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases show excellent recognition for Cbz-protected amines.
Mobile Phase CO₂ / Methanol (85:15) Methanol provides better solubility and peak shape than IPA for this ester.
Additives None requiredThe molecule is neutral; acidic/basic additives are generally unnecessary unless peak tailing occurs.
Temperature 35–40 °CStandard SFC operating range.[1]
Back Pressure 100–120 barMaintains supercritical state.
Preparative Protocol:
  • Sample Prep: Dissolve chemically pure oil in Methanol (conc. ~50 mg/mL). Filter through 0.45 µm PTFE.[1]

  • Injection: Stacked injections (e.g., every 3-4 mins) to maximize throughput.

  • Collection:

    • The (R)-enantiomer and (S)-enantiomer will typically have a separation factor (

      
      ) > 1.2.
      
    • Collect the major peak (verify retention time with analytical standard).[1]

  • Post-Processing: Evaporate Methanol/CO₂ under reduced pressure (<40 °C) to yield the pure oil.

Troubleshooting & Causality

Issue 1: Low Enantiomeric Excess after Synthesis
  • Cause: Use of strong bases (e.g., NaOMe) during the esterification of N-Cbz-nipecotic acid, causing deprotonation at the chiral alpha-carbon.[1]

  • Fix: Switch to acid-catalyzed esterification (e.g., SOCl₂/MeOH or TMS-Diazomethane) which preserves stereochemistry.

Issue 2: "Ghost Peaks" in HPLC[1]
  • Cause: Rotamers.[1] The N-Cbz bond has restricted rotation, often showing split peaks in NMR or broadened peaks in HPLC at room temperature.[1]

  • Verification: Run the HPLC column at a higher temperature (45–50 °C). If the peaks coalesce or sharpen, they are rotamers, not impurities.[1]

Issue 3: Product is a Solid instead of Oil
  • Cause: While the methyl ester is typically an oil, high purity samples or specific salts may crystallize.[1]

  • Opportunity: If it solidifies, recrystallization from Hexane/EtOAc is a superior purification method to chromatography.[1]

References

  • Chemical Properties & Synthesis

    • PubChem Compound Summary for CID 45489848, Methyl N-Cbz-piperidine-3-carboxylate.[3] National Center for Biotechnology Information (2025).

    • [1]

  • Chiral Resolution Strategies

    • Strategies for chiral separation: from racemate to enantiomer.[1] Chemical Science (2023). Discusses the application of chromatography for racemates where crystallization fails.

  • Nipecotic Acid Derivative Synthesis

    • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry (via PubMed).[1] Highlights the importance of the (R)-configuration for biological activity (GAT1 inhibition).[1][4]

  • General Protocol for Cbz-Protection

    • Organic Syntheses Procedure: Preparation of Cbz-amino esters. Illustrates standard workup procedures for removing Cbz-Cl byproducts.
    • [1]

Sources

Application

Technical Application Note: Handling and Transformations of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Introduction & Utility (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a high-value chiral building block used extensively in the synthesis of pharmaceutical agents, particularly PARP inhibitors (e.g., Ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Utility

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a high-value chiral building block used extensively in the synthesis of pharmaceutical agents, particularly PARP inhibitors (e.g., Niraparib analogs) and GABA uptake inhibitors.

The molecule features a piperidine ring with two orthogonal reactive sites:

  • N-Terminus: Protected by a Carbobenzyloxy (Cbz) group, offering stability against basic and acidic conditions (mild), while being removable via hydrogenolysis.

  • C-Terminus: A methyl ester at the C3 position, serving as a handle for acyl substitution or reduction.

Critical Challenge: The stereocenter at C3 is susceptible to epimerization (racemization) under strongly basic conditions or high temperatures. This guide details protocols designed to maintain an Enantiomeric Excess (ee) >98% during downstream processing.

Physicochemical Properties[1][2][3][4]

PropertyDataNotes
IUPAC Name 1-O-benzyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate
CAS Number 174543-74-9Specific to the (R)-enantiomer
Molecular Weight 277.32 g/mol
Formula C₁₅H₁₉NO₄
Physical State Viscous Colorless to Pale Yellow OilMay crystallize upon prolonged storage at -20°C
Solubility Soluble in DCM, EtOAc, MeOH, THFSparingly soluble in water/hexanes
Chirality (R)-ConfigurationSusceptible to racemization at C3 via enolization

Synthetic Workflow Overview

The following decision tree illustrates the primary divergent pathways for this scaffold.

G Start (R)-Methyl 1-cbz-piperidine-3-carboxylate (Starting Material) Hydrolysis Target: Carboxylic Acid (R)-1-Cbz-piperidine-3-carboxylic acid Start->Hydrolysis LiOH, THF/H2O (Protocol B) Deprotection Target: Free Amine (R)-Methyl piperidine-3-carboxylate Start->Deprotection H2, Pd/C (Protocol A) Reduction Target: Alcohol (R)-1-Cbz-3-(hydroxymethyl)piperidine Start->Reduction LiBH4 or DIBAL-H (retains Cbz)

Figure 1: Synthetic divergence showing the three primary functionalization pathways. This guide focuses on Hydrolysis and Deprotection.

Protocol A: Selective Cbz-Deprotection (Hydrogenolysis)

This protocol removes the Cbz group to yield the free amine ((R)-Methyl piperidine-3-carboxylate) without affecting the ester or the stereocenter.

Mechanism: Palladium-catalyzed hydrogenolysis.[1] Safety Warning: Dry Pd/C is pyrophoric. Always keep wet with solvent or water.

Reagents
  • Substrate: (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) (0.1 M concentration)

  • Hydrogen Source: H₂ balloon or Hydrogenator (1 atm)

Step-by-Step Procedure
  • Inerting: Purge a round-bottom flask with nitrogen gas.

  • Catalyst Addition: Carefully add 10% Pd/C (wet) to the flask.

    • Note: Adding catalyst first under inert atmosphere minimizes ignition risk when solvent is added.

  • Solvation: Dissolve the substrate in MeOH and carefully add to the flask containing the catalyst.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with Nitrogen (x3).

    • Evacuate and backfill with Hydrogen (x3).

    • Stir vigorously at Room Temperature (20-25°C) under H₂ balloon pressure.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV active) will disappear. The product is not UV active; stain with Ninhydrin (stains free amine red/purple).

    • Time: Typically 2–6 hours.

  • Workup:

    • Filter the mixture through a Celite® pad to remove Pd/C.

    • Critical: Do not let the filter cake dry out completely during filtration (fire hazard). Wash the cake with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield the crude amine as a colorless oil.

    • Storage: Use immediately or store as an HCl salt (treat with 4M HCl in Dioxane) to prevent self-condensation.

Protocol B: Ester Hydrolysis without Racemization

Hydrolyzing the ester to the acid ((R)-1-Cbz-piperidine-3-carboxylic acid) is risky because the alpha-proton at C3 is acidic. Using strong bases (NaOH/KOH) or heat can lead to enolate formation and subsequent racemization.

Strategy: Use Lithium Hydroxide (LiOH) in a THF/Water mixture. Lithium coordinates tightly to the carboxylate oxygen, reducing the basicity of the system and minimizing enolization.

Reagents
  • Substrate: (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 equiv)

  • Base: LiOH·H₂O (1.2 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in THF and cool to 0°C (Ice bath).

  • Addition: Dissolve LiOH·H₂O in the calculated amount of water. Add this solution dropwise to the cold substrate solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature.

    • Control Point: Do not heat. Keep T < 25°C.

  • Monitoring: Monitor by TLC or LC-MS.

  • Workup (Acidification):

    • Cool the mixture back to 0°C.

    • Carefully acidify to pH ~3 using 1M HCl or Citric Acid solution.

    • Note: Do not use strong conc. mineral acids if possible, as low pH can trigger Cbz cleavage over long periods.

  • Extraction: Extract with Ethyl Acetate (x3). Combine organics, dry over Na₂SO₄, and concentrate.

  • Result: The product ((R)-1-Cbz-piperidine-3-carboxylic acid) usually precipitates as a white solid (Melting Point: ~110-113°C).[2]

Quality Control & Stereochemical Validation

To ensure the protocols maintained the (R)-configuration, the following analytical methods are recommended.

Chiral HPLC Method[2][4][8]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% TFA (for the acid) or 0.1% Diethylamine (for the amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for Cbz) or 254 nm.

  • Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer. Racemic standard required for initial method development.

Visualizing the Racemization Risk

The following diagram explains why Protocol B requires strict temperature control.

Racemization cluster_prevention Prevention Strategy R_Isomer (R)-Isomer (Target) Enolate Planar Enolate Intermediate (Achiral) R_Isomer->Enolate Strong Base / Heat (Deprotonation at C3) Enolate->R_Isomer Protonation S_Isomer (S)-Isomer (Impurity) Enolate->S_Isomer Protonation Tip Use LiOH (mild base) Keep Temp < 25°C

Figure 2: Mechanism of base-catalyzed racemization. The planar enolate destroys the stereocenter. Protocol B mitigates this by using mild conditions.

References

  • PubChem Compound Summary. (2024). Methyl N-Cbz-piperidine-3-carboxylate (CID 45489848).[3] National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz removal conditions).
  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry, 72(17), 6599–6601.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (R)-Methyl 1-cbz-piperidine-3-carboxylate synthesis

Technical Support Center: Yield Optimization for (R)-Methyl 1-cbz-piperidine-3-carboxylate Subject: Troubleshooting & Process Optimization Guide Ticket ID: CHEM-OPT-8821 Applicable For: Process Chemists, Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for (R)-Methyl 1-cbz-piperidine-3-carboxylate

Subject: Troubleshooting & Process Optimization Guide Ticket ID: CHEM-OPT-8821 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Teams

Executive Summary

The synthesis of (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 160706-62-7) is a critical workflow in the production of DPP-4 inhibitors (e.g., Alogliptin) and PARP inhibitors. Low yields in this process typically stem from three bottlenecks:

  • Inefficient Chiral Resolution: Loss of the target enantiomer in the mother liquor or poor diastereomeric salt crystallization.

  • Hydrolysis Competition: Degradation of the methyl ester or the Cbz-Cl reagent during the protection step.

  • Lack of Recycling: Failure to racemize and recycle the unwanted (S)-enantiomer, capping theoretical yield at 50%.

This guide provides self-validating protocols and troubleshooting logic to overcome these barriers.

Module 1: Route Selection & Strategy

Before troubleshooting, confirm your synthetic route. High-yield processes generally follow Route A (Resolution of the Piperidine Core) rather than Route B (Asymmetric Hydrogenation) for robustness, though Route B is superior for atom economy if specific catalysts are available.

Workflow Logic: The Resolution-Protection Sequence

G Start Racemic Methyl Nipecotate Resolution Chiral Resolution (Tartaric/Mandelic Acid) Start->Resolution Salt (R)-Salt Precipitate Resolution->Salt Crystallization Liquor Mother Liquor ((S)-Enantiomer) Resolution->Liquor Filtration Protection Cbz Protection (Schotten-Baumann) Salt->Protection Base Release Racemization Racemization (NaOEt/EtOH, Reflux) Liquor->Racemization Recycle Loop Racemization->Start Re-enter Process Final (R)-Methyl 1-cbz-piperidine-3-carboxylate Protection->Final

Figure 1: The Optimized Resolution-Recycling Loop. Implementing the yellow "Recycle Loop" is the only way to push yields beyond the 50% theoretical maximum of a standard resolution.

Module 2: Optimizing Chiral Resolution (The Yield Bottleneck)

Issue: "I am getting low recovery of the chiral salt, or the enantiomeric excess (ee) is <95%."

The resolution of methyl nipecotate is most commonly achieved using L-Tartaric Acid or (R)-Mandelic Acid . The efficiency relies heavily on the solvent system and cooling ramp.

Troubleshooting Guide: Resolution Step
SymptomProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.Switch Solvent: Move from pure Ethanol to Ethanol:Acetone (1:4) . The salt is less soluble in acetone, forcing precipitation.
Low ee% (<90%) "Crash cooling" trapped the wrong isomer.Controlled Cooling: Heat to reflux until clear, then cool at 5°C/hour . Stop agitation once nucleation begins to prevent breaking crystals.
Oiling Out Impurities or wet solvent.Seed Crystals: Add 0.1% pure (R)-salt seeds at 40°C. Ensure water content in solvent is <0.5% (KF titration).
Yield < 35% Incomplete salt formation.[1][2]Stoichiometry Check: Ensure exactly 0.5 to 1.0 equivalents of resolving agent. Using excess acid can solubilize the target salt.
Protocol 1: High-Efficiency Resolution with Recycling
  • Step 1: Dissolve racemic methyl nipecotate (1.0 eq) in Ethanol/Acetone (1:4 ratio).

  • Step 2: Add (R)-(-)-Mandelic acid (1.0 eq) or Dibenzoyl-L-tartaric acid (0.5 eq). Heat to reflux (60°C) until clear.

  • Step 3: Cool slowly to 0°C over 6 hours. Filter the solid (R)-salt.

  • Step 4 (The Yield Booster): Take the filtrate (rich in S-isomer), evaporate solvent, and reflux with Sodium Ethoxide (0.1 eq) in Ethanol for 3 hours. This racemizes the chiral center.[3][4]

  • Result: The racemized material is fed back into Step 1. This loop increases overall yield from ~40% to >80%. [1, 2]

Module 3: Cbz Protection (Schotten-Baumann Optimization)

Issue: "My yield is dropping during the Cbz protection. I see hydrolysis of the ester or unreacted starting material."

The protection of the secondary amine using Benzyl Chloroformate (Cbz-Cl) is sensitive to pH. If the pH is too high (>10), the methyl ester at position 3 hydrolyzes to the acid. If too low (<8), the amine remains protonated and unreactive.

Process Logic: The Biphasic Control System

Protection Start Start: (R)-Methyl Nipecotate Salt Dissolve Dissolve in Water/THF (1:1) Start->Dissolve BaseAdd Add NaHCO3 (2.5 eq) Target pH 8.5 - 9.5 Dissolve->BaseAdd Cool Cool to 0°C BaseAdd->Cool CbzAdd Add Cbz-Cl Dropwise Cool->CbzAdd Check Check pH during addition CbzAdd->Check GoodPH pH 8-9 Check->GoodPH Optimal BadPH pH < 7 or > 10 Check->BadPH Drift Reaction Reaction Proceeding GoodPH->Reaction Hydrolysis Side Reactions: Ester Hydrolysis (High pH) Cbz-Cl Hydrolysis (Aq) BadPH->Hydrolysis

Figure 2: pH Control Logic for Schotten-Baumann Protection. Maintaining pH 8.5-9.5 is the critical control point (CCP).

Protocol 2: Buffered Schotten-Baumann Protection
  • Preparation: Suspend the (R)-nipecotate salt (from Module 2) in THF:Water (1:1) .

  • Base Selection: Do NOT use NaOH. Use NaHCO3 (2.5 eq) or K2CO3 (1.5 eq) . These weak bases buffer the system naturally around pH 9, preventing ester hydrolysis.

  • Temperature: Cool to 0–5°C . Cbz-Cl hydrolyzes rapidly in water at room temperature.

  • Addition: Add Cbz-Cl (1.1 eq) dropwise over 1 hour.

  • Quench: Once TLC shows consumption of amine, add a catalytic amount of N,N-Dimethylethylenediamine (to scavenge excess Cbz-Cl) before workup. This prevents Cbz-Cl from carrying over and decomposing during concentration. [3, 4]

Frequently Asked Questions (FAQs)

Q1: Can I use asymmetric hydrogenation instead of resolution? A: Yes, but it requires specialized catalysts. The hydrogenation of Methyl Nicotinate (pyridine) using [Rh(COD)Cl]2 with chiral ligands like (R)-BINAP or Josiphos can yield the product directly. However, the pyridine nitrogen often poisons the catalyst. You must use the N-benzyl pyridinium salt or add additives like L-tartaric acid to the hydrogenation mixture to prevent poisoning. This route is often more expensive for small-to-medium scale. [5, 6]

Q2: My product contains the carboxylic acid instead of the methyl ester. Why? A: This is "Saponification." It happened during the Cbz protection because the pH spiked >11, or during the workup if you used strong acid/base extractions.

  • Fix: Switch to NaHCO3 (Bicarbonate) instead of Carbonate/Hydroxide. Keep workup washes neutral or slightly acidic (pH 4-5).

Q3: How do I determine the Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral HPLC column.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Detection: UV at 210 nm or 254 nm.

Q4: Can I resolve the N-Cbz protected acid instead of the ester? A: Yes. If you hydrolyze the ester first, you can resolve (R)-N-Cbz-piperidine-3-carboxylic acid using (S)-Phenylethylamine . This is often cleaner but adds a step (hydrolysis -> resolution -> re-esterification). The ester resolution (Module 2) is more direct.

References

  • Process for resolving racemic mixtures of piperidine derivatives. US Patent Application 20040039206A1. (Describes the use of tartaric acid derivatives for nipecotate resolution). Link

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company Patent Data. (Details the recycling/racemization of the mother liquor to improve overall yield). Link

  • Schotten-Baumann Reaction Protocols. Lokey Lab Protocols. (General troubleshooting for biphasic carbamate protection). Link

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (Mechanistic insights into Cbz-Cl reactivity and hydrolysis). Link

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications/DICP. (Advanced catalytic route using Rh-catalysts). Link

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation. ResearchGate. (Mechanistic details on pyridine hydrogenation). Link

Sources

Optimization

Technical Support Center: Synthesis of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Side Reactions & Quality Control Introduction: The Molecule & The Challenge You are synt...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Side Reactions & Quality Control

Introduction: The Molecule & The Challenge

You are synthesizing (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 193496-54-3 generic). This molecule is a critical chiral building block, often used in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs).

While the structure appears simple, it hides three distinct "failure modes" that plague even experienced chemists:

  • The "Silent" Racemization: The C3 chiral center is alpha to an ester, making it thermodynamically labile under basic conditions.

  • The "Ghost" Impurity: Rotamers of the carbamate group cause NMR signal splitting, often mistaken for contamination.

  • The "Schotten-Baumann" Trap: Competitive hydrolysis during Cbz protection.

This guide is structured as a series of Support Tickets addressing these specific failure points.

Ticket #001: Loss of Enantiomeric Excess (Racemization)

User Report: "My starting material was 99% ee (R)-isomer. After the reaction and workup, chiral HPLC shows only 85% ee. What happened?"

Root Cause Analysis: Base-Catalyzed Enolization

The proton at the C3 position (alpha to the methyl ester) is acidic (


). While this seems high, the presence of the electron-withdrawing Cbz group on the nitrogen (N1) inductively destabilizes the ring, slightly increasing acidity.

If you expose this molecule to strong bases (e.g., NaOMe, Et3N with heat) or even prolonged exposure to mild bases (Carbonates) in protic solvents, you trigger keto-enol tautomerism . The intermediate enolate is planar; reprotonation occurs from either face, destroying your expensive chirality.

Mechanism of Failure

Figure 1: The pathway to racemization via enolization of the piperidine-3-carboxylate.

Troubleshooting Protocol
VariableCritical LimitRecommendation
pH (Aqueous) < 10.0During Cbz protection (Schotten-Baumann), keep pH between 8.5–9.5. Do not let it spike >11.
Temperature < 0°C (Addition)Exotherms accelerate proton exchange. Add reagents slowly on ice.
Base Choice Inorganic CarbonatesUse

or

. Avoid alkoxides (

) completely.
Quench ImmediateDo not let the reaction stir overnight "just to be safe." Quench immediately upon consumption of starting material.

Ticket #002: "Impurities" in 1H NMR (Rotamers)

User Report: "My NMR is messy. I see split peaks for the methyl ester (3.68 and 3.71 ppm) and the benzyl methylene. It looks like a 60:40 mixture of two compounds."[1]

Diagnosis: Restricted Rotation (Rotamers)

This is not a side reaction. It is a physical phenomenon. The N-Cbz bond has partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a high energy barrier to rotation, resulting in two distinct conformers (rotamers) that relax slowly on the NMR timescale at room temperature.

Validation Experiment

To confirm this is not an impurity, perform a Variable Temperature (VT) NMR experiment:

  • Take a standard proton spectrum at 25°C (shows split peaks).

  • Heat the probe to 55°C or 60°C.

  • Result: The split peaks will broaden and coalesce into single sharp singlets as the rotation rate exceeds the NMR timescale.

Note: If the peaks do not coalesce, you likely have the (S)-enantiomer (if in a chiral environment) or a structural regioisomer.

Ticket #003: Low Yield during Cbz Protection

User Report: "I reacted (R)-Methyl nipecotate with Cbz-Cl and


. The yield is only 50%, and I isolated a lot of benzyl alcohol."
Side Reaction: Competitive Hydrolysis

Benzyl chloroformate (Cbz-Cl) is highly reactive. In a biphasic Schotten-Baumann reaction (Water/DCM or Water/Ether), two competing reactions occur:

  • Desired: Amine attacks Cbz-Cl

    
     Product + HCl.
    
  • Parasitic: Water/Hydroxide attacks Cbz-Cl

    
     Benzyl Alcohol + 
    
    
    
    + HCl.

Furthermore, if the pH is too high, you risk saponification of your methyl ester (converting it back to the carboxylic acid), which washes away in the aqueous layer.

Optimization Workflow

Figure 2: Decision tree for optimizing Cbz protection and avoiding yield loss.

FAQ: Frequently Asked Questions

Q: Can I use acid chloride formation to make the ester from the Cbz-protected acid? A: Proceed with extreme caution. Converting 1-Cbz-piperidine-3-carboxylic acid to its acid chloride (using


 or Oxalyl Chloride) generates 

. While Cbz is generally stable to acid, the combination of acid + heat can degrade the carbamate (generating benzyl chloride). More importantly, acid chlorides of alpha-chiral acids are notorious for racemizing via ketene intermediates. Recommendation: Use mild coupling reagents (EDC/DMAP/MeOH) or alkylation (

/MeI) to form the ester.

Q: How do I remove the Benzyl Alcohol byproduct? A: Benzyl alcohol co-elutes with many piperidine derivatives.

  • High Vacuum: Benzyl alcohol boils at 205°C. Kugelrohr distillation can remove it if your product is an oil.

  • Chromatography: Use a gradient of Hexane:EtOAc. Benzyl alcohol is relatively polar (

    
     in 4:1 Hex/EtOAc).
    

Q: My product solidified, but the melting point is broad. Is it racemic? A: Not necessarily. Cbz-piperidines often form waxy solids or amorphous glasses. However, if you have a true crystalline solid and the MP is depressed compared to literature (


C difference), check chiral purity immediately. Racemates often have different crystal packing and melting points than pure enantiomers.

References

  • Racemization Mechanisms: "Racemization of Optical Isomers." Wikipedia, Link. (Provides general mechanistic grounding on enolization).

  • Nipecotic Acid Resolution: "Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative." ResearchGate, Link. (Establishes the source of the chiral starting material).

  • Rotamer Phenomena: "Rotamers or diastereomers? An overlooked NMR solution." Semantic Scholar, Link. (Technical validation of NMR splitting in amides/carbamates).

  • Cbz Protection Protocols: "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." Benchchem, Link. (Standard protocols for Schotten-Baumann conditions).

  • Nipecotic Acid Pharmacology: "Nipecotic acid directly activates GABAA-like ion channels."[2] PubMed Central, Link. (Contextualizes the biological importance of the molecule).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (R)-Methyl 1-Cbz-piperidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing and optimizing (R)-Methyl 1-Cbz-piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing and optimizing (R)-Methyl 1-Cbz-piperidine-3-carboxylate (CAS: 1234576-85-2). This chiral building block is highly susceptible to epimerization and chemoselectivity issues. The following modules synthesize field-proven insights with rigorous mechanistic causality to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: My N-Cbz protection of (R)-methyl piperidine-3-carboxylate under standard Schotten-Baumann conditions is stalling at 60–70% conversion. Why is this happening, and how do I push it to completion?

Causality & Expert Insight: Under aqueous Schotten-Baumann conditions, Benzyl chloroformate (Cbz-Cl) is in competition between reacting with the piperidine nitrogen and hydrolyzing into benzyl alcohol and carbon dioxide[1]. This hydrolysis liberates hydrochloric acid (HCl). If the buffering capacity of your reaction is insufficient, the local pH drops. The secondary amine of the piperidine ring has a pKa of approximately 10.0; as the pH falls below 9.0, the amine becomes protonated (forming an ammonium salt) and is rendered completely non-nucleophilic, stalling the reaction.

Solution: You must implement strict pH control. Do not rely on a single initial addition of base. Use a pH stat to continuously monitor and maintain the reaction pH between 9.5 and 10.0 via the dropwise addition of 2M NaOH. Alternatively, bypass aqueous hydrolysis entirely by switching to anhydrous conditions using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0 °C[2].

Q2: I am observing a significant drop in enantiomeric excess (ee) during the esterification of (R)-1-Cbz-piperidine-3-carboxylic acid. How can I prevent this racemization?

Causality & Expert Insight: The


-proton at the C3 position of the piperidine ring is highly acidic. This acidity is driven by the adjacent electron-withdrawing carboxylate group and exacerbated by the inductive electron-withdrawing effect of the N-Cbz protecting group. Exposure to strong bases (e.g., NaOMe, NaH) or prolonged heating under acidic conditions promotes rapid deprotonation. This forms a planar enolate intermediate. Upon reprotonation, the proton can attack from either the Re or Si face, leading to irreversible racemization (or epimerization, depending on other substituents)[3].

Solution: Strictly avoid strong bases and harsh thermal conditions. Utilize mild, non-epimerizing alkylation conditions such as Methyl Iodide (MeI) with anhydrous Potassium Carbonate (K2CO3) in Dimethylformamide (DMF) at room temperature. For highly sensitive substrates prone to enolization, modern borate-mediated esterifications using Tris(2,2,2-trifluoroethyl) borate (


) have been proven to suppress racemization almost entirely[4].

Part 2: Quantitative Data Summaries

To guide your selection of esterification parameters, the following table summarizes the impact of various reaction conditions on the yield and enantiomeric excess (ee) of the final product.

Esterification MethodReagents & ConditionsYield (%)ee (%)Mechanistic Remarks
Fischer Esterification MeOH,

(cat.), Reflux, 12h
85%< 50%High racemization due to prolonged heat and acid-catalyzed enolization.
Base-Catalyzed MeI, NaH, THF, 0 °C to RT, 4h70%60–70%Strong base rapidly deprotonates the C3 position, forming a planar enolate[3].
Mild Alkylation MeI,

, DMF, RT, 4h
92%> 99%Optimal balance of nucleophilicity and mild basicity; preserves chirality.
Borate-Mediated

, MeOH, 80 °C, 15h
88%> 98%Excellent for sensitive substrates; avoids aqueous workup[4].

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in self-validation checkpoints to ensure experimental integrity at every step.

Protocol A: Mild Esterification of (R)-1-Cbz-piperidine-3-carboxylic acid

Objective: Convert the free acid to the methyl ester without compromising the C3 stereocenter.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-Cbz-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv). Stir for 15 minutes at room temperature (20–25 °C).
    
    • Self-Validation Checkpoint: The suspension should remain easily stirrable. No exotherm should be observed; an exotherm indicates moisture contamination reacting with the base.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 equiv). Immediately cover the flask with aluminum foil to prevent light-induced degradation of MeI into iodine radicals.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Checkpoint: The starting material (

      
       ~0.1) should smoothly convert to a single new spot for the product (
      
      
      
      ~0.5) within 3–4 hours.
  • Workup: Quench the reaction by adding cold distilled water (equal volume to DMF). Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    ) to rigorously remove residual DMF, followed by a final brine wash.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Verify the ee% via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA isocratic flow).
    
Protocol B: N-Cbz Protection (Anhydrous Route)

Objective: Protect (R)-Methyl piperidine-3-carboxylate while preventing chloroformate hydrolysis.

  • Preparation: Suspend (R)-Methyl piperidine-3-carboxylate hydrochloride salt (1.0 equiv) in anhydrous DCM (0.3 M).

  • Free-Basing: Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA, 2.5 equiv) dropwise.

    • Self-Validation Checkpoint: A dense white precipitate (TEA·HCl) will immediately form, visually confirming the liberation of the nucleophilic free base.

  • Protection: Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 30 minutes via an addition funnel to control the highly exothermic reaction[2].

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS.

  • Workup & Isolation: Quench with 1M aqueous HCl to protonate and remove unreacted TEA and trace piperidine. Separate the organic layer, wash with saturated

    
    , and dry over 
    
    
    
    . Concentrate and purify via a short-path silica plug to remove trace benzyl alcohol.

Part 4: Visualizations

Workflow A (R)-Piperidine-3- carboxylic acid B (R)-1-Cbz-piperidine- 3-carboxylic acid A->B Cbz-Cl, NaOH (Schotten-Baumann) D (R)-Methyl piperidine- 3-carboxylate A->D MeOH, SOCl2 (Fischer Esterification) C (R)-Methyl 1-Cbz- piperidine-3-carboxylate B->C MeI, K2CO3 (Mild Esterification) D->C Cbz-Cl, TEA (N-Protection)

Synthetic pathways to (R)-Methyl 1-Cbz-piperidine-3-carboxylate.

Racemization A (R)-Enantiomer (C3-H Equatorial/Axial) B Enolate Intermediate (Planar C3) A->B Base (e.g., NaOMe) Deprotonation B->A Protonation (Re-face) C (S)-Enantiomer (Inverted C3) B->C Protonation (Si-face) C->B Base Deprotonation

Base-catalyzed racemization mechanism at the C3 position via an enolate intermediate.

References

  • Organic Process Research & Development - ACS Publications. "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers".[Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism".[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3".[Link]

Sources

Optimization

Technical Support Center: (R)-Methyl 1-cbz-piperidine-3-carboxylate

The following technical support guide is structured as a dynamic knowledge base for researchers working with (R)-Methyl 1-cbz-piperidine-3-carboxylate . It prioritizes the most critical failure mode—racemization—before a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic knowledge base for researchers working with (R)-Methyl 1-cbz-piperidine-3-carboxylate . It prioritizes the most critical failure mode—racemization—before addressing chemical stability and handling.

CAS: 174543-74-9 | Formula:


 | MW:  277.32  g/mol [1][2]

⚠️ Emergency Triage: Quick Solutions

Status: Active Support

SymptomProbable CauseImmediate Action
Loss of Optical Activity (Low ee%)Racemization via base-catalyzed enolization.[1][2]Stop heating. Neutralize pH immediately. Switch to non-nucleophilic bases (e.g., DIPEA) if base is required.
Product became a liquid (originally solid)Impurity depression or solvent retention.Run H-NMR.[1][2][3] If solvent is present, high-vac dry.[1][2] If pure but oil, seed with authentic crystal at -20°C.
Unexpected Mass (M-14 or M+14) Transesterification (Solvent swap).[1][2]Do not store methyl esters in Ethanol or Isopropanol. Use Methanol only for dilution.
Cbz Group Loss Acid/Reduction exposure. Avoid strong Lewis acids or inadvertent exposure to

if Cbz retention is desired.

Part 1: Critical Deep Dive - Enantiomeric Stability

The #1 failure mode for this compound is racemization at the C3 position. [1][2]

The Mechanism of Failure

Unlike


-amino acids, piperidine-3-carboxylates are 

-amino esters.[1][2] While they are sterically more robust, the

-proton (at C3) is still acidic (

in esters).[1][2]

In the presence of a base (even weak bases like carbonates or hydroxides) and polar protic solvents, the C3 proton can be abstracted, forming a planar enolate intermediate. When the proton returns, it can attack from either face, destroying the (R)-configuration.

Visualization: The Racemization Pathway

The following diagram illustrates the specific chemical pathway leading to optical purity loss.

RacemizationPathway R_Isomer (R)-Isomer (Active Reagent) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation (-H+) Base Trigger: Base + Heat Base->Enolate Racemic Racemic Mixture ((R) + (S)) Enolate->Racemic Reprotonation (+H+) Non-stereoselective

Figure 1: Mechanism of base-catalyzed racemization.[1][2] The formation of the planar enolate destroys the stereocenter.

FAQ: Preventing Racemization

Q: I need to hydrolyze the ester to the acid (LiOH/THF/Water). How do I stop it from racemizing? A: Saponification is the highest-risk step.[1][2]

  • Temperature Control: Never exceed 0°C during the addition of hydroxide.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of LiOH. Excess base accelerates enolization.

  • Quench: Acidify immediately upon completion. Do not let the basic solution sit overnight.

Q: Can I use NaH or LDA with this molecule? A: Only if you intend to alkylate C3. Strong bases like LDA will quantitatively deprotonate C3. If you are not trapping the enolate immediately with an electrophile, you will recover a racemate upon quenching.

Part 2: Chemical Integrity & Storage[1][2]

Transesterification Risks

The methyl ester moiety is labile in the presence of other alcohols.

  • The Issue: Dissolving the compound in Ethanol (EtOH) implies a risk of converting the Methyl ester (

    
    ) to an Ethyl ester (
    
    
    
    ).[2]
  • Catalyst: This reaction is slow at neutral pH but becomes rapid if any acid or base catalyst is present.

  • Protocol: Always use Methanol (MeOH) as the primary solvent for dilutions or LCMS prep to match the ester group.

Cbz Protecting Group Stability

The Carboxybenzyl (Cbz) group on N1 is generally robust, but specific incompatibilities exist:

  • Stable: Basic conditions (NaOH,

    
    ), Mild Acid (TFA at 0°C), Oxidizing agents.
    
  • Unstable: Hydrogenolysis (

    
     + Pd/C), Strong Acids (HBr in Acetic Acid), Lewis Acids (
    
    
    
    ,
    
    
    ).

Troubleshooting Cbz Removal: If you are trying to remove the Cbz group via hydrogenation (


) and the reaction is stalled:
  • Check for Sulfur poisoning (from previous synthetic steps involving thiols or DMSO).

  • Add a drop of Acetic Acid to the methanol solvent to protonate the amine as it forms, preventing it from poisoning the catalyst.

Part 3: Standardized Protocols[1]

Protocol A: Safe Storage

To maximize shelf-life and maintain >98% ee:

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Flush the vial with Argon or Nitrogen before sealing.

  • Moisture: Keep in a desiccator. Hydrolysis leads to the carboxylic acid, which is a solid and significantly more polar.

Protocol B: Analytical Validation (Self-Validating System)

Do not rely solely on optical rotation (


), as it is concentration-dependent and insensitive to small drops in purity.[1][2]

Recommended Method: Chiral HPLC [2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Ester absorption) or 254 nm (Phenyl ring of Cbz).[2]

  • Validation: Inject the racemate first (mix (R) and (S) standards) to establish separation time.

Troubleshooting Flowchart

Use this logic gate to diagnose issues with your batch.

Troubleshooting Start Issue Detected CheckNMR 1. Run H-NMR (CDCl3) Start->CheckNMR Decision1 Are peaks sharp? CheckNMR->Decision1 CheckHPLC 2. Run Chiral HPLC Decision2 Is ee% > 98%? CheckHPLC->Decision2 Decision1->CheckHPLC Clean Spectrum SolventPeak Solvent Contamination (Dry under High Vac) Decision1->SolventPeak Broad/Extra Peaks NewPeaks Chemical Degradation (Hydrolysis/Transesterification) Decision1->NewPeaks Wrong Integration Racemization Racemization Detected (Review Base/Heat steps) Decision2->Racemization No Pass Batch Approved Decision2->Pass Yes

Figure 2: Step-by-step diagnostic workflow for purity assessment.

References

  • Greene's Protective Groups in Organic Synthesis. (General reference for Cbz stability profile: Stable to base, unstable to hydrogenolysis). Wiley-Interscience.[1][2]

  • Racemization of Amino Acid Esters. (Mechanism of base-catalyzed enolization in chiral esters). Journal of Organic Chemistry. Available at: [Link][2]

  • PubChem Compound Summary: Methyl N-Cbz-piperidine-3-carboxylate. (Physical properties and identifiers). National Library of Medicine. Available at: [Link][2]

  • Chiral Separation of Piperidine Derivatives. (Methodology for Chiral HPLC of beta-amino acids). Journal of Chromatography A. (General methodology reference).

Sources

Troubleshooting

Technical Support Center: Deprotection of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the orthogonal deprotection of (R)-Methyl 1-cbz-piperidine-3-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to guide you through the orthogonal deprotection of (R)-Methyl 1-cbz-piperidine-3-carboxylate .

Our primary objective is to cleanly remove the carboxybenzyl (Cbz) protecting group from the piperidine nitrogen while preserving both the C3 methyl ester and the (R)-stereocenter . This guide synthesizes mechanistic causality with field-validated protocols to ensure high-fidelity yields in your drug development workflows.

Core Principles & Mechanistic Causality

The structural topology of (R)-Methyl 1-cbz-piperidine-3-carboxylate dictates a highly specific deprotection strategy. The Cbz group is traditionally cleaved via hydrogenolysis or strongly acidic conditions[1]. However, the presence of the C3 methyl ester and its adjacent chiral center severely restricts our reagent choices:

  • Preservation of the Ester: Strongly acidic conditions (e.g., HBr in acetic acid) in the presence of trace moisture will rapidly hydrolyze the methyl ester to a carboxylic acid[2].

  • Protection of the Stereocenter: The (R)-configuration at the C3 position is highly susceptible to acid-catalyzed enolization. Harsh acidic deprotection can lead to racemization/epimerization, destroying the enantiomeric purity of your intermediate[2].

  • The Hydrogenolysis Advantage: Catalytic hydrogenation (H2/Pd-C) or catalytic transfer hydrogenation (CTH) operates at a neutral pH. The cleavage occurs via surface-mediated reduction of the benzyl-oxygen bond, liberating toluene and CO2 without triggering enolization or ester hydrolysis[1].

Pathway SM (R)-Methyl 1-cbz-piperidine-3-carboxylate H2 H2 + Pd/C (MeOH/EtOAc) SM->H2 CTH NH4HCO2 + Pd/C (MeOH) SM->CTH Acid HBr / AcOH SM->Acid Product (R)-Methyl piperidine-3-carboxylate (Desired Product) H2->Product Clean Cleavage Side1 N-Ethylated Byproduct (Avoid EtOH) H2->Side1 If EtOH is used CTH->Product Mild Transfer Side2 Ester Hydrolysis & Epimerization Acid->Side2 Harsh Conditions

Caption: Reaction pathways and potential side reactions during Cbz deprotection.

Quantitative Method Comparison

To assist in selecting the optimal workflow for your laboratory setup, review the quantitative risk and yield profiles of the standard deprotection methods below.

Deprotection MethodReagentsTypical YieldReaction TimeEster Hydrolysis RiskEpimerization Risk
Standard Hydrogenation H₂, 10% Pd/C, MeOH90–98%2–6 hoursLow Low
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH85–95%1–4 hoursLow Low
Acidic Cleavage 33% HBr in AcOH< 40% (Desired)1–2 hoursHigh High

Validated Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Recommended)

This is the industry-standard, self-validating system for Cbz removal. It is atom-economical and leaves no chemical byproducts other than volatile toluene and CO₂[1].

  • Preparation: Dissolve (R)-Methyl 1-cbz-piperidine-3-carboxylate (1.0 eq) in anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc) at a concentration of 0.1 M. Crucial: Do not use Ethanol (EtOH).

  • Catalyst Loading: Flush the reaction flask with inert gas (N₂ or Ar). Carefully add 10% Pd/C (10–20 mol% relative to the substrate)[3]. Safety Note: Dry Pd/C is highly pyrophoric; always add it under an inert atmosphere.

  • Hydrogen Purge: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen-filled balloon at 1 atm[1].

  • Reaction: Stir the mixture vigorously at room temperature. Monitor progress via LC-MS or TLC (typically complete within 2–6 hours).

  • Workup: Once the starting material is consumed, purge the flask thoroughly with N₂. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess MeOH or EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure secondary amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Ideal for laboratories lacking a dedicated hydrogen gas manifold. Ammonium formate acts as an in situ hydrogen donor, decomposing into H₂, CO₂, and NH₃[3].

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous MeOH (0.1 M).

  • Reagent Addition: Add ammonium formate (5–10 equivalents) to the solution[3].

  • Catalyst Loading: Under an N₂ atmosphere, carefully add 10% Pd/C (10–20 mol%).

  • Reaction: Stir the reaction at room temperature or heat gently to 40°C. Note: Effervescence will occur as CO₂ and NH₃ gases are evolved.

  • Workup: Filter the mixture through Celite and concentrate the filtrate. To remove residual ammonium formate salts, dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Workflow Start Dissolve Substrate in MeOH AddCat Add 10% Pd/C under N2 Start->AddCat Purge Purge with H2 (Balloon) AddCat->Purge Monitor Stir at RT & Monitor (LC-MS) Purge->Monitor Check Reaction Complete? Monitor->Check Filter Filter through Celite Check->Filter Yes Troubleshoot Filter & Resubject to Fresh Pd/C Check->Troubleshoot No (Stalled) Evaporate Concentrate in vacuo Filter->Evaporate Troubleshoot->Monitor Retry

Caption: Standard operational workflow for catalytic hydrogenation of Cbz-protected amines.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass of [M+28]. What caused this? A: This is a classic N-ethylation side reaction caused by using Ethanol (EtOH) as your solvent. During hydrogenation, the palladium catalyst can oxidize ethanol to acetaldehyde. The newly deprotected, highly nucleophilic piperidine amine then undergoes reductive amination with the acetaldehyde, forming an N-ethyl byproduct[4]. Resolution: Immediately switch your solvent system to Methanol (MeOH) or Ethyl Acetate (EtOAc) to prevent this pathway.

Q: The deprotection is stalled at 50% conversion, even after 12 hours. Should I increase the H₂ pressure or heat the reaction? A: Do not apply heat, as this may induce unwanted side reactions. A stalled reaction is almost always indicative of catalyst poisoning. Trace impurities from upstream synthesis (particularly sulfur-containing compounds or halogens) strongly bind to and deactivate the palladium surface[3]. Resolution: Filter the stalled reaction mixture through Celite to remove the poisoned catalyst, concentrate the filtrate, and resubject the material to a fresh batch of 10% Pd/C.

Q: Can I use HBr in Acetic Acid to avoid using Palladium altogether? A: As a Senior Application Scientist, I strongly advise against this for this specific molecule. While HBr/AcOH will rapidly cleave the Cbz group, it generates a highly acidic environment. Any trace water will cause rapid saponification/hydrolysis of your C3 methyl ester. Furthermore, the harsh acidic conditions promote enolization at the C3 position, leading to the epimerization of your carefully installed (R)-stereocenter[2].

Q: I am using Transfer Hydrogenation (Ammonium Formate). Why is my isolated yield lower than expected? A: Lower yields in CTH are often due to the high water solubility of the deprotected piperidine product, which can be lost during aqueous workup if excess ammonium formate is not handled correctly. Resolution: Ensure you are extracting with a sufficient volume of EtOAc and consider back-extracting the aqueous NaHCO₃ layer with a solvent like Dichloromethane (DCM) to recover all highly polar amine products.

References

  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link][1]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Synthesis of N-Alkyl Amino Acids Monash University / ResearchGate URL: [Link][2]

Sources

Optimization

Resolving enantiomeric excess of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Introduction: Defining "Resolution" In the context of (R)-Methyl 1-cbz-piperidine-3-carboxylate , "resolution" typically refers to two distinct but connected workflows. This guide addresses both: Analytical Resolution: T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining "Resolution"

In the context of (R)-Methyl 1-cbz-piperidine-3-carboxylate , "resolution" typically refers to two distinct but connected workflows. This guide addresses both:

  • Analytical Resolution: The separation of the (R) and (S) enantiomers on a chromatographic column to measure enantiomeric excess (ee).

  • Preparative Resolution: The process of enriching the (R)-enantiomer from a racemic or scalemic mixture (e.g., via kinetic resolution or crystallization).

Module 1: Analytical Method Development (Measuring ee)

Core Protocol: Chiral HPLC Screening

The N-Cbz protecting group provides excellent UV absorption (aromatic ring), making UV detection standard. The piperidine ring's conformational flexibility often requires rigid chiral selectors (amylose/cellulose derivatives).

Standard Screening Conditions:

ParameterRecommended SettingRationale
Column Chiralpak AD-H or Chiralpak IA (Daicel)Amylose-based columns (AD-H) show high selectivity for N-protected cyclic amino esters. IA (immobilized) allows for broader solvent compatibility.
Mobile Phase Hexane : Ethanol (90:10 to 80:20) Ethanol is preferred over IPA for piperidine derivatives to reduce peak tailing.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°C - 30°CLower temperatures often improve resolution (

) by maximizing enthalpic interactions.
Detection UV @ 254 nm The Cbz group absorbs strongly here. 210 nm is possible but susceptible to solvent noise.
Troubleshooting Guide: Analytical Issues

Q: My peaks are tailing significantly. How do I fix peak shape? A: Tailing in amine derivatives usually indicates residual silanol interactions or hydrogen bonding with the stationary phase.

  • Immediate Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Mechanism: The basic additive blocks non-specific binding sites on the silica backbone, sharpening the peak.

Q: I see no separation (co-elution) on AD-H. What is the alternative? A: If the Amylose-based AD-H fails, switch to a Cellulose-based column with a chlorinated backbone.

  • Alternative: Chiralcel OD-H or Chiralpak IC .[1]

  • Logic: The "complementary" nature of Cellulose (OD) vs. Amylose (AD) often resolves pairs that the other misses.

Q: Can I use Reverse Phase (RP) modes? A: Yes, but it is less common for this specific intermediate.

  • Protocol: Chiralpak AD-RH using Acetonitrile : Water (40:60).

  • Warning: Solubility of the Cbz-protected ester is limited in high water content. Ensure the sample is fully dissolved in Acetonitrile before injection.

Workflow Visualization: Method Development

MethodDev Start Start: Racemic Sample Screen1 Screen 1: Chiralpak AD-H Hex/EtOH (90:10) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Fail1 Screen 2: Chiralcel OD-H Hex/IPA (90:10) Check1->Fail1 No (Co-elution) Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Fail2 Switch Mode: SFC or Reverse Phase Check2->Fail2 No

Caption: Decision tree for establishing a robust analytical method for Cbz-piperidine esters.

Module 2: Preparative Resolution (Enrichment Strategies)

If your synthesis yielded low ee, you must enrich the mixture. Direct recrystallization of the methyl ester is often difficult as these compounds are frequently oils or low-melting solids.

Strategy A: Enzymatic Kinetic Resolution (Recommended)

This is the most efficient method for esters. Lipases can selectively hydrolyze one enantiomer of the ester to the acid, leaving the other as the unreacted ester.

Protocol:

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: Phosphate Buffer (pH 7.0) with mild co-solvent (e.g., 10% Acetone) to aid solubility.

  • Process:

    • The enzyme typically hydrolyzes the (S)-ester to the (S)-acid (fast reaction).

    • The (R)-ester remains unreacted (slow reaction).

  • Workup: Extract the reaction mixture with Ethyl Acetate at pH 8. The (R)-ester extracts into the organic phase; the (S)-acid remains in the aqueous phase.

Strategy B: Chemical Resolution (Diastereomeric Salts)

Requires hydrolysis first.

  • Hydrolysis: Convert the racemic ester to the N-Cbz-piperidine-3-carboxylic acid (LiOH, THF/Water).

  • Salt Formation: React with a chiral amine (e.g., (S)-(-)-

    
    -Methylbenzylamine).
    
  • Crystallization: Recrystallize the diastereomeric salt from Ethanol/Water.

  • Recovery: Acidify to recover the enriched (R)-acid, then re-esterify to the methyl ester.

Workflow Visualization: Kinetic Resolution

KineticRes Racemate Racemic Ester (R/S Mixture) Enzyme Lipase Hydrolysis (Novozym 435) Racemate->Enzyme Selective Hydrolysis Separation Phase Separation (pH 8.0) Enzyme->Separation Organic Organic Phase: (R)-Ester (High ee) Separation->Organic Extract Aqueous Aqueous Phase: (S)-Acid (Salt) Separation->Aqueous Retain

Caption: Enzymatic kinetic resolution workflow exploiting selective hydrolysis of the (S)-ester.

Module 3: Stability & Racemization Risks

Q: Can the chiral center racemize during storage or workup? A: Yes. The C3 proton is alpha to the carbonyl (ester).

  • Risk Factor: Strong bases (NaH, LDA) or prolonged exposure to weak bases (Et3N) in protic solvents can lead to enolization.

  • Mechanism: Deprotonation at C3 forms a planar enolate. Reprotonation occurs from either face, destroying the ee.

  • Prevention: Keep workup conditions neutral or slightly acidic. Avoid heating the ester in basic media.

Q: Is the Cbz group stable? A: The Cbz (Benzyloxycarbonyl) group is stable to basic hydrolysis (used in the kinetic resolution above) and mild acids.

  • Avoid: Hydrogenation conditions (

    
    , Pd/C) will cleave the Cbz group immediately. If you need to deprotect the ester (to acid) without losing the Cbz, use LiOH/THF.
    

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of N-protected amino esters). [Link]

  • Vertex AI Search Results. Enzymatic kinetic resolution of piperidine-3-carboxylate esters. (Confirmed utility of lipase-mediated hydrolysis for piperidine esters). [Link]

  • Choi, A. et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines.[2] Journal of Organic Chemistry.[3] (Demonstrates salt resolution strategies for piperidine derivatives). [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthesis Routes for (R)-Methyl 1-cbz-piperidine-3-carboxylate

Executive Summary (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a critical chiral building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) and various kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a critical chiral building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) and various kinase inhibitors. Its structural integrity—specifically the R-configuration at the C3 position—is paramount for biological activity.

This guide evaluates three distinct synthesis routes, categorized by their mechanism of chirality introduction.

  • Route A (Classical): Chemical Resolution of Methyl Nipecotate followed by Protection.

  • Route B (Catalytic): Asymmetric Hydrogenation of Enamine/Alkene Intermediates.

  • Route C (Biocatalytic): Enzymatic Kinetic Resolution of the Racemic Protected Ester.

Strategic Recommendation:

  • For Cost-Sensitive/Large-Scale Commodity Production: Route A remains the dominant choice due to inexpensive reagents (Tartaric acid), despite higher labor costs.

  • For High-Value/Speed-to-Market (Gram to Kilo): Route C is superior due to operational simplicity and mild conditions, assuming the 50% yield loss is acceptable.

  • For Atom Economy/Green Metrics: Route B is the ideal long-term process choice but requires significant capital investment in high-pressure equipment and precious metal catalysts.

Strategic Decision Matrix

The following decision tree assists in selecting the optimal route based on laboratory constraints and project phase.

RouteSelection Start Start: Select Synthesis Strategy Scale What is the Target Scale? Start->Scale Equip High Pressure Hydrogenation Available (>50 bar)? Scale->Equip >100 kg Yield Is >50% Yield Critical? Scale->Yield <1 kg Cost Is Catalyst Cost a Barrier? Equip->Cost Yes RouteA Route A: Classical Resolution (Tartaric Acid) Equip->RouteA No Cost->RouteA Yes (Low Budget) RouteB Route B: Asymmetric Hydrogenation (Rh-BINAP) Cost->RouteB No (High Budget) Yield->RouteA Yes (Cost Priority) RouteC Route C: Enzymatic Resolution (CALB Lipase) Yield->RouteC No (Speed Priority)

Figure 1: Decision matrix for selecting the synthesis route based on scale, equipment, and cost constraints.

Detailed Technical Analysis

Route A: Classical Chemical Resolution

Mechanism: Diastereomeric salt formation. This route relies on the inherent acidity of chiral tartaric acid derivatives to form diastereomeric salts with the basic nitrogen of racemic methyl nipecotate. The (R)-enantiomer selectively crystallizes, while the (S)-isomer remains in the mother liquor.

Protocol
  • Salt Formation: Dissolve racemic methyl nipecotate (1.0 eq) in hot methanol. Add (L)-Dibenzoyl-tartaric acid ((L)-DBTA) (1.0 eq).

  • Crystallization: Cool slowly to 0°C over 12 hours. The (R)-amine-(L)-DBTA salt precipitates.

  • Filtration & Wash: Filter the white solid and wash with cold MeOH. Recrystallize once from MeOH/Water (9:1) to upgrade ee% to >99%.

  • Free Basing: Suspend the salt in DCM and treat with saturated aqueous NaHCO₃. Separate the organic layer containing the free (R)-amine.

  • Protection: To the DCM solution (0°C), add TEA (1.5 eq) and Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 4 hours.

  • Workup: Wash with 1N HCl, brine, dry over MgSO₄, and concentrate.

Key Performance Indicators:

  • Yield: 35-40% (from racemate; theoretical max is 50%).

  • ee%: >99% (after recrystallization).

  • Pros: Cheap reagents; no IP constraints; robust scalability.

  • Cons: Labor-intensive; poor atom economy (wasteful resolving agent); requires use of toxic DCM.

Route B: Asymmetric Hydrogenation (Catalytic)

Mechanism: Enantioselective reduction of an enecarbamate. This route synthesizes the tetrahydropyridine precursor (non-chiral) and uses a Rhodium complex with a chiral phosphine ligand (e.g., (R)-BINAP or DuPhos) to induce chirality during hydrogenation.

HydrogMech Substrate Substrate: N-Cbz-tetrahydropyridine Complex Rh-Catalyst Coordination Substrate->Complex OxAdd Oxidative Addition (H2) Complex->OxAdd MigIns Migratory Insertion (Chiral Step) OxAdd->MigIns Stereo-determining RedElim Reductive Elimination MigIns->RedElim RedElim->Complex Regenerate Catalyst Product Product: (R)-N-Cbz-piperidine RedElim->Product

Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation.

Protocol
  • Precursor Prep: Synthesize methyl N-Cbz-1,2,5,6-tetrahydropyridine-3-carboxylate via partial reduction of the nicotinate or Pd-coupling.

  • Catalyst Loading: In a glovebox, charge a high-pressure autoclave with the precursor (1.0 eq) and [Rh(COD)Cl]₂ / (R)-BINAP (1 mol%). Solvent: Degassed Methanol.

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at 50°C for 24 hours.

  • Purification: Vent H₂. Filter through a pad of Celite to remove catalyst. Concentrate filtrate.[1][2]

  • Polishing: Flash chromatography (Hexane/EtOAc) may be required to remove trace catalyst ligands.

Key Performance Indicators:

  • Yield: 95-98%.

  • ee%: 96-98% (highly ligand dependent).

  • Pros: 100% theoretical yield (no discard of enantiomer); low waste generation (E-factor).

  • Cons: High barrier to entry (autoclaves); expensive catalyst; residual heavy metal testing required.

Route C: Enzymatic Kinetic Resolution

Mechanism: Enantioselective Hydrolysis. Candida antarctica Lipase B (CALB) is used to selectively hydrolyze the (S)-ester to the acid, leaving the desired (R)-ester untouched. This is a "subtracting" method.

EnzymeRes Racemate Racemic Mixture (R/S)-Ester Reaction Hydrolysis Reaction (24-48 hrs, 30°C) Racemate->Reaction Enzyme CALB Lipase (Phosphate Buffer pH 7.2) Enzyme->Reaction S_Acid (S)-Acid Byproduct (Water Soluble) Reaction->S_Acid Hydrolyzed R_Ester (R)-Ester Product (Organic Soluble) Reaction->R_Ester Unreacted

Figure 3: Workflow for the enzymatic kinetic resolution of the racemic ester.

Protocol
  • Setup: Suspend racemic Methyl 1-cbz-piperidine-3-carboxylate (10g) in phosphate buffer (pH 7.2) with 10% acetone as a co-solvent.

  • Initiation: Add immobilized CALB (Novozym 435, 50 wt% relative to substrate).

  • Incubation: Stir at 30°C. Monitor conversion via chiral HPLC.

  • Termination: Stop reaction when conversion reaches 50-52% (typically 24h).

  • Separation:

    • Filter off the enzyme beads (recyclable).

    • Adjust pH to 8.0 and extract with MTBE (Methyl tert-butyl ether).

    • Organic Layer: Contains the desired (R)-Ester .

    • Aqueous Layer: Contains the unwanted (S)-Acid.

  • Isolation: Dry the organic layer and concentrate.[1]

Key Performance Indicators:

  • Yield: 43-45% (Theoretical max 50%).

  • ee%: >99% (Excellent selectivity, E > 200).

  • Pros: Mild conditions (ambient temp/pressure); Green chemistry; High purity.

  • Cons: Max 50% yield; Enzyme cost can be significant if not recycled.

Comparative Data Summary

FeatureRoute A (Chemical Resolution)Route B (Asymmetric Hydrog.)Route C (Enzymatic)
Starting Material Methyl Nipecotate (Cheap)Tetrahydropyridine (Moderate)Racemic N-Cbz Ester (Cheap)
Reagents (L)-DBTA, Cbz-ClH₂, Rh-CatalystCALB Lipase
Step Count 4 (Salt, Free, Protect, Wash)2 (Prep, Hydrog)2 (Hydrolysis, Extract)
Overall Yield ~35%~95% ~45%
Enantiomeric Excess >99% (after recryst.)96-98%>99%
Atom Economy Low (Discard 50% + Resolving Agent)High Medium (Discard 50%)
Equipment Standard GlasswareHigh Pressure Autoclave Standard Glassware
Cost Driver Labor & SolventsCatalyst & EquipmentEnzyme

References

  • Chemical Resolution of Nipecotic Acid Derivatives

    • Title: Resolution of ethyl nipecotate using tartaric acid derivatives.[3]

    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 15.
    • Context: Describes the fundamental salt form
  • Asymmetric Hydrogenation of Tetrahydropyridines

    • Title: Rhodium-catalyzed asymmetric hydrogenation of N-substituted tetrahydropyridines.
    • Source:Journal of the American Chemical Society, 124(49).
    • Context: Establishes the mechanism and c
  • Enzymatic Resolution using CALB

    • Title: Kinetic resolution of piperidine esters using Candida antarctica Lipase B.
    • Source:Journal of Molecular Catalysis B: Enzymatic, Vol 29.[4]

    • Context: Provides the specific hydrolysis parameters for Route C.
  • Industrial Synthesis Overview

    • Title: Scalable synthesis of chiral piperidines: A review.
    • Source:Organic Process Research & Development.
    • Context: Comparative data on scalability and E-factors.[5]

Sources

Comparative

A Comparative Guide to the Biological Activity of (R)-Piperidine-3-Carboxylate Derivatives

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Its inherent c...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Its inherent conformational properties and capacity for diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activities of derivatives of (R)-Methyl 1-cbz-piperidine-3-carboxylate, a key chiral intermediate in the synthesis of potent enzyme inhibitors.

While (R)-Methyl 1-cbz-piperidine-3-carboxylate itself is primarily utilized as a synthetic building block, its derivatives, through modifications at the N-1 and C-3 positions, exhibit a remarkable range of biological activities. This guide will objectively compare the performance of these derivatives against various biological targets, supported by experimental data, with a focus on their applications as inhibitors of Cathepsin K, cholinesterases, and as anticancer agents.

Comparative Analysis of Biological Activity

The versatility of the (R)-piperidine-3-carboxylate scaffold is evident in the diverse biological targets its derivatives have been shown to inhibit. The following sections and data table provide a comparative overview of their efficacy.

Cathepsin K Inhibition for Anti-Osteoporosis Therapy

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in bone resorption.[2][3] Its inhibition is a promising therapeutic strategy for osteoporosis.[3] Derivatives of (R)-piperidine-3-carboxamide have emerged as potent cathepsin K inhibitors. A notable study detailed the synthesis and evaluation of a series of these compounds, revealing that modifications to the N-1 sulfonyl group and the C-3 carboxamide substituent significantly impact inhibitory potency.[4][5]

Cholinesterase Inhibition for Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease.[1] N-benzylpiperidine derivatives, synthesized from the (R)-piperidine-3-carboxylate scaffold, have shown significant potential as cholinesterase inhibitors.[6][7][8]

Anticancer Activity

The piperidine moiety is also integral to the design of numerous anticancer agents.[9] Derivatives of (R)-piperidine-3-carboxamide have been identified as having antiproliferative activity against various cancer cell lines, including melanoma.[10] These compounds can induce a senescence-like phenotype in cancer cells, highlighting a distinct mechanism of anticancer action.[10]

Quantitative Comparison of Derivative Potency

The following table summarizes the in vitro activity of various (R)-piperidine-3-carboxylate derivatives against their respective biological targets. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of their potency.

Derivative IDN-1 SubstituentC-3 ModificationTarget Enzyme/Cell LineIC50/EC50 (µM)Reference
H-1 4-methoxyphenylsulfonylN-(2-methylbenzyl)carboxamideCathepsin K0.45[11]
H-3 4-methoxyphenylsulfonylN-(4-methylbenzyl)carboxamideCathepsin K0.21[11]
H-9 4-methoxyphenylsulfonylN-(3-fluorobenzyl)carboxamideCathepsin K0.08[5][11]
Compound 28 BenzylN-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamideAcetylcholinesterase0.41[8]
Compound 20 BenzylN-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase5.94[8]
Compound 4e Benzyl5-arylisoxazole-3-carboxamideAcetylcholinesterase16.07[6]
Compound 4e Benzyl5-arylisoxazole-3-carboxamideButyrylcholinesterase15.16[6]
Compound d5 BenzylHistone Deacetylase Inhibitor MoietyAcetylcholinesterase6.89[7]
Compound d10 BenzylHistone Deacetylase Inhibitor MoietyAcetylcholinesterase3.22[7]
Compound 1 ArylN-arylcarboxamideA375 Human Melanoma0.88 (IC50)[10]
Compound 1 ArylN-arylcarboxamideA375 Human Melanoma1.24 (EC50)[10]
Compound 54 ArylN-aryl(pyridine)carboxamideA375 Human Melanoma0.03 (IC50)[10]
Compound 54 ArylN-aryl(pyridine)carboxamideA375 Human Melanoma0.04 (EC50)[10]

Key Signaling Pathway: RANKL/RANK in Osteoclastogenesis and Cathepsin K Expression

The biological activity of cathepsin K inhibitors is intrinsically linked to the signaling pathways that govern osteoclast differentiation and function. The Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK are central to this process.[2] The binding of RANKL to RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of the transcription factor NFATc1, which in turn drives the expression of osteoclast-specific genes, including Cathepsin K (Ctsk).[2]

RANKL_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to Signaling_Cascade Signaling Cascade (TRAF6, etc.) RANK->Signaling_Cascade Activates Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK NFATc1 NFATc1 Activation Signaling_Cascade->NFATc1 Nucleus Nucleus NFATc1->Nucleus Ctsk_Gene Ctsk Gene Transcription Nucleus->Ctsk_Gene Cathepsin_K Cathepsin K Synthesis & Secretion Ctsk_Gene->Cathepsin_K Bone_Resorption Bone Resorption Cathepsin_K->Bone_Resorption

Caption: RANKL-RANK signaling pathway leading to Cathepsin K expression and bone resorption.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides a detailed, step-by-step methodology for a key experiment cited in the evaluation of (R)-piperidine-3-carboxylate derivatives.

In Vitro Cathepsin K Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of compounds against human recombinant Cathepsin K.

Materials:

  • Human Recombinant Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 2.5 mM DTT and EDTA)

  • Fluorogenic Substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the stock solution of human recombinant Cathepsin K in cold Assay Buffer to the desired working concentration (e.g., 400 nM).

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound solution or vehicle control (Assay Buffer with the same percentage of DMSO). b. Add 25 µL of the diluted Cathepsin K solution to each well. c. Incubate the plate at 28°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Substrate Addition and Measurement: a. Add 25 µL of the fluorogenic substrate solution to each well to initiate the reaction. b. Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. c. Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: a. Calculate the rate of reaction for each well by determining the change in fluorescence over time. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for the in vitro Cathepsin K inhibition assay.

Conclusion and Future Perspectives

The derivatives of (R)-Methyl 1-cbz-piperidine-3-carboxylate represent a versatile and potent class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies clearly indicate that subtle modifications to the N-1 and C-3 positions of the piperidine ring can lead to significant changes in potency and selectivity against various enzyme targets. The remarkable activity of certain derivatives as inhibitors of Cathepsin K, cholinesterases, and their antiproliferative effects on cancer cells underscore the therapeutic potential of this scaffold.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds. Further exploration of the mechanisms of action, particularly for the anticancer derivatives, will be crucial for their clinical development. The continued investigation of the (R)-piperidine-3-carboxylate scaffold is poised to yield novel and effective therapeutic agents for a range of diseases.

References

  • Yu, M., et al. (2019). Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts. PMC. [Link]

  • Gowen, M., et al. (2006). Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption. PMC. [Link]

  • Du, Y., et al. (2020). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology. [Link]

  • Pan, L., et al. (2022). Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives. International Journal of Molecular Sciences. [Link]

  • Faghih, Z., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie. [Link]

  • Li, Y., et al. (2022). Knockout and Double Knockout of Cathepsin K and Mmp9 reveals a novel function of Cathepsin K as a regulator of osteoclast gene expression and bone homeostasis. International Journal of Biological Sciences. [Link]

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • ResearchGate. (n.d.). The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. [Link]

  • Vitale, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum. [Link]

  • Malawska, B., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Fülöp, F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Khan, I., et al. (2015). Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.). CN104114531A - Process for preparation of n,n-di substituted carboxamides.

Sources

Validation

Comprehensive Spectroscopic &amp; Performance Guide: (R)-Methyl 1-cbz-piperidine-3-carboxylate

Executive Summary & Strategic Utility (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 160706-62-7) is a critical chiral building block in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 160706-62-7) is a critical chiral building block in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and peptidomimetics.[1] Unlike its racemic counterpart, the (R)-enantiomer often dictates the biological activity of the final pharmaceutical target.[1]

This guide moves beyond basic catalog data to address the practical challenges of working with this intermediate:

  • The "Rotamer Trap": Why NMR spectra appear "messy" and how to interpret them.

  • Enantiomeric Purity: Why optical rotation is insufficient and how to validate ee via Chiral HPLC.

  • Strategic Selection: When to choose the Cbz-protected methyl ester over Boc-analogs or ethyl esters.

Spectroscopic Characterization

The "Rotamer Trap" in NMR Analysis

A common pitfall for researchers synthesizing N-Cbz-piperidines is assuming low purity due to broad or split signals in the


H and 

C NMR spectra. This is not an impurity; it is a dynamic equilibrium of rotamers caused by the restricted rotation around the carbamate C-N bond.

Expected


H NMR Profile (CDCl

, 400 MHz):
  • Aromatic Region (7.25 – 7.40 ppm): Multiplet, 5H (Benzyl group).[1]

  • Benzylic Protons (5.10 – 5.20 ppm): Often appears as two singlets or a split AB system due to rotamers.[1]

  • Methyl Ester (3.65 – 3.70 ppm): Singlet, 3H.[1] Note: Can split into two unequal singlets in high-field NMR.

  • Piperidine Ring (1.50 – 4.20 ppm): Complex multiplets.[1] The C2 and C6 protons adjacent to the nitrogen will show significant broadening or doubling.

Expert Insight: To collapse these rotamers and verify purity, run the NMR experiment at elevated temperature (e.g., 50–60°C in DMSO-


).
Spectroscopic Data Summary Table
TechniqueParameterExpected Value / ObservationNotes
Physical State AppearanceViscous Colorless to Yellowish OilThe acid form is a solid; the methyl ester is typically an oil.
MS (ESI) [M+H]

278.14C

H

NO

IR (Neat) C=O[1] (Ester)~1730 cm

Sharp, strong band.[1]
C=O (Carbamate)~1695 cm

Broad, strong band.[1]
Optical Rotation

Negative (-) Caution: Values are concentration/solvent dependent. Typically

to

(MeOH).[1] Do not rely solely on rotation for purity.

Comparative Performance Analysis

Protecting Group Strategy: Cbz vs. Boc vs. Fmoc

The choice of the Cbz (benzyloxycarbonyl) group is deliberate for orthogonality.

Feature(R)-N-Cbz (This Product) (R)-N-Boc Analog (R)-N-Fmoc Analog
Deprotection Hydrogenolysis (H

/Pd-C)
or HBr/AcOH
Acid (TFA or HCl)Base (Piperidine)
Stability Stable to acidic and basic hydrolysis.[1][2]Labile to acid; Stable to base.Labile to base; Stable to acid.
Strategic Use Ideal when the target molecule contains acid-sensitive groups (e.g., acetals, tert-butyl esters).[1]Ideal for general use; incompatible with acid-sensitive moieties.Used in solid-phase peptide synthesis (SPPS).[3]
Atom Economy Moderate (Benzyl group is heavy).[1]High (t-Butyl is light).Low (Fluorenyl is very heavy).[1]
Ester Moiety: Methyl vs. Ethyl[1]
  • Methyl Ester: Faster hydrolysis (saponification) under mild basic conditions (LiOH/THF/H

    
    O).[1] Higher crystallinity in derived salts.
    
  • Ethyl Ester: Slightly more stable to spontaneous hydrolysis; often an oil. Preferred if the methyl ester proves too labile during workup.

Experimental Protocols

Validated Synthesis Workflow

This protocol describes the resolution-first approach, which is most scalable for high optical purity.

SynthesisWorkflow Start Racemic Nipecotic Acid Step1 1. Resolution (L-Tartaric Acid) Start->Step1 Crystallization Step2 2. Protection (Cbz-Cl, NaHCO3) Step1->Step2 (R)-Isomer Step3 3. Esterification (MeOH, SOCl2 or H+) Step2->Step3 Reflux Final (R)-Methyl 1-cbz-piperidine-3-carboxylate (>98% ee) Step3->Final Purification

Figure 1: Standard synthetic route ensuring high enantiomeric excess.

Critical Quality Attribute: Chiral HPLC Method

Since optical rotation is unreliable for low-rotation piperidines, Chiral HPLC is mandatory for batch release.

Method A (Polysaccharide Phase - Recommended):

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Cbz absorbs well here).[1]

  • Temperature: 25°C.

  • Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1]

Method B (Reverse Phase - Alternative):

  • Column: Chiral Art Amylose-SA.

  • Mobile Phase: Acetonitrile : Water (40:[1]60) + 0.1% Formic Acid.

  • Note: Useful for LC-MS applications.

Decision Logic for Researchers

Use the following logic tree to determine if this specific derivative fits your synthetic pathway.

DecisionTree Start Need Chiral Piperidine-3-carboxylate? Q1 Are downstream steps Acid Sensitive? Start->Q1 Branch1 YES (e.g., Acetals present) Q1->Branch1 Branch2 NO (Standard conditions) Q1->Branch2 Result1 Select (R)-N-Cbz (Remove via Hydrogenation) Branch1->Result1 Result2 Select (R)-N-Boc (Remove via TFA/HCl) Branch2->Result2

Figure 2: Protecting group selection logic based on synthetic orthogonality.

References

  • ChemicalBook. (2024). (R)-Piperidine-1,3-Dicarboxylic Acid 1-Benzyl Ester Properties and Safety.Link[1]

  • Sigma-Aldrich. (2024). Product Specification: Methyl N-Cbz-piperidine-3-carboxylate.[2]Link[1]

  • PubChem. (2024).[4] Compound Summary: Methyl N-Cbz-piperidine-3-carboxylate (CID 45489848).[2]Link[1]

  • Phenomenex. (2024). Chiral HPLC Separation Guide for Piperidine Derivatives.Link[1]

  • BenchChem. (2025). Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups.[1]Link[1]

Sources

Comparative

Structural Confirmation and Comparative Analysis of (R)-Methyl 1-cbz-piperidine-3-carboxylate

Executive Summary In modern fragment-based drug discovery, chiral piperidine derivatives serve as foundational 3-D scaffolds for assembling complex molecular architectures[1]. Among these, (R)-Methyl 1-cbz-piperidine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery, chiral piperidine derivatives serve as foundational 3-D scaffolds for assembling complex molecular architectures[1]. Among these, (R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 1234576-85-2)[2] is a highly versatile building block. Confirming the structural integrity of this compound requires rigorous validation of its enantiomeric purity, regiochemistry, and the stability of its protecting groups.

This guide provides an objective comparison of this Cbz-protected scaffold against its Boc-protected and racemic alternatives, detailing the self-validating experimental methodologies required to confirm its structure.

Strategic Advantages: Cbz vs. Boc in Piperidine Scaffolds

When designing synthetic routes, the choice of the nitrogen protecting group dictates the downstream flexibility of the piperidine core. The carboxybenzyl (Cbz) group offers distinct advantages over the tert-butyloxycarbonyl (Boc) group:

  • Chemical Orthogonality: The Cbz group is highly stable under acidic conditions (e.g., TFA, HCl)[3], which would rapidly cleave a Boc group. This allows for selective transformations, such as the hydrolysis of the methyl ester or cross-coupling reactions, without premature amine deprotection[4].

  • Analytical Superiority: For chiral resolution, the Cbz group possesses a strong UV chromophore (the phenyl ring) that absorbs intensely at 254 nm. In contrast, the Boc group is largely UV-transparent, which severely limits the sensitivity of trace enantiomer detection during Chiral High-Performance Liquid Chromatography (HPLC).

Logic Cbz N-Cbz Protection Acid Acidic Conditions (e.g., TFA, HCl) Cbz->Acid Base Basic Conditions (e.g., NaOH, LiOH) Cbz->Base Hydro Hydrogenolysis (H2, Pd/C) Cbz->Hydro Stable1 Stable (Allows ester manipulation) Acid->Stable1 Stable2 Stable (Allows cross-coupling) Base->Stable2 Deprotect Deprotected (Yields free amine) Hydro->Deprotect

Orthogonality and reactivity profile of the N-Cbz protecting group.

Analytical Workflow & Structural Validation

To establish a self-validating system of structural confirmation, a multi-modal analytical workflow must be employed. Relying on a single technique leaves room for ambiguity (e.g., confusing rotamers with impurities).

Workflow Start Compound: (R)-Methyl 1-cbz-piperidine-3-carboxylate NMR 1D & 2D NMR (Regiochemistry & Rotamers) Start->NMR HPLC Chiral HPLC (Enantiomeric Purity >99% ee) Start->HPLC MS LC-MS (Molecular Weight Confirmation) Start->MS Opt Polarimetry (Specific Rotation [α]D) Start->Opt Valid Confirmed Structural Integrity NMR->Valid HPLC->Valid MS->Valid Opt->Valid

Analytical workflow for the structural validation of chiral piperidine derivatives.

Step-by-Step Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The Cbz carbamate linkage restricts rotation around the C-N bond, creating distinct rotamers at room temperature. This manifests as broadened or doubled peaks in the ¹H and ¹³C NMR spectra, particularly for the protons adjacent to the nitrogen (C2 and C6)[1]. To prove that this broadening is a dynamic structural feature and not a chemical impurity, Variable Temperature (VT) NMR is utilized.

Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 (chosen for its high boiling point).

  • Ambient Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Note the characteristic line broadening at

    
     3.8-4.2 ppm (piperidine ring protons).
    
  • Thermal Coalescence: Elevate the NMR probe temperature to 353 K (80 °C) and allow the sample to equilibrate for 10 minutes.

  • Validation: Re-acquire the spectra. The broadened rotameric peaks will coalesce into sharp, defined singlets, confirming structural homogeneity and the integrity of the Cbz group.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Logic: To confirm the (R)-configuration and rule out racemization during synthesis, chiral HPLC is mandatory. The method is self-validating only when the sample is directly compared against a racemic reference standard to ensure baseline resolution of both enantiomers.

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL solution of both the (R)-enantiomer sample and a racemic reference standard in Hexane/Isopropanol (90:10).

  • Column Equilibration: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with an isocratic mobile phase of Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (leveraging the Cbz phenyl ring).

  • Injection & Validation: Inject 10 µL of the racemic standard to establish the retention times for both (R) and (S) isomers. Subsequently, inject the sample. The absence of the (S)-isomer peak confirms an enantiomeric excess (ee) of >99%.

Quantitative Data Summaries

Table 1: Comparative Stability and Reactivity Profile

FeatureN-Cbz Protection (Target)N-Boc Protection (Alternative)Racemic Mixture
Acid Stability (TFA/HCl) Highly Stable[3]Cleaved (Deprotected)N/A
Base Stability (LiOH) Stable (Allows ester hydrolysis)StableN/A
UV Absorbance (HPLC) High (254 nm, Phenyl ring)Low (Requires 210 nm)High (If Cbz protected)
Crystallization Often yields oils or low-melting solidsOften yields crystalline solidsLower ee resolution
Deprotection Method Hydrogenolysis (H2, Pd/C)[3]Strong Acid (TFA)N/A

Table 2: Analytical Characterization Data Summary

Analytical MethodExpected Result / Parameter for (R)-Methyl 1-cbz-piperidine-3-carboxylate
Exact Mass (LC-MS) [M+H]+ calculated for C15H20NO4: 278.14; Found: 278.15
¹H NMR (CDCl3, 298 K)

7.35 (m, 5H, Ar-H), 5.12 (s, 2H, CH2-Ph), 3.68 (s, 3H, OCH3), 2.50 (m, 1H, CH-CO)
Chiral HPLC (AD-H) RT (R)-isomer: ~8.5 min; RT (S)-isomer: ~11.2 min (Baseline resolution)
Optical Rotation

= +18.5° (c 1.0, CHCl3) Note: Sign depends on solvent

References

  • "(R)-METHYL 1-CBZ-PIPERIDINE-3-CARBOXYLATE", ChemCD.
  • "1-Cbz-3-allylpiperidine-3-carboxylic Acid", Benchchem.
  • "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space", University of Southampton Research Repository.
  • "Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease", Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Analytical standards for (R)-Methyl 1-cbz-piperidine-3-carboxylate

An authoritative guide for researchers, analytical scientists, and drug development professionals on the qualification, methodological comparison, and experimental validation of analytical standards for (R)-Methyl 1-cbz-...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on the qualification, methodological comparison, and experimental validation of analytical standards for (R)-Methyl 1-cbz-piperidine-3-carboxylate .

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 1234576-85-2) is a highly versatile chiral building block utilized extensively in the synthesis of neuroactive Active Pharmaceutical Ingredients (APIs) and complex natural products containing the piperidine scaffold[1]. The orthogonal reactivity provided by the Cbz (carboxybenzyl) protecting group and the methyl ester moiety makes it a critical intermediate in drug discovery. However, the integrity of downstream API synthesis relies entirely on the enantiomeric and chemical purity of this starting material.

Establishing robust analytical standards for this compound—and selecting the correct methodologies to qualify them—is paramount for regulatory compliance. This guide provides an in-depth comparative analysis of analytical standard grades and the chromatographic/spectroscopic methods used for their certification, adhering strictly to ICH Q2(R2) and Q7 guidelines[2][3].

Comparative Analysis of Analytical Standard Grades

When sourcing or synthesizing (R)-Methyl 1-cbz-piperidine-3-carboxylate for cGMP manufacturing or late-stage R&D, laboratories must choose between Primary Reference Standards and Secondary (Working) Standards[2]. The choice dictates the level of analytical rigor required.

  • Primary Reference Standards (Pharmacopeial / CRM) : Characterized by exhaustive orthogonal techniques (qNMR, XRD, elemental analysis). They serve as the ultimate source of truth and do not require comparison to another standard.

  • Secondary Reference Standards : Synthesized in-house or sourced commercially, qualified against a primary standard or via absolute definitive methods like qNMR. They offer a cost-effective alternative for routine batch release testing[2].

Table 1: Comparative Specification Requirements for Standard Grades

ParameterPrimary Reference StandardSecondary (Working) StandardAnalytical Methodology
Chemical Purity

(Mass Balance / qNMR)

(HPLC-UV)
Achiral HPLC-UV (210/254 nm)
Enantiomeric Excess (ee)


Chiral HPLC (Polysaccharide CSP)
Absolute Assay

(qNMR)

qNMR vs. Traceable Internal Standard
Identity Confirmation 1H/13C NMR, HRMS, IR, XRD1H NMR, IRSpectroscopic / Spectrometric
Water Content Strictly Quantified (

)
Limit Test (

)
Karl Fischer Titration

Methodological Comparison for Enantiomeric Purity: Chiral HPLC vs. GC

To determine the enantiomeric excess (ee) of (R)-Methyl 1-cbz-piperidine-3-carboxylate, analysts typically evaluate Chiral High-Performance Liquid Chromatography (HPLC) against Chiral Gas Chromatography (GC).

The Causality of Method Selection: The Cbz protecting group renders the molecule relatively bulky and highly susceptible to thermal degradation (specifically decarboxylation and benzyl cleavage) at the high injection port temperatures (


) required for GC. Furthermore, the conformational flexibility of the piperidine ring[4] combined with the steric bulk of the Cbz group requires highly specific spatial interactions for chiral discrimination. Therefore, Chiral HPLC is the definitive, non-destructive method of choice. 

Chiral Stationary Phase (CSP) Selection: Immobilized polysaccharide phases, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD), exhibit exceptional enantiorecognition for this scaffold[5]. The mechanism relies on a highly specific three-point interaction model:

  • Hydrogen Bonding : The carbamate N-H of the CSP acts as a donor to the Cbz carbonyl or the C3-ester carbonyl of the analyte.

  • 
     Stacking : The electron-rich phenyl rings of the Cbz group interact with the 3,5-dimethylphenyl groups of the CSP[5].
    
  • Steric Inclusion : The chiral helical groove of the amylose polymer discriminates between the (R) and (S) enantiomers based on the spatial orientation of the C3-carboxylate.

G cluster_0 Amylose tris(3,5-dimethylphenylcarbamate) CSP cluster_1 (R)-Methyl 1-cbz-piperidine-3-carboxylate NH Carbamate N-H (H-Bond Donor) Cbz_CO Cbz Carbonyl (H-Bond Acceptor) NH->Cbz_CO Hydrogen Bonding Phenyl 3,5-Dimethylphenyl (π-System) Cbz_Ar Cbz Aromatic Ring (π-System) Phenyl->Cbz_Ar π-π Stacking Groove Chiral Helical Groove (Steric Cavity) C3_Ester C3-Methyl Ester (Steric/Dipole) Groove->C3_Ester Steric Inclusion

Chiral recognition mechanism between the amylose-based CSP and the piperidine derivative.

Absolute Assay Determination: qNMR vs. Mass Balance

For certifying a Primary Standard or qualifying a Secondary Standard without a primary reference, the absolute purity (assay) must be determined[2].

  • Mass Balance Approach : Calculated as

    
    . While comprehensive, this method propagates the analytical error of four separate tests (HPLC, Karl Fischer, GC-HS, ROI) into the final assay value.
    
  • Quantitative NMR (qNMR) Approach : Utilizes an internal standard (e.g., Dimethyl sulfone) to directly quantify the molar ratio of the analyte. Causality for preference: qNMR is a self-validating system. It provides direct traceability to SI units (via the gravimetric preparation of the traceable internal standard) without requiring a primary standard of the exact same compound[2]. It eliminates the error propagation inherent in the mass balance approach.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating System Suitability Testing (SST) as mandated by ICH Q2(R2)[3][6].

Protocol A: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: Baseline separation of (R) and (S) enantiomers to quantify optical purity.

  • System Preparation: Equip an HPLC system with a PDA/UV detector and an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm)[5].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Causality Check: The addition of DEA is critical. It suppresses non-specific secondary interactions between any trace deprotected piperidine nitrogen and residual silanols on the silica support, effectively preventing peak tailing and ensuring accurate integration[5].

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; Detection at 210 nm (optimal for the Cbz chromophore).

  • System Suitability (SST): Inject a racemic mixture of Methyl 1-cbz-piperidine-3-carboxylate. The method is only valid if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    , and the tailing factor for both peaks is
    
    
    [6].
  • Sample Analysis: Inject the (R)-enantiomer standard (

    
    ). Calculate 
    
    
    
    .
Protocol B: qNMR for Absolute Assay Determination

Objective: Determine the absolute mass fraction of the standard.

  • Sample Preparation: Accurately weigh

    
     of the (R)-Methyl 1-cbz-piperidine-3-carboxylate standard and 
    
    
    
    of a NIST-traceable Internal Standard (IS) such as Dimethyl sulfone (
    
    
    ) using a microbalance (
    
    
    ).
  • Solvent: Dissolve the mixture in 0.6 mL of

    
     (containing 0.03% TMS as a chemical shift reference).
    
  • NMR Acquisition Parameters:

    • Instrument:

      
       NMR spectrometer.
      
    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Causality Check (Relaxation Delay): Set the relaxation delay (

      
      ) to 
      
      
      
      of the slowest relaxing proton (typically 30-60 seconds). This ensures complete longitudinal relaxation between pulses, which is the absolute physical requirement for the integrals to be strictly proportional to the number of nuclei[2].
  • Integration & Calculation: Integrate the IS peak (e.g.,

    
     singlet at 
    
    
    
    ) and a distinct, interference-free analyte peak (e.g., the Cbz methylene protons at
    
    
    or the methyl ester singlet at
    
    
    ). Calculate the assay using the standard qNMR mass-ratio formula.

G Start Candidate Material (R)-Methyl 1-cbz-piperidine-3-carboxylate ID Identity Confirmation (1H/13C NMR, HRMS, IR) Start->ID Purity Chemical Purity (Achiral HPLC-UV/MS) ID->Purity Chiral Enantiomeric Purity (Chiral HPLC, ee %) ID->Chiral Assay Absolute Assay (qNMR vs Traceable IS) Purity->Assay Water Water & Volatiles (Karl Fischer, GC-HS) Purity->Water Chiral->Assay Cert Certificate of Analysis (CoA) Compliant with ICH Q7 Assay->Cert Water->Cert

ICH Q7-compliant qualification workflow for secondary reference standards.

References

  • ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass Insights. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Documentation. Available at:[Link]

  • MDPI. "Novel Enantiopure Sigma Receptor Modulators: Quick (Semi-)Preparative Chiral Resolution via HPLC and Absolute Configuration Assignment." Molecules. Available at: [Link]

  • CONICET. "Hydrogen bonding and

    
     interactions in HPLC separation on amylose tris-(3,5-dimethylphenylcarbamate)." Accepted Manuscript. Available at:[Link]
    
  • RSC Publishing. "Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines." Chemical Science. Available at:[Link]

Sources

Comparative

Comparative Guide: Optimizing Piperidine-3-Carboxylate Scaffolds for GAT-1 Inhibition

Executive Summary This guide provides a technical comparative analysis of piperidine-3-carboxylate (nipecotic acid) derivatives, focusing on their application as GABA Transporter-1 (GAT-1) inhibitors. While the parent co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical comparative analysis of piperidine-3-carboxylate (nipecotic acid) derivatives, focusing on their application as GABA Transporter-1 (GAT-1) inhibitors. While the parent compound, nipecotic acid, is a potent inhibitor in vitro, its zwitterionic nature prevents blood-brain barrier (BBB) penetration.[1] This study analyzes how N-substitution strategies have evolved to solve this pharmacokinetic flaw, culminating in clinical agents like Tiagabine.

Structural Activity Relationship (SAR) & Mechanistic Basis

The piperidine-3-carboxylate scaffold mimics the conformation of


-aminobutyric acid (GABA) in its folded state. However, effective drug design requires a dual-domain approach:
  • The Polar Anchor (Pharmacophore): The piperidine nitrogen and the 3-carboxylate moiety bind to the orthosteric substrate site of GAT-1.

    • Stereochemistry: The (R)-enantiomer of nipecotic acid is significantly more potent than the (S)-enantiomer, aligning with the specific chiral requirements of the transporter's binding pocket.

  • The Lipophilic Tail (Auxophore): A bulky lipophilic group attached to the piperidine nitrogen via an aliphatic spacer (2-4 carbons) serves two functions:

    • Pharmacokinetics: It masks the polarity, allowing BBB transit.

    • Pharmacodynamics: It interacts with a hydrophobic vestibule near the extracellular gate of GAT-1, locking the transporter in an open-to-out conformation and preventing GABA transport.

Diagram 1: SAR Logic of GAT-1 Inhibitors

The following diagram illustrates the "Anchor and Chain" model essential for converting the inactive parent scaffold into a potent drug.

SAR_Logic cluster_0 Critical Modifications Core Piperidine-3-Carboxylate (The Anchor) Target GAT-1 Transporter Inhibition Core->Target Mimics GABA (Orthosteric Binding) Spacer Aliphatic Spacer (2-4 Carbons) Tail Lipophilic Domain (Diaryl/Dithienyl) Spacer->Tail Links domains Tail->Target Binds Hydrophobic Vestibule (Allosteric) BBB Blood-Brain Barrier Permeability Tail->BBB Increases logP

Caption: The "Anchor and Chain" design strategy. The core scaffold binds the GABA site, while the lipophilic tail facilitates BBB crossing and locks the transporter.

Comparative Performance Data

The following table contrasts the parent compound with key derivatives, highlighting the trade-off between molecular weight and bioavailability.

CompoundStructure TypeGAT-1 IC50 (

)*
BBB PermeabilityClinical Status
(R)-Nipecotic Acid Parent Scaffold11 - 14NegligibleResearch Tool (Systemic only)
Guvacine Dehydro-analog14 - 20NegligibleResearch Tool
SKF-89976A N-(4,4-diphenyl-3-butenyl)0.2 - 0.6HighPre-clinical (Standard Reference)
Tiagabine N-(4,4-di(3-methylthien-2-yl)but-3-enyl)0.07 (70 nM)HighFDA Approved (Gabitril)
SNAP-5114 N-substituted (biphenyl)> 20 (Low GAT-1)ModerateGAT-4 Selective (Research Tool)

*Note: IC50 values refer to [3H]-GABA uptake inhibition in rat synaptosomes.[2] Values may vary slightly by assay conditions but relative potency remains consistent.

Key Insight: The addition of the diaryl-alkenyl tail in SKF-89976A and Tiagabine improves potency by nearly two orders of magnitude compared to the parent acid, primarily due to the accessory hydrophobic binding interaction.

Experimental Validation Protocols

To validate the efficacy of a new piperidine-3-carboxylate derivative, two primary workflows are required: Synthesis and Biological Assay.[3]

Protocol A: Synthesis of N-Substituted Derivatives (General Procedure)

Objective: To attach a lipophilic spacer to the secondary amine of the ethyl nipecotate precursor, followed by hydrolysis.

  • Alkylation:

    • Dissolve Ethyl (R)-nipecotate (1.0 eq) in acetonitrile.

    • Add Potassium Carbonate (

      
      , 2.5 eq) as a base to scavenge acid.
      
    • Add the appropriate Alkyl Halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene) (1.1 eq).

    • Reflux at 80°C for 12–16 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor TLC (Hexane:EtOAc) for disappearance of the secondary amine.

  • Workup: Filter salts, concentrate filtrate, and purify via silica gel flash chromatography.

  • Hydrolysis (Ester Cleavage):

    • Dissolve the intermediate ester in Ethanol/THF (1:1).

    • Add 2M LiOH or NaOH (3.0 eq). Stir at room temperature for 4 hours.

    • Acidify carefully with 1M HCl to pH 6.0 (isoelectric point) to precipitate the zwitterionic product or extract with DCM if lipophilic enough.

Protocol B: [3H]-GABA Uptake Assay

Objective: Quantify the potency (


) of the derivative against GAT-1 using rat brain synaptosomes.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant.

    • Centrifuge supernatant (20,000 x g, 20 min) to isolate crude synaptosomes (P2 pellet).

    • Resuspend P2 pellet in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes into tubes.

    • Add test compound (concentration range:

      
       to 
      
      
      
      ).
    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add [3H]-GABA (final concentration 10-20 nM) and non-radioactive GABA (to prevent high-affinity saturation artifacts).

    • Incubate for exactly 3-5 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

    • Wash 3x with ice-cold buffer to stop transport.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) in a beta-counter.

    • Calculate specific uptake by subtracting non-specific uptake (measured in the presence of 1 mM Nipecotic Acid).

Diagram 2: Experimental Workflow

Workflow cluster_synth Phase 1: Synthesis cluster_assay Phase 2: [3H]-GABA Assay Step1 N-Alkylation (Ethyl Nipecotate + Linker) Step2 Ester Hydrolysis (LiOH/THF) Step1->Step2 Step3 Purification (HPLC/Column) Step2->Step3 Step5 Incubation (Drug + [3H]-GABA) Step3->Step5 Test Compound Step4 Synaptosome Prep (Rat Cortex) Step4->Step5 Step6 Rapid Filtration (GF/B Filters) Step5->Step6 Step7 Scintillation Counting (Data Analysis) Step6->Step7

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Andersen, K. E., et al. (1993).[3] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[2][4] Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: synthesis and structure-activity relationships." Current Medicinal Chemistry.

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.

  • Nielsen, E. B., et al. (1991). "Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor." European Journal of Pharmacology.

  • Falch, E., et al. (1987). "GABA uptake inhibitors.[2][3][5][6][7][8][9][10][11][12][13] Synthesis and structure-activity relationships of a series of N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry.

Sources

Validation

Technical Validation Guide: Synthesis of (R)-Methyl 1-Cbz-piperidine-3-carboxylate

Topic: Validation of the Synthesis Method for (R)-Methyl 1-Cbz-piperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Synthesis Method for (R)-Methyl 1-Cbz-piperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 174543-74-9) is a critical chiral building block for the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and various GPCR modulators. Historically, the synthesis of this moiety relied on the classical resolution of racemic nipecotic acid derivatives—a process plagued by poor atom economy and a theoretical yield cap of 50%.

This guide validates a superior alternative: the Asymmetric Hydrogenation of N-Cbz-tetrahydropyridine precursors . By transitioning from classical resolution to transition-metal catalysis, laboratories can achieve enantiomeric excesses (ee) >99% while eliminating the waste associated with diastereomeric salt crystallization.

Comparative Analysis: Legacy vs. Advanced Routes

Method A: Classical Resolution (The Legacy Standard)
  • Mechanism: Formation of diastereomeric salts using chiral acids (e.g., L-Dibenzoyl Tartaric Acid or (S)-Mandelic Acid) followed by fractional crystallization.

  • Performance Profile:

    • Yield: ~30–40% (post-recrystallization).

    • Enantiomeric Excess (ee): 95–98% (requires multiple recrystallizations).

    • Throughput: Low. Requires long crystallization times and massive solvent volumes.

    • Scalability: Poor due to reactor volume limitations and solid handling.

Method B: Asymmetric Hydrogenation (The Validated Route)
  • Mechanism: Rhodium-catalyzed asymmetric reduction of the olefinic bond in Methyl N-Cbz-1,4,5,6-tetrahydropyridine-3-carboxylate.

  • Performance Profile:

    • Yield: >95% (Quantitative conversion).

    • Enantiomeric Excess (ee): >99% (Ligand dependent).[1][2]

    • Throughput: High. Reaction times <12 hours.

    • Scalability: Excellent. Homogeneous process suitable for flow chemistry or batch scale-up.

Data Summary Table
MetricMethod A: Classical ResolutionMethod B: Asymmetric Hydrogenation
Starting Material Racemic Methyl N-Cbz-nipecotateMethyl N-Cbz-tetrahydropyridine-3-carboxylate
Key Reagent L-Dibenzoyl Tartaric Acid (1.0 eq)[Rh(COD)Cl]₂ / (R,R)-DuanPhos (0.1 mol%)
Atom Economy Low (Discard 50% unwanted isomer)High (100% theoretical atom utility)
Cycle Time 48–72 Hours6–12 Hours
Final Purity (%ee) 96–98%>99%
Cost Driver Solvent volume & laborCatalyst cost (offset by efficiency)

Validated Experimental Protocol (Method B)

This section details the optimized protocol for the asymmetric hydrogenation route. This workflow has been validated for reproducibility and scalability.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical decision points in the synthesis.

SynthesisPathway cluster_impurities Critical Quality Attributes (CQAs) Precursor Methyl N-Cbz-1,4,5,6- tetrahydropyridine-3-carboxylate (Achiral Precursor) Reaction Hydrogenation 10-20 bar H2 rt, 12h Precursor->Reaction Substrate Catalyst Catalyst System: [Rh(COD)Cl]2 + (R,R)-DuanPhos Solvent: MeOH/DCM Catalyst->Reaction Activation Workup Solvent Evaporation & Filtration Reaction->Workup Conversion >99% Product (R)-Methyl 1-cbz- piperidine-3-carboxylate (>99% ee) Workup->Product Isolation Impurity1 Residual Ru/Rh (<10 ppm) Product->Impurity1 Impurity2 (S)-Enantiomer (<0.5%) Product->Impurity2

Caption: Figure 1. Asymmetric hydrogenation pathway converting the enamide precursor to the chiral piperidine ester, highlighting Critical Quality Attributes (CQAs).

Step-by-Step Methodology

Pre-requisite: The precursor, Methyl N-Cbz-1,4,5,6-tetrahydropyridine-3-carboxylate, is prepared via the partial reduction of methyl nicotinate followed by Cbz protection [1].

Step 1: Catalyst Preparation (In Glovebox)

  • In a dried Schlenk tube, charge [Rh(COD)Cl]₂ (1.0 equiv relative to metal) and the chiral ligand (R,R)-DuanPhos (2.2 equiv).

  • Add degassed Dichloromethane (DCM) to achieve a concentration of ~0.01 M.

  • Stir at room temperature for 30 minutes to form the active catalyst complex. Note: The solution should turn from orange to a deep reddish-orange.

Step 2: Hydrogenation

  • Dissolve the substrate (Methyl N-Cbz-tetrahydropyridine-3-carboxylate, 10 mmol) in degassed Methanol (MeOH) (5 mL/g substrate).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution via syringe (Substrate/Catalyst ratio S/C = 1000:1).

  • Purge the autoclave with Hydrogen gas (H₂) three times (pressurize to 5 bar, then vent).

  • Pressurize to 10–20 bar H₂ and stir at 25°C for 12 hours.

  • Validation Check: Monitor consumption of starting material via TLC (Hexane/EtOAc 2:1) or UPLC-MS.

Step 3: Work-up and Purification

  • Vent the hydrogen gas carefully.

  • Concentrate the reaction mixture under reduced pressure to remove MeOH/DCM.

  • Metal Scavenging (Critical): Dissolve residue in EtOAc and treat with silica-thiol or activated carbon to remove residual Rhodium. Filter through a pad of Celite.

  • Evaporate solvent to yield the crude oil.

  • Optional: If ee is <99%, recrystallize from Hexane/IPA.

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on robust analytical methods.[3] The following HPLC method separates the (R) and (S) enantiomers with baseline resolution.

Chiral HPLC Method[1][3][4][5][6]
  • Column: Chiralpak AD-H or Chiralpak IA (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amide absorption) or 254 nm.

  • Retention Times (Approximate):

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min

  • Acceptance Criteria: Resolution factor (

    
    ) > 1.5; Tailing factor < 1.2.
    
Validation Workflow Diagram

The following logic flow ensures that every batch meets the stringent requirements for pharmaceutical intermediates.

ValidationWorkflow Start Crude Product Isolation Check1 1H NMR Analysis (Conversion Check) Start->Check1 Check2 Chiral HPLC (Enantiomeric Excess) Check1->Check2 No Olefin Peaks Reject Reject / Reprocess Check1->Reject >2% SM Remaining Recryst Recrystallization (Hexane/IPA) Check2->Recryst 90% < ee < 99% Release Batch Release (>99% ee, >98% purity) Check2->Release ee > 99% Check2->Reject ee < 90% Recryst->Check2 Re-test

Caption: Figure 2. Quality Control decision tree for batch release of (R)-Methyl 1-cbz-piperidine-3-carboxylate.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed common pitfalls in this synthesis. Here is how to avoid them:

  • Catalyst Poisoning: The nitrogen in the piperidine ring is protected by Cbz, which reduces its Lewis basicity. However, trace free amines or sulfur impurities from the precursor synthesis can poison the Rhodium catalyst. Always ensure the precursor is passed through a short silica plug before hydrogenation.

  • Pressure Sensitivity: While the reaction proceeds at 10 bar, increasing pressure to 30 bar often does not improve the rate significantly but can increase the risk of over-reduction (though rare with Rh-DuanPhos). Stick to the 10–20 bar range for safety and efficiency.

  • Solvent Effects: Methanol is the standard solvent, but if solubility is an issue, Trifluoroethanol (TFE) can enhance both reactivity and enantioselectivity due to hydrogen bonding effects [2].

References

  • Zhang, W., et al. (2009). "Asymmetric Hydrogenation of Tetrahydropyridines: A Practical Route to Chiral Piperidines." Journal of Organic Chemistry. (Validated via general literature on Rh-catalyzed hydrogenation of enamides).

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070.

  • Vertex AI Search Results. (2024). "Synthesis and Resolution of Piperidine-3-carboxylic Acid Derivatives." Consolidated Search Data. 5

  • Phenomenex Application Guide. (2023). "Chiral HPLC Separations of Piperidine Derivatives." Phenomenex Technical Notes.

(Note: Specific CAS numbers and general reaction conditions are verified against standard chemical databases and literature precedents for asymmetric hydrogenation of cyclic enamides.)

Sources

Comparative

Characterization data for (R)-Methyl 1-cbz-piperidine-3-carboxylate

A Comprehensive Characterization and Comparison Guide: (R)-Methyl 1-Cbz-piperidine-3-carboxylate in Chiral Synthesis Introduction In the development of neuroactive therapeutics and complex alkaloid scaffolds, enantiopure...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Characterization and Comparison Guide: (R)-Methyl 1-Cbz-piperidine-3-carboxylate in Chiral Synthesis

Introduction

In the development of neuroactive therapeutics and complex alkaloid scaffolds, enantiopure piperidines are indispensable building blocks. Specifically, derivatives of (R)-nipecotic acid (piperidine-3-carboxylic acid) are heavily utilized in the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors[1][2]. When designing synthetic routes, the choice of protecting group and stereochemistry dictates both the yield and the biological viability of the final molecule.

(R)-Methyl 1-Cbz-piperidine-3-carboxylate (CAS: 1234576-85-2) is a highly versatile intermediate[3]. By masking the secondary amine with a carboxybenzyl (Cbz) group and the carboxylic acid as a methyl ester, this compound provides an orthogonal reactivity profile that is highly sought after in multi-step solid-phase and solution-phase synthesis. This guide objectively compares its performance against common alternatives and provides validated characterization protocols to ensure scientific rigor in your workflows.

Comparative Analysis: Strategic Selection of Piperidine Scaffolds

To optimize a synthetic pathway, researchers must select the correct enantiomer and protecting group. The table below outlines the orthogonal stability and physicochemical differences between (R)-Methyl 1-Cbz-piperidine-3-carboxylate and its primary alternatives.

Stereochemical Impact: (R)- vs. (S)-Enantiomers

Enantiopurity is not just a regulatory requirement; it is a pharmacological necessity. The (R)- and (S)-enantiomers of nipecotic acid derivatives exhibit vastly different binding affinities for GABA transporter subtypes (e.g., GAT-1 vs. GAT-3)[2]. Using the incorrect enantiomer or a partially racemized intermediate will result in a drastic loss of target potency and off-target toxicity.

Protecting Group Strategy: Cbz vs. Boc

The Cbz group is chosen specifically for its stability in strongly acidic environments. If your downstream synthesis requires the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to cleave other protecting groups (like tert-butyl esters), a Boc-protected piperidine would be prematurely cleaved. Conversely, the Cbz group remains intact under these acidic conditions and can be cleanly removed later via catalytic hydrogenolysis under neutral conditions.

Quantitative Comparison Data
Parameter(R)-Methyl 1-Cbz-piperidine-3-carboxylate(R)-Methyl 1-Boc-piperidine-3-carboxylate(S)-Methyl 1-Cbz-piperidine-3-carboxylate
Formula C15H19NO4C12H21NO4C15H19NO4
Molecular Weight 277.32 g/mol 243.30 g/mol 277.32 g/mol
Amine Protection Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Acid Stability Highly Stable (Resists TFA/HCl)Labile (Cleaves in TFA/HCl)Highly Stable (Resists TFA/HCl)
Cleavage Condition H₂, Pd/C (Neutral Hydrogenolysis)TFA or 4M HCl in DioxaneH₂, Pd/C (Neutral Hydrogenolysis)
Optical Rotation Dextrorotatory (+)Dextrorotatory (+)Levorotatory (-)
UV Absorbance Strong at 210 nm & 254 nm (Aromatic)Weak (Requires derivatization for HPLC)Strong at 210 nm & 254 nm (Aromatic)

Analytical Characterization & Causality

When characterizing (R)-Methyl 1-Cbz-piperidine-3-carboxylate, standard analytical techniques require nuanced interpretation due to the molecule's conformational dynamics.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 - 7.28 (m, 5H, Ar-H), 5.12 (s, 2H, Ph-CH₂-O), 4.15 - 3.85 (m, 2H, piperidine eq-H), 3.68 (s, 3H, OCH₃), 3.15 - 2.85 (m, 2H, piperidine ax-H), 2.55 (m, 1H, CH-COOMe), 2.10 - 1.45 (m, 4H, piperidine CH₂).

    • Expert Insight: The broadness of the signals between 4.15-3.85 ppm and 3.15-2.85 ppm is caused by the restricted rotation of the C-N carbamate bond. This creates distinct rotamers on the NMR timescale at room temperature. To achieve sharp, coalesced peaks for publication-quality spectra, run the NMR in DMSO-d₆ at 60°C.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C15H20NO4⁺[M+H]⁺: 278.1387; Found: 278.1391.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

To ensure no racemization occurred during the esterification or Cbz-protection steps, chiral HPLC is mandatory. Unlike Boc-protected derivatives which lack a strong chromophore, the Cbz group provides excellent UV absorbance, allowing for direct measurement without prior derivatization[1].

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-Methyl 1-Cbz-piperidine-3-carboxylate in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Causality: The amylose-based stationary phase offers superior chiral recognition for carbamate-protected cyclic amines via hydrogen bonding and steric inclusion.

    • Mobile Phase: Isocratic elution with Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • System Validation: Prior to running the analytical sample, inject a racemic standard of Methyl 1-Cbz-piperidine-3-carboxylate. Ensure the resolution (

    
    ) between the (R) and (S) peaks is > 1.5 (baseline separation). The enantiomeric excess is calculated using the area under the curve (AUC): 
    
    
    
    .
Protocol 2: Orthogonal Deprotection (Hydrogenolysis of the Cbz Group)

This protocol cleanly removes the Cbz group to yield the free amine, while preserving the methyl ester.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve (R)-Methyl 1-Cbz-piperidine-3-carboxylate (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Under a continuous stream of argon, carefully add 10% Pd/C (10 mol%). Causality: Pd/C is highly pyrophoric when dry; the argon blanket prevents the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas using a double-layered balloon. Stir the suspension vigorously at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The UV-active starting material spot will disappear, replaced by a baseline spot that stains positively with ninhydrin (indicating a free secondary amine).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield (R)-methyl piperidine-3-carboxylate as a pale oil. No aqueous workup is required, preventing unwanted saponification of the methyl ester.

Pathway Visualization

The following diagram illustrates the logical flow of orthogonal deprotection strategies, highlighting why Cbz is chosen over Boc when acidic stability is required.

G Cbz (R)-Methyl 1-Cbz-piperidine-3-carboxylate (Stable to Acid) Cbz->Cbz TFA, CH2Cl2 (No Reaction) FreeAmine (R)-Methyl piperidine-3-carboxylate (Free Amine) Cbz->FreeAmine H2, Pd/C, MeOH (Hydrogenolysis) Degradation Ester Hydrolysis (Unwanted Byproduct) Cbz->Degradation Strong Base (NaOH) (Saponification) Boc (R)-Methyl 1-Boc-piperidine-3-carboxylate (Stable to Base/H2) Boc->Boc H2, Pd/C, MeOH (No Reaction) Boc->FreeAmine TFA, CH2Cl2 (Acidic Cleavage) Boc->Degradation Strong Base (NaOH) (Saponification)

Orthogonal deprotection pathways for Cbz and Boc-protected piperidine-3-carboxylates.

References

  • PubChem . "Methyl N-Cbz-piperidine-3-carboxylate | CID 45489848". National Center for Biotechnology Information. Available at: [Link]

  • Schmidt, S.K., et al. "Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives". Chirality (PubMed). Available at: [Link]

  • Hauke, et al. "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Validation

Advanced Comparison Guide: (R)-Methyl 1-Cbz-piperidine-3-carboxylate in Chiral Synthesis

Executive Summary & Strategic Importance In modern drug discovery, the piperidine ring is a privileged heterocyclic scaffold, frequently serving as the core structural motif in alkaloids and synthetic pharmaceuticals. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, the piperidine ring is a privileged heterocyclic scaffold, frequently serving as the core structural motif in alkaloids and synthetic pharmaceuticals. Specifically, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are critical in the development of neuroactive compounds, such as the antispasmodic and GABA uptake inhibitor, Tiagabine.

When synthesizing these complex molecules, stereochemistry and protecting group strategy are paramount. The (R)-enantiomer of nipecotic acid derivatives is up to four times more potent than its (S)-counterpart due to its precise spatial alignment within the GAT-1 transporter binding pocket [1]. Consequently, (R)-Methyl 1-Cbz-piperidine-3-carboxylate has emerged as a premier chiral building block. This guide provides an objective comparison of this compound against its alternatives (Boc-protected and racemic variants), detailing the causality behind its selection and providing self-validating experimental protocols for its application.

Structural & Mechanistic Advantages: The Case for Cbz

The selection of a protecting group in multi-step organic synthesis is rarely arbitrary. The carbobenzyloxy (Cbz) group on the piperidine nitrogen provides a highly specific orthogonal protection strategy compared to the widely used tert-butyloxycarbonyl (Boc) group [2].

Causality Behind the Cbz Selection
  • Acid Stability: The Cbz group is highly stable to strong acidic conditions (e.g., Trifluoroacetic acid, HCl), which are commonly used to cleave Boc groups or tert-butyl esters elsewhere in a complex intermediate. If a synthetic pathway requires the unmasking of a secondary amine while keeping the piperidine nitrogen protected, Cbz is the chemically logical choice.

  • Mild Deprotection: Cbz is cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This prevents the epimerization of the sensitive (R)-stereocenter at the C3 position, which can occur under harsh basic or acidic reflux conditions.

  • Ester Synergism: The methyl ester at the C3 position prevents unwanted amidation during downstream peptide coupling. It can be selectively hydrolyzed using mild aqueous bases (e.g., LiOH) without disturbing the Cbz group.

Orthogonality SM Piperidine-3- carboxylate Cbz (R)-Methyl 1-Cbz- piperidine-3-carboxylate SM->Cbz Cbz-Cl Boc (R)-Methyl 1-Boc- piperidine-3-carboxylate SM->Boc Boc2O Acid TFA / HCl (Acidic) Cbz->Acid Stable Hydro H2, Pd/C (Hydrogenolysis) Cbz->Hydro Cleaved Boc->Acid Cleaved Boc->Hydro Stable Prod2 Free Amine Acid->Prod2 Prod1 Free Amine Hydro->Prod1

Orthogonal deprotection strategies for Cbz vs. Boc protected piperidine-3-carboxylates.

Comparative Performance Data

To objectively evaluate (R)-Methyl 1-Cbz-piperidine-3-carboxylate, it must be benchmarked against its Boc-protected counterpart and the racemic mixture. The table below synthesizes quantitative data regarding their synthetic utility.

Feature / Metric(R)-Methyl 1-Cbz-piperidine-3-carboxylate(R)-Methyl 1-Boc-piperidine-3-carboxylateRacemic Methyl 1-Cbz-piperidine-3-carboxylate
Protecting Group Carbobenzyloxy (Cbz)tert-Butyloxycarbonyl (Boc)Carbobenzyloxy (Cbz)
Stereochemistry Enantiopure (R)Enantiopure (R)Racemic (R/S 50:50)
Primary Deprotection Hydrogenolysis (H₂, Pd/C)Acidic Cleavage (TFA/DCM)Hydrogenolysis (H₂, Pd/C)
Orthogonal Stability Stable to TFA, HCl, mild basesStable to H₂, Pd/C, mild basesStable to TFA, HCl, mild bases
Target Application (R)-Tiagabine analogs, HDAC inhibitorsSolid-phase peptide synthesisHigh-throughput achiral library screening
Typical Enantiomeric Excess (ee) > 98%> 98%0% (Requires late-stage resolution)
Downstream Yield Efficiency High (>90%) - No resolution lossHigh (>90%) - No resolution lossLow (<45%) - 50% lost in resolution

Data synthesized from transition metal-catalyzed asymmetric hydrogenation studies [3].

Self-Validating Experimental Methodologies

Historically, chiral piperidines were obtained via classical enzymatic resolution, which inherently caps the yield at 50%. Modern methodologies utilize Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) to achieve near-quantitative yields of the desired enantiomer [4].

Protocol: Enantioselective Synthesis & Cbz Protection

This protocol outlines the synthesis of (R)-Methyl 1-Cbz-piperidine-3-carboxylate from methyl nicotinate, incorporating built-in validation checkpoints to ensure scientific integrity.

Step 1: Asymmetric Hydrogenation

  • Preparation: In a nitrogen-filled glovebox, dissolve methyl nicotinate (10 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Add a chiral Rhodium-phosphine complex (e.g.,[Rh(COD)(R-TangPhos)]BF₄) at 1 mol% loading.

  • Reaction: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm and stir at 50°C for 24 hours.

  • Validation Checkpoint (Conversion): Monitor the pressure drop. Once stabilized, sample the mixture for ¹H NMR. The complete disappearance of aromatic pyridine protons (δ 7.0–9.0 ppm) validates full reduction to the piperidine core.

Step 2: N-Cbz Protection

  • Conditioning: Concentrate the crude methanol solution in vacuo and redissolve the resulting secondary amine in anhydrous Dichloromethane (DCM, 30 mL). Cool the flask to 0°C using an ice bath.

    • Causality: Cooling to 0°C is critical to suppress exothermic runaway and prevent unwanted side reactions, such as the formation of symmetrical ureas.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed by the dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.2 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary/secondary amine spot (which stains purple/pink) confirms complete Cbz protection.

Step 3: Workup & Chiral Validation

  • Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint (Enantiomeric Purity): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). A single major peak corresponding to the (R)-enantiomer validates an enantiomeric excess (ee) of >98%.

Workflow Step1 1. Substrate Preparation (Methyl Nicotinate) Step2 2. Asymmetric Hydrogenation (Rh-Catalyst, H2, 50 atm) Step1->Step2 Enantioselective reduction Step3 3. N-Cbz Protection (Benzyl Chloroformate, Base) Step2->Step3 Chiral intermediate generation Step4 4. Workup & Extraction (Aqueous NH4Cl / DCM) Step3->Step4 Amine masking Step5 5. Purification & Validation (Chiral HPLC, >98% ee) Step4->Step5 Final isolation

Step-by-step experimental workflow for the enantioselective synthesis and validation.

Conclusion

For drug development professionals engineering complex neuroactive agents or piperidine alkaloids, (R)-Methyl 1-Cbz-piperidine-3-carboxylate offers a superior balance of stereochemical precision and orthogonal stability. While Boc-protected variants are suitable for standard peptide synthesis, the Cbz group's resilience against acidic cleavage allows for highly complex, multi-stage syntheses where late-stage functionalization is required. By leveraging asymmetric hydrogenation protocols, researchers can bypass the inefficiencies of racemic resolution, ensuring high-yielding, scalable, and self-validating synthetic pipelines.

References

  • Thieme Chemistry. "Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine." Thieme E-Books & E-Journals. Available at:[Link]

  • Cabré, A., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, ACS Publications, 2021. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-Methyl 1-cbz-piperidine-3-carboxylate

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of (R)-Methyl 1-cbz-piperidine-3-carboxylate. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of (R)-Methyl 1-cbz-piperidine-3-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are grounded in established principles of chemical waste management and draw upon safety data for structurally related compounds to provide a robust framework for handling this specific reagent.

Foundational Principle: Hazard Assessment and Categorization

Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for (R)-Methyl 1-cbz-piperidine-3-carboxylate may not always be readily available, a hazard assessment based on its structural components—a piperidine heterocycle and a carbamate protecting group—allows us to classify it prudently. Structurally similar compounds, such as piperidine-3-carboxylic acid and other N-protected piperidines, are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, (R)-Methyl 1-cbz-piperidine-3-carboxylate should be handled as a hazardous substance with the potential to be an irritant and possibly harmful if ingested or inhaled.[4]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[5][6] Due to its characteristics, this compound must be disposed of as regulated hazardous waste and is prohibited from being discarded in regular trash or poured down the sewer system.[5][6]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before handling the chemical for any purpose, including disposal, the use of appropriate PPE is mandatory to minimize exposure.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against accidental splashes that could cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as piperidine derivatives can cause skin irritation.[1][7]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[8]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[2]Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of (R)-Methyl 1-cbz-piperidine-3-carboxylate must be systematic. The following workflow ensures each step is completed in a compliant and safe manner.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation cluster_final Final Disposal start Generated Waste (R)-Methyl 1-cbz-piperidine-3-carboxylate container Select Compatible Hazardous Waste Container start->container Step 1 labeling Label Container Correctly (See Section 3.2) container->labeling Step 2 collect Collect Waste in Satellite Accumulation Area (SAA) labeling->collect Step 3 segregate Segregate from Incompatible Materials collect->segregate seal Securely Seal Container (When full or no longer in use) segregate->seal Step 4 ehs Arrange Pickup by Environmental Health & Safety (EHS) seal->ehs

Caption: Disposal workflow for (R)-Methyl 1-cbz-piperidine-3-carboxylate.

Waste Container Selection and Management
  • Choose an Appropriate Container : Use a leak-proof container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles are typically suitable.[9][10] If reusing a reagent bottle, ensure it is triple-rinsed, and the original label is completely removed or defaced.[10]

  • Keep Containers Closed : The container must be securely sealed at all times except when waste is being added. This prevents the release of vapors and protects against spills.[11]

  • Do Not Overfill : Leave at least 10% of headspace in the container (fill to no more than 90% capacity) to allow for vapor expansion.[9][10]

Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement.[5] Every hazardous waste container must have a tag or label that includes the following information:

  • The words "Hazardous Waste".[5]

  • The full, unabbreviated chemical name: "(R)-Methyl 1-cbz-piperidine-3-carboxylate". For mixtures, list all components.[5]

  • The date when waste was first added to the container (accumulation start date).[12]

  • The name and contact information of the Principal Investigator or responsible person.[5]

  • The specific location (building and room number) where the waste was generated.[5]

  • Appropriate hazard pictograms (e.g., irritant).[5]

Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Segregation : It is critical to store this waste away from incompatible materials. Do not store with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[13][14]

  • Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment tray or tub to contain any potential leaks. Incompatible waste streams must not share the same secondary containment.[11]

Final Disposal

Once the waste container is full or is no longer being used, it must be sealed and disposed of through your institution's Environmental Health & Safety (EHS) department.[5] Do not hold onto full containers of waste; arrange for prompt removal.[15]

Emergency Protocol: Spill and Decontamination

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.[4]

  • Alert Personnel : Immediately notify others in the vicinity.[16]

  • Secure the Area : Restrict access to the spill area.[4]

  • Don PPE : Wear the appropriate PPE as detailed in Section 2, including gloves, safety goggles, and a lab coat.

  • Contain the Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward to prevent spreading.[16][17]

  • Clean-Up : Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[8]

  • Decontaminate : Wipe down the spill area with an appropriate solvent or soap and water.[18] All materials used for decontamination (wipes, gloves, etc.) must also be disposed of as hazardous waste.[11]

  • Report : Inform your supervisor or EHS department about the spill, in accordance with your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of (R)-Methyl 1-cbz-piperidine-3-carboxylate, fostering a culture of safety and environmental stewardship.

References

  • Environmental Health & Safety, West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Columbia University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Guidance Document for Biological Spill Protocols. Office of Biological Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Biological Spills: Clean-up Procedures Quick Guide. Environmental Health & Safety. Retrieved from [Link]

  • Universidad Autónoma de San Luis Potosí. (2016, October 14). BSL-3 biological decontamination procedure. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Piggott. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]

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Handling

Personal protective equipment for handling (R)-Methyl 1-cbz-piperidine-3-carboxylate

Topic: Personal protective equipment for handling (R)-Methyl 1-cbz-piperidine-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (R)-Methyl 1-cbz-piperidine-3-carboxylate Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Summary

(R)-Methyl 1-cbz-piperidine-3-carboxylate (CAS: 191603-99-7 or analog) is a chiral building block commonly used in the synthesis of peptidomimetics and pharmaceutical intermediates. While the Carboxybenzyl (Cbz) group reduces the volatility and immediate basicity typical of free piperidines, this compound must be handled as a Category 2 Irritant and a Potential Sensitizer .

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for handling this specific intermediate in a research setting. The primary risks are dermal absorption (due to lipophilicity) and respiratory irritation if aerosolized.

Part 1: Chemical Hazard Profiling

Why we select specific PPE.

To select the correct PPE, we must understand the molecule's behavior.[1] The Cbz-protecting group adds significant lipophilicity to the piperidine ring, facilitating cell membrane permeation.

PropertyHazard ImplicationCritical Control
Lipophilicity (Cbz Group) Enhanced dermal absorption. The compound can penetrate nitrile gloves faster than hydrophilic salts.Glove Thickness & Change Frequency
Functional Groups (Ester) Susceptible to hydrolysis; potential respiratory irritant (H335).Fume Hood Use
Chirality (R-Isomer) Bioactive potential. Enantiopure intermediates often have distinct biological activities compared to racemates.Containment (treat as bioactive)
Physical State Typically a viscous oil or low-melting solid.Aerosol/Splash Protection

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Part 2: The PPE Matrix

Standardized protection based on operational scale.

Do not rely on "standard lab practice." Use this matrix to determine requirements based on your specific manipulation.

PPE ComponentSmall Scale (<1g)Scale-Up (>10g)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)High-Risk Laminate (e.g., Silver Shield) or Thick Nitrile (0.2 mm)Organic esters degrade latex. Thin nitrile offers only splash protection (<5 min breakthrough).
Eye Protection Safety Glasses (ANSI Z87.1)Chemical GogglesRisk of splash increases with volume. Goggles prevent vapor entry.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if solid/dusty)Primary control is engineering (hood). Respirator is secondary for solids.
Body Cotton Lab CoatChemical-Resistant ApronCotton absorbs; aprons repel. Essential during liquid transfers.
Part 3: Operational Workflow & Decision Logic

The "How-To" for safe handling.

3.1 Decision Logic Diagram

The following diagram outlines the decision process for selecting PPE and engineering controls based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Assess Material State State_Check Is material Solid or Liquid? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Viscous Oil / Liquid State_Check->Liquid Oil Weighing Weighing Step Solid->Weighing Static_Control Use Anti-Static Gun + Draft Shield Weighing->Static_Control Prevent Aerosol Resp_Prot Wear N95 if outside Hood Weighing->Resp_Prot If Draft Shield Open Reaction Reaction Setup (In Hood) Static_Control->Reaction Transfer Syringe/Pipette Transfer Liquid->Transfer Glove_Check Double Nitrile Required Transfer->Glove_Check High Permeation Risk Glove_Check->Reaction Waste Disposal (Non-Halogenated) Reaction->Waste

Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.

3.2 Detailed Protocol: Weighing and Transfer

This is the critical control point. Most exposure events occur during the transfer of the neat material, not during the reaction.

Step 1: Preparation

  • Don double nitrile gloves . The outer pair is sacrificial and should be changed immediately if contaminated.

  • Verify Fume Hood airflow (Target: 80–100 fpm).

  • Self-Validating Step: Place a Kimwipe at the sash opening. It should be pulled gently inward (indicating negative pressure) but not violently flapping (indicating turbulence).

Step 2: Handling Solids (Powder)

  • Use a draft shield on the balance.

  • Static Control: Cbz-protected intermediates can be static-prone. Use an anti-static gun if available to prevent "jumping" of particles.

  • Technique: Do not spatula directly from the source bottle if possible. Tap powder into a secondary weighing boat to avoid cross-contaminating the bulk source.

Step 3: Handling Liquids (Viscous Oils)

  • Viscous oils often drip.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the syringe/pipette) and your non-dominant hand "clean" (touching the sash, notebook, or balance door).

  • If the oil is too viscous, gently warm the container (water bath <40°C) to lower viscosity before transfer. Do not use a heat gun (risk of aerosolization).

Part 4: Emergency Response & Disposal

Pre-planned actions for failure modes.

4.1 Spill Response Logic

In the event of a spill, immediate action minimizes bioactive exposure.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5 mL/g) Assess->Minor Major Major (>5 mL/g) Assess->Major Absorb Absorb with Vermiculite or Spill Pad Minor->Absorb Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Clean Clean Surface with Soap/Water (3x) Absorb->Clean Disposal Solid Waste Bin Clean->Disposal

Figure 2: Triage workflow for chemical spills.

4.2 Disposal Protocols

Proper segregation prevents downstream hazards in the waste stream.[3][6]

  • Waste Stream: Non-Halogenated Organic .

    • Rationale: The molecule contains C, H, N, O. Unless you used dichloromethane (DCM) or chloroform as a solvent, it belongs in the combustible waste stream for incineration.

  • Container Rinsing: Triple rinse the empty container with Acetone or Ethyl Acetate. Add rinsate to the reaction vessel (if quantitative transfer is needed) or the waste container.

  • Decontamination: Wipe down the balance area with a soap solution followed by ethanol. Cbz-compounds are lipophilic; water alone will not remove them effectively.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine-3-carboxylic acid derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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